G-quadruplex ligand 1
Description
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Properties
Molecular Formula |
C40H50N8O3 |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)-2-pyridinyl]-2-pyridinyl]-3-pyridinyl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
InChI Key |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Characterization of G-Quadruplex Ligand 1 (Pyridostatin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity.[1] The prevalence of potential G4-forming sequences in key genomic regions, such as oncogene promoters and telomeres, has established them as promising targets for novel anti-cancer therapeutics.[2][3] Small molecules that can selectively bind to and stabilize G-quadruplexes, known as G-quadruplex ligands, can disrupt these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
This technical guide focuses on a well-characterized G-quadruplex ligand, Pyridostatin (B1662821) (herein referred to as G-quadruplex Ligand 1), a synthetic small molecule designed to specifically recognize and stabilize G-quadruplex structures.[4][5] Pyridostatin has been shown to induce a DNA damage response and promote growth arrest in human cancer cells, making it a valuable tool for studying G-quadruplex biology and a promising scaffold for the development of new therapeutic agents.[4][6] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Pyridostatin, including detailed experimental protocols and quantitative data to aid researchers in their own investigations.
Synthesis of this compound (Pyridostatin)
The synthesis of Pyridostatin involves a multi-step process. While the initial search did not yield a detailed protocol for the papaverine-derived ligand initially investigated, a complete synthesis for Pyridostatin is well-documented. The general scheme involves the preparation of key intermediates followed by a final condensation reaction.
A derivative of Pyridostatin, PyPDS, was synthesized and characterized with ESI-MS and NMR, confirming its structure.[7]
Physicochemical and Biological Characterization
The interaction of Pyridostatin with G-quadruplexes and its subsequent biological effects are characterized using a suite of biophysical and cell-based assays.
Quantitative Data Summary
The following tables summarize key quantitative data for Pyridostatin, providing a benchmark for its G-quadruplex binding affinity, stabilizing effects, and anti-cancer activity.
| Parameter | Value | Method | Target G-Quadruplex/Cell Line | Reference |
| Binding Affinity (Kd) | 490 ± 80 nM | Single-Molecule Laser Tweezers | Human Telomeric G-Quadruplex | [8] |
| Thermal Stabilization (ΔTm) | >25 °C | FRET Melting Assay | Human Telomeric G-Quadruplex | [9] |
| Telomerase Inhibition (IC50) | ~1 µM | TRAP Assay | - | |
| Anti-proliferative Activity (IC50) | Varies (µM range) | CCK-8 Assay | HeLa Cells | [3] |
Note: IC50 and ΔTm values can vary depending on the specific assay conditions and the G-quadruplex sequence used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for confirming the formation of G-quadruplex structures and observing conformational changes upon ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures.[10]
Protocol:
-
Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a buffer containing a stabilizing cation (typically 100 mM KCl). Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to promote G-quadruplex formation.
-
Ligand Titration: For binding studies, titrate the G-quadruplex solution with increasing concentrations of Pyridostatin.
-
CD Spectrum Acquisition: Record CD spectra from 220 to 320 nm at 25°C using a spectropolarimeter. A characteristic positive peak around 265 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure, which is often induced or stabilized by ligands like Pyridostatin.[11]
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
The FRET-based melting assay is a high-throughput method to assess the ability of a ligand to stabilize a G-quadruplex structure. It measures the change in the melting temperature (Tm) of a dually labeled G-quadruplex-forming oligonucleotide.[12]
Protocol:
-
Oligonucleotide Design: Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Assay Setup: In a 96-well plate, prepare solutions containing the labeled oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) in the presence and absence of Pyridostatin.
-
Melting Curve Acquisition: Use a real-time PCR instrument to monitor the fluorescence of the donor dye while gradually increasing the temperature from 25°C to 95°C. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) in the presence of the ligand indicates its stabilizing effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the G-quadruplex and its interaction with a ligand at an atomic level.[7]
Protocol:
-
Sample Preparation: Prepare a concentrated solution (0.1-1 mM) of the G-quadruplex-forming oligonucleotide in a suitable NMR buffer (e.g., 25 mM KH2PO4/K2HPO4, 70 mM KCl, pH 7.0) in D2O or a 90% H2O/10% D2O mixture.
-
Ligand Titration: Acquire 1D or 2D NMR spectra of the G-quadruplex alone and then titrate with increasing concentrations of Pyridostatin.
-
Spectral Analysis: Monitor changes in the chemical shifts of the imino protons of the guanines involved in the G-tetrads. Significant shifts upon ligand addition indicate binding and can provide information about the binding mode. The observation of imino proton signals between 10.5 and 12 ppm is characteristic of G-quadruplex formation.[11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the stoichiometry of the G-quadruplex-ligand complex.
Protocol:
-
Sample Preparation: Prepare a solution of the G-quadruplex-forming oligonucleotide and Pyridostatin in an ESI-compatible buffer (e.g., 100 mM ammonium (B1175870) acetate).
-
Mass Spectrum Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in negative ion mode.
-
Data Analysis: The mass of the G-quadruplex-ligand complex will be observed, confirming the binding stoichiometry. For example, a 1:1 or 2:1 ligand-to-quadruplex ratio can be determined.[7]
Signaling Pathways and Experimental Workflows
The stabilization of G-quadruplexes by Pyridostatin can trigger various cellular signaling pathways, primarily those related to DNA damage and replication stress. The following diagrams illustrate these pathways and the experimental workflows used to characterize G-quadruplex ligands.
Caption: Experimental workflow for G-quadruplex ligand synthesis and characterization.
Caption: Signaling pathway induced by G-quadruplex ligand stabilization.
References
- 1. G-quadruplex - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Telomestatin: A G-Quadruplex Ligand Targeting Telomerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomestatin, a natural macrocyclic compound isolated from Streptomyces anulatus, has emerged as a potent and highly selective G-quadruplex (G4) ligand with significant therapeutic potential as a telomerase inhibitor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Telomestatin. By stabilizing G-quadruplex structures in the G-rich telomeric overhang of chromosomes, Telomestatin effectively inhibits telomerase activity, leading to telomere shortening, cellular senescence, and apoptosis in cancer cells. This document details the key experimental findings, presents quantitative data on its biological activity, outlines detailed protocols for its evaluation, and discusses its preclinical efficacy. While early reports suggested clinical development, a thorough review of clinical trial databases does not indicate that Telomestatin has formally entered registered clinical trials. Nevertheless, its potent preclinical profile continues to make it a valuable tool for cancer research and a benchmark for the design of novel G-quadruplex-targeted therapies.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of human cancers, making it an attractive target for anticancer drug development. One promising strategy to inhibit telomerase is the stabilization of G-quadruplex structures, which are four-stranded DNA secondary structures formed in guanine-rich sequences, such as those found at the ends of telomeres. The formation of these structures prevents telomerase from accessing the 3' telomeric overhang, thereby inhibiting telomere elongation.
Telomestatin, discovered in 2001, is a natural product composed of a unique macrocyclic structure containing oxazole (B20620) and thiazoline (B8809763) rings. Its structural features enable it to bind with high affinity and selectivity to intramolecular G-quadruplexes, particularly those formed by the human telomeric repeat sequence (TTAGGG)n. This potent G4-stabilizing activity translates into powerful telomerase inhibition and makes Telomestatin a cornerstone molecule in the study of G-quadruplex-mediated anticancer strategies.
Mechanism of Action
The primary mechanism of action of Telomestatin is the stabilization of the G-quadruplex structure at the 3' single-stranded overhang of telomeres. This action sterically hinders the binding of telomerase to its substrate, thus inhibiting the addition of telomeric repeats. The prolonged inhibition of telomerase in cancer cells leads to progressive telomere shortening with each cell division. Critically short telomeres trigger a DNA damage response, ultimately leading to cellular senescence or apoptosis.
Recent studies have also suggested that Telomestatin may exert its anticancer effects through additional mechanisms, including the disruption of telomere capping proteins and the induction of DNA damage at non-telomeric G-quadruplex-forming sequences, such as in the promoter region of oncogenes like c-Myb.
Caption: Signaling pathway of Telomestatin in cancer cells.
Quantitative Data Presentation
The biological activity of Telomestatin has been quantified in numerous studies. The following tables summarize key data on its telomerase inhibitory activity, G-quadruplex stabilization, and cellular effects.
Table 1: Telomerase Inhibitory and G-Quadruplex Stabilizing Activity of Telomestatin
| Assay Type | Parameter | Value | Cell Line / Conditions | Reference |
| Telomerase Activity Assay (TRAP) | IC50 | 5 nM | in vitro | |
| G-Quadruplex Formation (Human Telomeric Sequence) | EC50 | 0.03 µM | 0.005 µM DNA | |
| G-Quadruplex Formation (Human Telomeric Sequence) | EC50 | 0.53 µM | 0.2 µM DNA |
Table 2: Cellular Effects of Telomestatin
| Cell Line | Assay Type | Parameter | Value | Treatment Duration | Reference |
| U937 (Leukemia) | Telomere Length | TRF Reduction | 9.5 to 3.8 kb | Long-term (at 2 µM) | |
| Multiple Myeloma Cells | Apoptosis | % Cell Death | >80% | 3-5 weeks | |
| A549 (Lung Cancer) | Telomere Length | TRF Shortening | Significant at 0.1 µM | Not specified |
Table 3: In Vivo Efficacy of Telomestatin in a U937 Xenograft Model
| Treatment Group | Dose and Schedule | Endpoint | Result | Reference |
| Telomestatin | 15 mg/kg, i.p., twice weekly for 4 weeks | Mean Tumor Volume | 291 mm³ | |
| Control (PBS) | N/A | Mean Tumor Volume | 1395 mm³ | |
| Telomestatin | 3 mg/kg | Telomerase Activity Inhibition | 60.2% | |
| Telomestatin | 9 mg/kg | Telomerase Activity Inhibition | 74% | |
| Telomestatin | 15 mg/kg | Telomerase Activity Inhibition | 92.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of Telomestatin.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in cell extracts.
Caption: Experimental workflow for the TRAP assay.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cancer cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract.
-
-
TRAP Reaction:
-
In a PCR tube, combine the cell extract (containing telomerase) with a reaction mixture containing a TS primer (a non-telomeric oligonucleotide), dNTPs, and varying concentrations of Telomestatin or a vehicle control.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the telomerase extension products. Include an internal PCR control to monitor for PCR inhibition.
-
-
Detection and Analysis:
-
Separate the PCR products on a polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA bands.
-
Telomerase activity is observed as a characteristic ladder of 6-base pair repeats.
-
Quantify the intensity of the ladder to determine the level of telomerase inhibition by Telomestatin.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the conformational changes of DNA upon binding to a ligand, providing evidence for G-quadruplex stabilization.
Methodology:
-
Sample Preparation:
-
Prepare a solution of a G-quadruplex-forming oligonucleotide (e.g., the human telomeric sequence) in a suitable buffer (e.g., Tris-HCl with KCl).
-
Anneal the oligonucleotide by heating to 95°C and slowly cooling to room temperature to facilitate G-quadruplex formation.
-
-
CD Measurement:
-
Record the CD spectrum of the oligonucleotide in the absence of Telomestatin. A characteristic spectrum with a positive peak around 295 nm is indicative of an antiparallel G-quadruplex structure.
-
Titrate the oligonucleotide solution with increasing concentrations of Telomestatin.
-
Record the CD spectrum after each addition. An increase in the ellipticity at 295 nm indicates stabilization of the G-quadruplex structure.
-
-
Data Analysis:
-
Plot the change in CD signal as a function of Telomestatin concentration to determine the binding affinity and stoichiometry.
-
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.
Methodology:
-
Template-Primer Annealing:
-
Design a DNA template containing a G-quadruplex-forming sequence.
-
Anneal a radiolabeled or fluorescently labeled primer to the template upstream of the G-quadruplex sequence.
-
-
Polymerase Extension Reaction:
-
Incubate the template-primer duplex with a DNA polymerase (e.g., Taq polymerase) and dNTPs in the presence of varying concentrations of Telomestatin or a vehicle control.
-
Allow the polymerase extension reaction to proceed for a defined period.
-
-
Analysis:
-
Denature the reaction products and separate them on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments.
-
Stabilization of the G-quadruplex by Telomestatin will cause the polymerase to stall, resulting in an increase in the intensity of a truncated product corresponding to the position of the G-quadruplex.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Telomestatin for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the Telomestatin concentration to determine the IC50 value.
-
Preclinical Development and Future Perspectives
In vivo studies using xenograft models have demonstrated the antitumor efficacy of Telomestatin. Systemic administration of Telomestatin in mice bearing human leukemia xenografts resulted in a significant reduction in tumor volume and a decrease in tumor telomerase activity. These preclinical findings underscore the potential of Telomestatin as a therapeutic agent for cancer.
Despite its promising preclinical profile and early reports suggesting it was undergoing clinical evaluation, a comprehensive search of clinical trial registries (such as ClinicalTrials.gov) did not yield any registered clinical trials for Telomestatin. The reasons for this are not publicly documented but could be related to challenges in large-scale synthesis, formulation, or other developmental hurdles.
Nevertheless, Telomestatin remains a critical tool for researchers studying telomere biology and G-quadruplexes. Its high potency and selectivity have made it a benchmark compound for the validation of the G-quadruplex-targeting concept. The insights gained from the study of Telomestatin continue to inform the design and development of a new generation of G-quadruplex ligands with improved pharmacological properties, with the hope that these efforts will ultimately lead to novel and effective cancer therapies.
Conclusion
Telomestatin stands as a landmark discovery in the field of G-quadruplex ligands. Its potent and selective stabilization of telomeric G-quadruplexes, leading to effective telomerase inhibition and cancer cell death, has firmly established the therapeutic potential of this mechanism of action. While its path to the clinic remains unclear, the wealth of preclinical data on Telomestatin provides a robust foundation for ongoing research and development in this exciting area of oncology. The detailed experimental protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of G-quadruplex-targeted cancer therapy.
An In-depth Technical Guide to G-quadruplex Ligand Binding Sites on G-quadruplex DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interactions between small molecule ligands and G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets, particularly in oncology. Understanding the specific binding sites and modes of interaction of various ligands is crucial for the rational design of novel and selective G4-targeting drugs.
Introduction to G-quadruplexes and Their Ligands
G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA. They are composed of stacked G-tetrads, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. The stability of these structures is enhanced by the presence of a central monovalent cation, typically K⁺ or Na⁺. G4 structures are found in key regions of the genome, including telomeres and the promoter regions of oncogenes such as c-MYC and BCL-2, making them attractive targets for anticancer drug development.
G-quadruplex ligands are small molecules that can selectively bind to and stabilize G4 structures, thereby interfering with their biological functions. For instance, stabilization of G4s in telomeres can inhibit the activity of telomerase, an enzyme essential for the immortalization of cancer cells. Similarly, stabilizing G4s in oncogene promoters can downregulate gene expression. The primary modes of ligand binding to G-quadruplexes include end-stacking, groove binding, and intercalation.
Prominent G-quadruplex Ligands and Their Binding Sites
This section details the binding characteristics of several well-studied G-quadruplex ligands, focusing on their specific binding sites and modes of interaction.
N-methyl mesoporphyrin IX (NMM)
N-methyl mesoporphyrin IX (NMM) is a porphyrin derivative known for its high selectivity for parallel G-quadruplex structures over duplex DNA.[1][2] Its binding is primarily characterized by end-stacking onto the terminal G-tetrads.
-
Binding Mode: High-resolution crystal structures reveal that NMM stacks onto the 5' and 3' terminal G-tetrads of parallel G-quadruplexes.[1][3] The planar porphyrin ring of NMM engages in π-π stacking interactions with the G-tetrad. The out-of-plane N-methyl group of NMM protrudes into the central channel of the G-quadruplex, aligning with the central cations.[1][3] This specific interaction contributes to its high selectivity for parallel G4s, as the central channel of antiparallel or hybrid topologies would create steric clashes with the methyl group.[1][3]
-
Specificity: NMM shows a strong preference for parallel G-quadruplex conformations.[1][2] Photocleavage experiments with NMM on the c-MYC promoter G-quadruplex have shown that cleavage occurs at specific guanine residues within the G-tetrads, further confirming its end-stacking binding mode.
-
Biological Implications: By selectively binding and stabilizing parallel G4s, such as the one found in the c-MYC promoter, NMM can modulate gene expression.
Actinomycin D
Actinomycin D is a well-known anticancer agent that has been shown to interact with G-quadruplex DNA, in addition to its established mechanism of intercalating into duplex DNA at GpC sites.[4]
-
Binding Mode: Studies on the interaction of Actinomycin D with human telomeric G-quadruplexes suggest an end-stacking binding mode rather than intercalation between G-tetrads.[4] The phenoxazone ring of Actinomycin D is thought to stack onto the terminal G-tetrad.
-
Stoichiometry and Affinity: The binding of Actinomycin D to human telomeric G-quadruplexes is characterized by an approximate 2:1 stoichiometry (two G-quadruplexes per one Actinomycin D molecule), suggesting that the ligand may bridge two G4 structures.[4] The binding affinity is in the range of 10⁵ M⁻¹[4]
-
Structural Impact: Actinomycin D binding induces conformational changes in both Na⁺ and K⁺ forms of the human telomeric G-quadruplex, leading to stabilized complexes with similar structural properties.[4]
BRACO-19
BRACO-19 is a synthetic acridine (B1665455) derivative designed to be a potent G-quadruplex binder and telomerase inhibitor.
-
Binding Mode: High-resolution crystal structures of BRACO-19 in complex with a parallel G-quadruplex show an end-stacking mode of interaction. The acridine core of BRACO-19 stacks asymmetrically on the 3'-terminal G-tetrad. Molecular dynamics simulations also suggest that groove binding may act as an intermediate step before the more stable end-stacking pose is achieved.
-
Specific Interactions: The substituents of the acridine ring play a crucial role in the binding. The anilino substituent at the 9-position fits into a pocket at the interface of a dimeric G-quadruplex structure, significantly enhancing its binding affinity. The side chains also form hydrogen bonds with the G4 structure, primarily mediated by water molecules.
-
Selectivity: While potent, BRACO-19 exhibits only moderate selectivity for G-quadruplex DNA over duplex DNA.
Telomestatin
Telomestatin is a natural macrocyclic compound isolated from Streptomyces anulatus and is one of the most potent and selective G-quadruplex ligands known.
-
Binding Mode: Due to its low solubility, a high-resolution crystal structure of Telomestatin complexed with a G-quadruplex is not yet available. However, NMR studies of a Telomestatin derivative and molecular dynamics simulations suggest multiple binding modes, including end-stacking , groove binding , and intercalation at the bottom of the G4 structure.[5] The top-stacking mode is similar to what is observed for other G4 ligands.[5]
-
Cation Involvement: Interestingly, studies have shown that Telomestatin can coordinate a cation, which then sits (B43327) between the ligand and the terminal G-tetrad, further stabilizing the complex.[6] This highlights the importance of considering the role of cations in the rational design of G4 ligands.[6]
-
High Selectivity: Telomestatin displays remarkable selectivity for G-quadruplex DNA over duplex DNA, which is a key attribute for its potential as a therapeutic agent.[6]
Data Presentation: Quantitative Analysis of Ligand Binding
The following tables summarize key quantitative data for the interaction of various ligands with different G-quadruplex DNA structures.
Table 1: Binding Affinity (Ka or Kd) and Stoichiometry (n) of G-quadruplex Ligands
| Ligand | G-Quadruplex Target | Technique | Binding Affinity (Ka, M⁻¹) | Dissociation Constant (Kd, µM) | Stoichiometry (n) (Ligand:G4) | Reference(s) |
| NMM | Human Telomeric (parallel) | Spectroscopy | 1.4 x 10⁶ | 0.71 | 1:1 | [2] |
| c-MYC | Fluorescence | - | ~1 | - | [7] | |
| Actinomycin D | Human Telomeric (Na⁺) | ITC | 2.1 x 10⁵ | 4.76 | 1:2 | [4] |
| Human Telomeric (K⁺) | ITC | 2.3 x 10⁵ | 4.35 | 1:2 | [4] | |
| BRACO-19 | Human Telomeric | Various | ~10⁷ | ~0.1 | 1:1 and 2:1 | [8] |
| Telomestatin | Human Telomeric | Various | >10⁷ | <0.1 | 2:1 | [8] |
| TMPyP4 | [d(AG₃T)]₄ | ITC | ~2 x 10⁵ | ~5 | 1:2 | [9] |
| [d(TG₄T)]₄ | ITC | - | - | 2:1 | [9] | |
| Quercetin | c-MYC | G4-FID | 2.24 x 10⁶ | 0.45 | - | [7] |
| Sanguinarine | c-MYC | G4-FID | 7.76 x 10⁶ | 0.13 | - | [7] |
| Thymoquinone | c-MYC | G4-FID | 0.38 x 10⁶ | 2.63 | - | [7] |
Table 2: Thermal Stabilization of G-quadruplexes by Ligands (ΔTm)
| Ligand | G-Quadruplex Target | Technique | ΔTm (°C) | Reference(s) |
| Actinomycin D | Human Telomeric (Na⁺) | CD Melting | ~19 | [4] |
| Human Telomeric (K⁺) | CD Melting | ~11 | [4] | |
| BRACO-19 | Human Telomeric | FRET Melting | >20 | [10] |
| Pyridostatin | Human Telomeric | FRET Melting | >25 | [10] |
| PhenDC3 | Human Telomeric | FRET Melting | >25 | [10] |
| Quercetin | c-MYC | FRET Melting | 16.4 | [11] |
| Quercetin | BCL-2 | FRET Melting | 15.4 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize G-quadruplex-ligand interactions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to study the conformation of G-quadruplexes and the changes induced by ligand binding.
Protocol for CD Titration:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
Prepare a stock solution of the ligand in the same buffer or a compatible solvent (e.g., DMSO).
-
-
Instrumentation:
-
Use a CD spectrophotometer equipped with a thermostatted cell holder.
-
Set the instrument to scan in the UV region, typically from 220 nm to 320 nm.
-
-
Titration Procedure:
-
Place a solution of the folded G-quadruplex (e.g., 5 µM) in a quartz cuvette (e.g., 1 cm path length).
-
Record the initial CD spectrum of the G-quadruplex alone.
-
Add small aliquots of the ligand stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the CD spectrum after each addition until no further significant changes are observed.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Plot the change in CD signal at a specific wavelength (where the change is maximal) as a function of the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd) and stoichiometry (n).
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are high-throughput methods to assess the thermal stabilization of G-quadruplexes upon ligand binding.
Protocol for FRET Melting Assay:
-
Sample Preparation:
-
Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor at the 5'-end and TAMRA as the quencher at the 3'-end).
-
Prepare a solution of the labeled oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).[10]
-
Prepare solutions of the test ligands at various concentrations.
-
-
Instrumentation:
-
Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.
-
-
Experimental Procedure:
-
In a 96-well plate, mix the labeled oligonucleotide solution with the ligand solutions (or buffer as a control).
-
Heat the plate from room temperature to 95°C with a slow ramp rate (e.g., 1°C/min).
-
Monitor the fluorescence of the donor fluorophore at each temperature increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G-quadruplex alone from the Tm in the presence of the ligand. A higher ΔTm indicates greater stabilization.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12]
Protocol for ITC:
-
Sample Preparation:
-
Prepare solutions of the G-quadruplex and the ligand in the same buffer, and degas them thoroughly to avoid air bubbles.
-
The concentration of the macromolecule (G-quadruplex) in the cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration Procedure:
-
Load the G-quadruplex solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 5-10 µL) of the ligand into the sample cell, allowing the system to reach equilibrium between injections.
-
A control experiment with injections of the ligand into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the raw data.
-
Plot the heat change as a function of the molar ratio of ligand to G-quadruplex.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about G-quadruplexes and their complexes with ligands in solution.
Protocol for NMR Titration:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the G-quadruplex-forming oligonucleotide (e.g., 0.1-1 mM) in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O, 25 mM K₃PO₄, 70 mM KCl, pH 7.0).
-
Prepare a concentrated stock solution of the ligand in a deuterated solvent (e.g., DMSO-d₆) to minimize the proton signal from the solvent.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
-
Titration Procedure:
-
Acquire a 1D ¹H NMR spectrum of the G-quadruplex alone. The imino proton region (10-12 ppm) is particularly informative for G-quadruplexes.
-
Add small aliquots of the ligand stock solution to the NMR tube and acquire a 1D ¹H spectrum after each addition.
-
Monitor the chemical shift perturbations (changes in the positions of the peaks) and line broadening of the G-quadruplex protons upon ligand binding.
-
-
Data Analysis:
-
Track the chemical shift changes of specific protons as a function of the ligand-to-DNA molar ratio.
-
The protons that experience the largest chemical shift changes are likely at or near the binding site.
-
For more detailed structural information, 2D NMR experiments (e.g., NOESY, HSQC) can be performed on the G-quadruplex-ligand complex to determine intermolecular contacts and calculate a high-resolution structure of the complex.
-
Visualizations
Signaling Pathway: Telomerase Inhibition by G-quadruplex Ligands
References
- 1. Item - Optimized End-Stacking Provides Specificity of NâMethyl Mesoporphyrin IX for Human Telomeric GâQuadruplex DNA - figshare - Figshare [figshare.com]
- 2. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions of Actinomycin D with Human Telomeric G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Nuances of DC-34: A G-Quadruplex Ligand Targeting the MYC Oncogene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structural Features of the G-Quadruplex Ligand DC-34 for G4 Recognition.
The selective targeting of non-canonical DNA structures, such as G-quadruplexes (G4s), has emerged as a promising strategy in the development of novel therapeutics, particularly in oncology. G4s are four-stranded secondary structures formed in guanine-rich regions of the genome, including the promoter of the MYC oncogene, a critical regulator of cellular proliferation that is dysregulated in a majority of human cancers. Stabilization of the MYC promoter G4 can suppress its transcription, thus offering a viable therapeutic avenue. This technical guide delves into the structural features of the small molecule ligand DC-34, a potent and selective stabilizer of the MYC G-quadruplex, providing a detailed overview of its recognition mechanism, the experimental protocols used for its characterization, and quantitative binding data.
Core Structural Features of DC-34 for G4 Recognition
The ligand DC-34 (Chemical Name: 4-(azepan-1-ylmethyl)-5-hydroxy-2-methyl-N-(4-(trifluoromethyl)phenyl)benzofuran-3-carboxamide) exhibits a unique chemical architecture that facilitates its specific and stable interaction with the MYC G-quadruplex.[1][2] The solution structure of the DC-34/MYC G4 complex, determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 5W77), reveals a distinctive 2:1 binding stoichiometry, with one DC-34 molecule binding to the 5' and another to the 3' G-tetrad of the parallel G-quadruplex.[1]
The key structural interactions underpinning this recognition are:
-
Planar Aromatic Core: The benzofuran (B130515) core of DC-34 is a planar aromatic system that facilitates π-π stacking interactions with the G-tetrads at both ends of the G-quadruplex. This end-stacking is a primary mode of interaction for many G4 ligands and contributes significantly to the binding affinity.
-
Side Chains and Flanking Regions: The recognition specificity of DC-34 for the MYC G-quadruplex is enhanced by interactions between its side chains and the flanking nucleotides and loops of the G4 structure. This goes beyond simple end-stacking and involves a more intricate molecular recognition process.
-
Cationic Arm: The positively charged azepane ring on the side chain of DC-34 is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, further stabilizing the complex.
These combined interactions allow DC-34 to selectively stabilize the MYC G-quadruplex, leading to the downregulation of MYC transcription.
Quantitative Binding Data
The binding affinity of DC-34 for the MYC G-quadruplex has been quantified using various biophysical techniques. A summary of the key quantitative data is presented in the table below.
| G-Quadruplex Sequence | Ligand | Technique | Dissociation Constant (Kd) | Stoichiometry (Ligand:G4) | Reference |
| MYC Promoter G4 | DC-34 | Fluorescence Titration | 9.4 µM | 2:1 | [2][3] |
Experimental Protocols
The characterization of the interaction between DC-34 and the MYC G-quadruplex relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of G-quadruplex-ligand complexes in solution at atomic resolution.
Protocol:
-
Sample Preparation:
-
The DNA oligonucleotide sequence for the MYC promoter G-quadruplex (e.g., a modified Pu22 sequence) is synthesized and purified.
-
The DNA is dissolved in a buffered solution (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM. The presence of potassium ions is crucial for the formation of a stable parallel G-quadruplex.
-
The DNA solution is annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.
-
A stock solution of DC-34 is prepared in a suitable solvent (e.g., DMSO-d6) and added to the DNA sample to achieve the desired molar ratio (typically in excess to ensure saturation for structural studies).
-
-
NMR Data Acquisition:
-
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D 1H NMR: Used to monitor the chemical shift changes of the imino protons of the guanines in the G-tetrads upon ligand binding, providing initial evidence of interaction.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance constraints between protons that are close in space (< 5 Å), which are essential for determining the 3D structure of the complex. Intermolecular NOEs between the ligand and the G-quadruplex are critical for defining the binding mode.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same spin system (e.g., within a single nucleotide), aiding in the assignment of resonances.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): If using 15N-labeled DNA, this experiment helps to resolve spectral overlap by spreading the proton signals over a second nitrogen dimension.
-
-
Structure Calculation:
-
The assigned NMR resonances and the distance and dihedral angle constraints derived from the NMR data are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
A family of structures consistent with the experimental data is generated, and the final structure represents the ensemble of the lowest energy conformers.
-
Circular Dichroism (CD) Spectroscopy for G4 Topology and Stability
CD spectroscopy is a rapid and sensitive technique used to confirm the formation of the G-quadruplex structure and to assess its stability in the presence of a ligand.
Protocol:
-
Sample Preparation:
-
A stock solution of the MYC G-quadruplex-forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
The DNA is annealed as described for the NMR sample preparation.
-
A stock solution of DC-34 is prepared.
-
-
CD Spectra Acquisition:
-
CD spectra are recorded on a spectropolarimeter.
-
The spectrum of the folded G-quadruplex is recorded in the absence of the ligand. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.
-
DC-34 is titrated into the G-quadruplex solution, and CD spectra are recorded at each concentration point to observe any changes in the G4 topology upon ligand binding.
-
-
Thermal Melting Analysis:
-
To assess the stabilizing effect of the ligand, a CD melting experiment is performed.
-
The ellipticity at a characteristic wavelength (e.g., 260 nm) is monitored as the temperature is gradually increased (e.g., from 20°C to 95°C).
-
The melting temperature (Tm), the temperature at which 50% of the G-quadruplex is unfolded, is determined from the melting curve.
-
The experiment is repeated in the presence of DC-34. An increase in the Tm indicates that the ligand stabilizes the G-quadruplex structure.
-
Fluorescence Titration for Binding Affinity Determination
Fluorescence spectroscopy can be employed to determine the binding affinity (dissociation constant, Kd) of a ligand for a G-quadruplex, particularly if the ligand's fluorescence properties change upon binding.
Protocol:
-
Sample Preparation:
-
A solution of DC-34 at a fixed concentration is prepared in the binding buffer.
-
A concentrated stock solution of the folded MYC G-quadruplex is prepared in the same buffer.
-
-
Fluorescence Titration:
-
The fluorescence emission spectrum of the DC-34 solution is recorded.
-
Aliquots of the G-quadruplex stock solution are incrementally added to the DC-34 solution.
-
After each addition and a brief incubation period to allow for equilibration, the fluorescence emission spectrum is recorded.
-
Changes in fluorescence intensity (either quenching or enhancement) at a specific wavelength are monitored as a function of the G-quadruplex concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of the G-quadruplex.
-
The resulting binding curve is fitted to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
Visualizations
Molecular Interaction Pathway of DC-34 with MYC G-Quadruplex
Caption: Molecular interactions of DC-34 with the MYC G-quadruplex.
Experimental Workflow for G4-Ligand Characterization
Caption: Workflow for characterizing G-quadruplex-ligand interactions.
References
In Silico Modeling of G-Quadruplex Ligand Interactions: A Technical Guide Featuring Pyridostatin (PDS)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the computational methodologies used to model the interaction between G-quadruplex (G4) DNA and the well-characterized ligand, Pyridostatin (B1662821) (PDS). It details the protocols for key in silico experiments, presents quantitative data from relevant studies, and visualizes the associated workflows and biological pathways.
Introduction to G-Quadruplexes and Pyridostatin
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These four-stranded structures are stabilized by Hoogsteen hydrogen bonds between four guanine (B1146940) bases, forming a square planar arrangement called a G-tetrad.[2] Stacks of these G-tetrads, stabilized by a central monovalent cation (typically K+ or Na+), create the G4 structure.[1]
G4s are not randomly distributed throughout the genome; they are significantly enriched in biologically important regions, including human telomeres and the promoter regions of numerous oncogenes such as c-MYC, BCL2, and SRC.[3][4] Their presence in these locations implicates them as key regulators of gene expression, replication, and telomere maintenance.[1] The stabilization of G4 structures, particularly in oncogene promoters, can act as a steric block to the transcriptional machinery, leading to the downregulation of the target gene. This makes G4s highly attractive targets for anticancer drug discovery.[2][5]
Pyridostatin (PDS), and its derivatives, are potent and selective G4-stabilizing ligands.[3][6] PDS interacts with G4 structures primarily through π-π stacking between its planar aromatic rings and the G-tetrads.[7][8] This binding is further enhanced by electrostatic interactions between the ligand's side chains and the phosphate (B84403) backbone of the G4.[7] By stabilizing G4s, PDS can disrupt DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[6][9] Its ability to target G4s in the promoters of proto-oncogenes like SRC has been shown to reduce the corresponding protein levels.[6]
In Silico Modeling Workflow
The computational investigation of G4-ligand interactions typically follows a multi-step workflow. This process begins with system preparation and progresses through molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability and dynamics of the complex. Finally, free energy calculations are performed to quantify the binding affinity.
Experimental & Computational Protocols
This section details the methodologies for the core computational experiments used to study the PDS-G4 interaction.
Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For G4-ligand systems, this is crucial for identifying potential binding modes (e.g., end-stacking, groove binding). Studies have shown that the choice of docking software is critical, with programs like DOCK 6 performing well for G4 targets.[10][11]
Objective: To predict the binding pose of Pyridostatin (PDS) with a target G-quadruplex structure (e.g., the c-MYC promoter G4, PDB ID: 1XAV).
Methodology:
-
Receptor Preparation:
-
Obtain the G4 structure from the Protein Data Bank (PDB). For this example, we use the parallel G4 from the c-MYC promoter.
-
Remove any existing ligands and solvent molecules from the PDB file.
-
Add hydrogen atoms and assign appropriate charges using a molecular modeling suite (e.g., UCSF Chimera, AmberTools). The AMBER force field is commonly used for nucleic acids.[12]
-
Define the binding site or "grid box" for the docking calculation, ensuring it encompasses the G-tetrad surfaces and grooves, which are the likely interaction sites.
-
-
Ligand Preparation:
-
Generate a 3D structure of PDS.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges to the ligand atoms. The AM1-BCC charge model is a common choice.
-
-
Docking Execution:
-
Use a docking program such as DOCK 6.
-
Configure the docking parameters. This includes specifying the prepared receptor and ligand files, the grid box definition, and the scoring function.
-
For G4s, a scoring function that accurately models π-π stacking and electrostatic interactions is essential. DOCK 6 with GB/SA rescoring has shown good performance.[10]
-
Initiate the docking run. The software will generate a series of possible binding poses ranked by their docking scores.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses to assess their chemical plausibility. Key interactions to look for include stacking on the terminal G-tetrads and interactions with the G4 loops or grooves.
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD) to identify dominant binding modes.
-
Select representative poses from the most populated and energetically favorable clusters for further analysis with Molecular Dynamics simulations.
-
Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the G4-PDS complex over time, allowing for an assessment of the stability of the predicted binding pose and a detailed analysis of intermolecular interactions.
Objective: To evaluate the stability of the PDS-G4 complex and characterize its dynamic interactions in a simulated physiological environment.
Methodology:
-
System Setup (using AMBER):
-
Select a starting structure, typically the top-ranked pose from molecular docking.
-
Use the tleap module in AmberTools to build the simulation system.
-
Apply a nucleic acid-specific force field (e.g., OL15).[13]
-
Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P water model), ensuring a buffer of at least 10 Å from the box edge.[12]
-
Neutralize the system by adding counter-ions (e.g., K+), which are also crucial for stabilizing the G4 central channel.[12]
-
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the solvent and ions while restraining the G4-PDS complex.
-
Conduct a second minimization of the entire system without restraints.
-
Gradually heat the system from 0 K to 300 K over a short simulation (e.g., 50-100 ps) under constant volume (NVT) conditions, with weak restraints on the solute.
-
Equilibrate the system's density by running a simulation under constant pressure (NPT) conditions (e.g., 500 ps to 1 ns) until the system's pressure and density have stabilized.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the system's stable behavior (typically 100-500 ns or longer).
-
Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and the G4 backbone relative to the starting structure to assess the stability of the binding pose and the overall structure.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions, such as the G4 loops.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between PDS and the G4.
-
Interaction Energy: Analyze the van der Waals and electrostatic interaction energies between the ligand and the receptor.
-
Protocol: MM/PBSA Binding Free Energy Calculation
The Molecular Mechanics / Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a receptor from an MD trajectory.[14][15]
Objective: To calculate the binding free energy (ΔG_bind) of PDS to the G4 structure.
Methodology:
-
Trajectory Preparation:
-
Use a stable portion of the production MD trajectory. It is common to discard the initial part of the simulation to ensure the system is well-equilibrated.
-
Extract a set of snapshots (e.g., 100-500 frames) from the selected trajectory portion.
-
-
Energy Calculation:
-
The binding free energy is calculated using the following thermodynamic cycle:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
For each snapshot, the free energy (G) of each species (complex, receptor, and ligand) is calculated as:
-
G = E_MM + G_solv - TΔS
-
-
E_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).[15]
-
G_solv: The solvation free energy, which is composed of a polar (G_polar) and a non-polar (G_nonpolar) component.[16]
-
G_polar is calculated by solving the Poisson-Boltzmann (PB) equation.
-
G_nonpolar is typically estimated from the Solvent Accessible Surface Area (SASA).[16]
-
-
-TΔS: The conformational entropy term. This term is computationally expensive to calculate and is often neglected, leading to a relative, rather than absolute, binding free energy.
-
-
Execution (using g_mmpbsa or Amber's MMPBSA.py):
-
For each snapshot, perform the energy calculations for the complex, the receptor alone, and the ligand alone.
-
Average the calculated ΔG_bind values over all snapshots to obtain the final estimated binding free energy.
-
The total binding energy can be decomposed into contributions from individual energy terms (van der Waals, electrostatic, polar solvation, etc.) to understand the driving forces of binding.[17][18]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of PDS with G-quadruplexes, compiled from various studies.
Table 1: Binding Affinity and Stoichiometry of Pyridostatin (PDS)
| Parameter | G-Quadruplex Target | Value | Method | Reference |
| Dissociation Constant (Kd) | Telomeric G4 | 490 ± 80 nM | Laser Tweezers | [19] |
| Binding Stoichiometry | c-MYC G4 | ~2:1 (PDS:G4) | Circular Dichroism | [20] |
Table 2: Example Binding Free Energy Components from MM/GBSA Studies
Note: The following data is illustrative of typical results from MM/GBSA calculations for G4-ligand systems and may not be specific to PDS, for which detailed decomposed energy data is less commonly published in abstracts. The values demonstrate the relative contributions of different energy terms.[13][15]
| Energy Component | Typical Value Range (kcal/mol) | Contribution to Binding |
| ΔEvdw (van der Waals) | -40 to -60 | Favorable |
| ΔEelec (Electrostatic) | -20 to -50 | Favorable |
| ΔGpolar (Polar Solvation) | +30 to +70 | Unfavorable |
| ΔGnonpolar (Non-polar Solvation) | -5 to -10 | Favorable |
| ΔGbind (Total Binding Free Energy) | -25 to -50 | Favorable |
Visualization of Pathways and Relationships
PDS-Induced DNA Damage and Signaling Pathway
Stabilization of G4 structures by PDS can stall replication forks, leading to DNA double-strand breaks (DSBs).[9][21] This damage activates cellular stress responses, notably the cGAS/STING pathway, which triggers an innate immune response, and can downregulate key DNA repair proteins like BRCA1.[6][9]
References
- 1. G-quadruplex Virtual Drug Screening: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. "DNA G-Quadruplexes as Targets for Natural Product Drug Discovery" by Kai-Bo Wang, Yingying Wang et al. [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 10. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dynamics Simulations of Guanine Quadruplex Loops: Advances and Force Field Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
- 16. diva-portal.org [diva-portal.org]
- 17. In-silico modeling studies of G-quadruplex with soy isoflavones having anticancerous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. g_mmpbsa [rashmikumari.github.io]
- 19. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 21. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
The Cellular Journey of Pyridostatin: An In-depth Technical Guide to its Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Pyridostatin (PDS), a well-characterized G-quadruplex (G4) ligand. PDS is a valuable tool for studying the biology of G4s and a potential candidate for therapeutic development. Understanding its cellular behavior is critical for interpreting experimental results and designing novel G4-targeted therapies.
Data Presentation: Cellular Uptake and Localization of Pyridostatin
Quantitative data on the cellular uptake and subcellular distribution of Pyridostatin is not extensively available in the public domain. The following table summarizes the currently understood qualitative aspects of its cellular behavior. Further research is required to establish precise quantitative metrics.
| Parameter | Cell Type(s) | Method | Observation | Quantitative Data | Citation(s) |
| Cellular Uptake | Various human cancer cell lines (e.g., MRC5-SV40, HeLa) | Fluorescence Microscopy (with tagged analogue), Cellular Proliferation Assays | Pyridostatin readily enters cells, leading to inhibition of cell proliferation. | IC50 values reported, for example, ~5.38 µM in MRC5 cells after 72 hours. | [1][2] |
| Subcellular Localization | Human cells (e.g., MRC5-SV40, HeLa) | Immunofluorescence, ChIP-Seq | Primarily localizes to the nucleus, with evidence of targeting both telomeric and non-telomeric regions containing G-quadruplex forming sequences. | At low concentrations, predominantly interacts with non-telomeric DNA loci. At higher concentrations, it also targets telomeres. Specific percentage distribution is not well-defined. | [3][4] |
| Cellular Targets | Human cells | ChIP-Seq, Gene Expression Analysis | Targets gene bodies with clusters of G-quadruplex forming sequences, leading to downregulation of associated genes such as SRC and BRCA1. | Reduction in SRC protein levels by ~60% after 24 hours of treatment in MRC5-SV40 cells. | [3][5][6] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of the cellular uptake and localization of G-quadruplex ligands like Pyridostatin. The following are adapted, detailed methodologies for key experiments.
Fluorescence Microscopy for Visualization of Cellular Uptake and Localization
This protocol describes the use of a fluorescently tagged Pyridostatin analogue to visualize its cellular uptake and subcellular distribution.
Materials:
-
Adherent mammalian cells (e.g., HeLa or U2OS)
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% Bovine Serum Albumin in PBS)
-
Fluorescently tagged Pyridostatin analogue (e.g., with an alkyne group for click chemistry)
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide)
-
Click chemistry reaction buffer (e.g., Click-iT™ Cell Reaction Buffer Kit)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Compound Treatment: Treat cells with the alkyne-modified Pyridostatin analogue at the desired concentration (e.g., 1-10 µM) in complete culture medium for a specified time (e.g., 4-24 hours).
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the azide-fluorophore. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the tagged Pyridostatin analogue will indicate its subcellular localization.
Flow Cytometry for Quantifying Cellular Uptake
This protocol provides a method to quantify the cellular uptake of a fluorescent G-quadruplex ligand or a fluorescently-tagged version of Pyridostatin.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Fluorescent G4 ligand or fluorescently-tagged Pyridostatin
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
For adherent cells, seed them in a multi-well plate and grow to 80-90% confluency. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with complete medium, and resuspend at 1 x 10^6 cells/mL.
-
-
Compound Incubation: Aliquot 1 mL of the cell suspension into FACS tubes. Add the fluorescent ligand at various concentrations and for different time points. Include an unstained control.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time periods.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove excess ligand. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with the appropriate laser and detecting the emission at the correct wavelength for the fluorophore. Gate on the live cell population based on forward and side scatter.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of ligand uptake.
Subcellular Fractionation for Localization Analysis
This protocol describes the separation of cellular components to determine the distribution of Pyridostatin in the nucleus, cytoplasm, and mitochondria.
Materials:
-
Cultured cells treated with Pyridostatin
-
PBS
-
Cell scraper
-
Dounce homogenizer
-
Fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)
-
Sucrose cushion (optional, for higher purity)
-
Centrifuge and microcentrifuge
-
Method for Pyridostatin detection (e.g., HPLC-MS/MS if a tagged version is not used)
Procedure:
-
Cell Harvesting: Treat cells with Pyridostatin. After the desired incubation time, wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and incubate on ice for 15-30 minutes to allow the cells to swell.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant nuclear damage.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Cytoplasmic and Mitochondrial Fraction Separation: Carefully collect the supernatant, which contains the cytoplasm and mitochondria. Centrifuge this supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
Washing Fractions: Wash the nuclear and mitochondrial pellets with the fractionation buffer to minimize cross-contamination.
-
Pyridostatin Quantification: Quantify the amount of Pyridostatin in each fraction using a suitable analytical method. If using a tagged version, fluorescence or other detection methods can be employed. For the unlabeled compound, techniques like HPLC-MS/MS would be necessary.
Mandatory Visualizations
Experimental Workflow: Cellular Uptake and Localization of Pyridostatin
Caption: Workflow for studying Pyridostatin's cellular uptake and localization.
Signaling Pathway: Pyridostatin-Induced DNA Damage Response
Caption: Pyridostatin-induced DNA Damage Response (DDR) signaling pathway.
Signaling Pathway: Pyridostatin-Induced cGAS-STING Pathway Activation
Caption: Activation of the cGAS-STING pathway by Pyridostatin.
References
- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Early Cytotoxicity Profile of the G-Quadruplex Ligand Quarfloxin (CX-3543): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early cytotoxicity studies of Quarfloxin (CX-3543), a first-in-class G-quadruplex ligand that has undergone clinical investigation. This document details the compound's mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides comprehensive protocols for key experimental assays.
Introduction to Quarfloxin (CX-3543)
Quarfloxin (also known as CX-3543) is a small molecule fluoroquinolone derivative designed to selectively target and disrupt the interaction between the nucleolin protein and G-quadruplex structures within the ribosomal DNA (rDNA).[1][2] This interaction is crucial for rRNA biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[1][3] By interfering with this process, Quarfloxin selectively induces apoptosis in malignant cells, making it a promising candidate for cancer therapy.[1][4] The compound advanced to Phase II clinical trials for the treatment of carcinoid/neuroendocrine tumors.[1][3][4]
Mechanism of Action and Signaling Pathway
Quarfloxin's primary mechanism of action involves the disruption of the nucleolin/rDNA G-quadruplex complex.[1][2][3][5] This leads to the inhibition of RNA Polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA).[5][6] The inhibition of rRNA synthesis triggers nucleolar stress, which can, in turn, activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[7][8] Notably, Quarfloxin can induce apoptosis even in p53-null cancer cells, suggesting the involvement of p53-independent pathways.[8]
A key cellular event following Quarfloxin treatment is the redistribution of nucleolin from the nucleolus to the nucleoplasm.[5][6][7] This relocalization is a direct consequence of the drug's action and occurs prior to the inhibition of rRNA synthesis.[5][8] Quarfloxin has been shown to be selective for the inhibition of rRNA synthesis, with minimal effects on DNA and protein synthesis, as well as transcription of other oncogenes driven by RNA Polymerase II.[5][6]
Quantitative Cytotoxicity Data
Quarfloxin has demonstrated broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low micromolar to nanomolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | ~0.4 |
| MCF7 | Breast Carcinoma | ~1.3 |
| HCT-116 | Colon Carcinoma | ~4.3 (for rRNA synthesis inhibition) |
| Average | Multiple Cancer Cell Lines | ~1.0 - 2.36 |
Note: The IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the cytotoxic effects of Quarfloxin are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Quarfloxin and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V.
Protocol:
-
Cell Treatment: Treat cells with Quarfloxin at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Annexin V Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[5][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[5]
-
Propidium Iodide (PI) Staining: Add 5 µL of PI staining solution to distinguish necrotic cells.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins with specific DNA regions in vivo. This protocol can be adapted to assess the disruption of nucleolin binding to rDNA G-quadruplexes by Quarfloxin.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[2]
-
Cell Lysis: Lyse the cells to release the chromatin.[6]
-
Chromatin Shearing: Sonicate the chromatin to produce fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., nucleolin).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for rDNA G-quadruplex regions to quantify the amount of immunoprecipitated DNA. A decrease in the amount of rDNA pulled down with the nucleolin antibody in Quarfloxin-treated cells would indicate disruption of the complex.
Immunofluorescence Microscopy for Nucleolin Localization
This technique is used to visualize the subcellular localization of nucleolin.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Quarfloxin.
-
Fixation: Fix the cells with formaldehyde or methanol.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for nucleolin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Nuclear Run-On Assay
This assay measures the transcriptional activity of specific genes by detecting nascent RNA transcripts. It can be used to directly measure the effect of Quarfloxin on RNA Polymerase I transcription.
Protocol:
-
Nuclei Isolation: Isolate nuclei from control and Quarfloxin-treated cells.
-
In Vitro Transcription: Incubate the isolated nuclei with labeled nucleotides (e.g., Br-UTP or radiolabeled UTP) to allow for the elongation of pre-initiated transcripts.
-
RNA Isolation: Isolate the newly transcribed, labeled RNA.
-
Hybridization: Hybridize the labeled RNA to gene-specific probes (e.g., for different regions of the rRNA gene) immobilized on a membrane.
-
Detection and Quantification: Detect and quantify the amount of labeled RNA that hybridizes to each probe. A decrease in the signal for rRNA probes in Quarfloxin-treated samples indicates inhibition of Pol I transcription.
Conclusion
Quarfloxin (CX-3543) exhibits potent and selective cytotoxicity against a range of cancer cell lines. Its unique mechanism of action, targeting the G-quadruplex/nucleolin interaction in the nucleolus to inhibit rRNA biogenesis, represents a novel approach to cancer therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation of Quarfloxin and other G-quadruplex-targeting ligands in preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity of CX-3543: a direct inhibitor of rRNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity against human cancer cell lines during pulsed magnetic field exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of G-quadruplex Ligand Binding Affinity using PhenDC3 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for anticancer drug development. Small molecules, known as G-quadruplex ligands, can bind to and stabilize these structures, leading to the inhibition of cancer cell proliferation.
The development of effective G-quadruplex-targeting therapeutics relies on the accurate determination of their binding affinity and selectivity. A variety of biophysical techniques are employed to characterize these interactions. This application note provides detailed protocols for determining the binding affinity of a G-quadruplex ligand, using the well-characterized compound PhenDC3 as a model. PhenDC3 is a potent and selective G-quadruplex binder, exhibiting high affinity for various G-quadruplex structures.[1][2]
This document outlines two common and robust methods for determining binding affinity: Fluorescence Titration and Förster Resonance Energy Transfer (FRET) Melting Assay .
Data Presentation: Binding Affinity of PhenDC3
The binding affinity of PhenDC3 to various G-quadruplex structures has been determined using multiple biophysical techniques. The following table summarizes representative quantitative data from the literature, providing a benchmark for researchers.
| G-Quadruplex Sequence | Method | Binding Constant (Kd) | Reference |
| Human Telomeric (22AG) | Fluorescence Titration | ~10 nM | [3] |
| Human Telomeric (TBA) | FRET Melting Assay (ΔTm) | +>20 °C at 1 µM | [4] |
| c-myc promoter | Surface Plasmon Resonance (SPR) | 10 - 100 nM | [5] |
| CEB1 minisatellite | FID Assay (DC50) | < 0.25 µM | [6] |
Experimental Protocols
Fluorescence Titration Assay
This method relies on the change in the intrinsic fluorescence of a ligand upon binding to the G-quadruplex. Many G-quadruplex ligands, including PhenDC3, exhibit changes in their fluorescence properties upon interaction with their target.[7]
Principle: A solution of the G-quadruplex-forming oligonucleotide is titrated into a solution of the fluorescent ligand. The change in fluorescence intensity is monitored and plotted against the concentration of the G-quadruplex. The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (Kd).
Materials:
-
PhenDC3 stock solution (in DMSO)
-
G-quadruplex forming oligonucleotide (e.g., human telomeric sequence 5'-AGGGTTAGGGTTAGGGTTAGGG-3', referred to as Tel22)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Oligonucleotide Annealing:
-
Dissolve the G-quadruplex oligonucleotide in the annealing buffer to a concentration of 100 µM.
-
Heat the solution to 95°C for 5 minutes.
-
Gradually cool the solution to room temperature overnight to allow for proper folding of the G-quadruplex structure.
-
-
Sample Preparation:
-
Prepare a solution of PhenDC3 in the assay buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of solutions containing the annealed G-quadruplex oligonucleotide at various concentrations in the assay buffer.
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for PhenDC3 (e.g., excitation at 350 nm, emission scan from 400 to 600 nm).[8]
-
Add the PhenDC3 solution to the cuvette and record the initial fluorescence spectrum.
-
Sequentially add increasing concentrations of the annealed G-quadruplex solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the G-quadruplex concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., one-site binding model) using appropriate software to calculate the dissociation constant (Kd).
-
FRET Melting Assay
The FRET melting assay is a high-throughput method to assess the ability of a ligand to stabilize a G-quadruplex structure.[9][10]
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in efficient FRET. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the donor and acceptor and leading to a decrease in FRET efficiency and an increase in donor fluorescence. A stabilizing ligand will increase the melting temperature (Tm) of the G-quadruplex.
Materials:
-
Dually labeled G-quadruplex oligonucleotide (e.g., F-Tel22-T, where F is FAM and T is TAMRA)
-
PhenDC3 stock solution (in DMSO)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Real-time PCR instrument or a fluorometer with temperature control
Protocol:
-
Oligonucleotide Annealing:
-
Anneal the dually labeled oligonucleotide as described in the Fluorescence Titration protocol.
-
-
Reaction Setup:
-
In a 96-well plate suitable for a real-time PCR instrument, prepare reaction mixtures containing the annealed oligonucleotide (e.g., 0.2 µM final concentration) in annealing buffer.
-
Add PhenDC3 to the wells at various concentrations (e.g., 0.5, 1, 2, 5 µM). Include a control well with no ligand.
-
-
FRET Melting Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM).
-
Program a temperature gradient from room temperature to 95°C, with a slow ramp rate (e.g., 0.5°C/min) and fluorescence readings at each temperature increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no ligand) from the Tm in the presence of PhenDC3. A larger ΔTm indicates greater stabilization and higher binding affinity.
-
Visualizations
Caption: Interaction between a G-quadruplex and the ligand PhenDC3.
Caption: Workflow for the FRET-based G-quadruplex melting assay.
References
- 1. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Telomerase inhibitors based on quadruplex ligands selected by a fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Using circular dichroism to study G-quadruplex ligand 1 binding
An Application Note on Utilizing Circular Dichroism to Investigate the Binding of Ligand 1 to G-Quadruplex DNA
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in crucial cellular processes such as DNA replication, transcription, and translation, and are particularly prevalent in telomeric regions and oncogene promoters.[1][2] This has rendered them attractive targets for the development of novel anticancer therapeutics. Circular dichroism (CD) spectroscopy is a powerful and widely used biophysical technique for studying G4 structures.[3][4] It is highly sensitive to the conformational changes in chiral molecules like DNA, making it ideal for confirming G4 formation, determining topology, and characterizing ligand interactions.[5]
This application note provides a detailed protocol for using CD spectroscopy to study the binding of a hypothetical small molecule, "Ligand 1," to a G-quadruplex structure. It covers the confirmation of G4 folding, the analysis of ligand-induced structural changes, and the assessment of thermal stabilization upon ligand binding.
Principle of the Method
Circular dichroism arises from the differential absorption of left and right circularly polarized light by chiral molecules.[5] The distinct three-dimensional arrangements of G-quadruplexes result in characteristic CD spectra, which can be used to distinguish between different folding topologies.[6]
-
Parallel G-quadruplexes typically show a positive peak around 264 nm and a negative peak around 245 nm.[1][7]
-
Anti-parallel G-quadruplexes are generally characterized by a positive peak near 295 nm and a negative peak around 260 nm.[1]
-
Hybrid (or 3+1) topologies exhibit positive peaks at both ~295 nm and ~260 nm, with a negative peak around 245 nm.[1][4]
When a ligand binds to a G-quadruplex, it can induce conformational changes or stabilize the existing structure, leading to alterations in the CD spectrum.[8] These changes can be monitored through CD titration experiments. Furthermore, the thermal stability of the G4-ligand complex can be assessed by CD melting experiments, where the change in the CD signal is monitored as a function of temperature.[9][10] An increase in the melting temperature (Tm) upon ligand addition indicates stabilization of the G-quadruplex structure.[9]
Experimental Protocols
Protocol 1: G-Quadruplex DNA Sample Preparation and Annealing
This protocol describes the preparation of a folded G-quadruplex structure from a single-stranded oligonucleotide. The human telomeric sequence (hTelo), 5'-A(GGGTTA)3GGG-3', is used as an example.
Materials:
-
Lyophilized hTelo oligonucleotide (HPLC-purified)
-
Nuclease-free water
-
Annealing Buffer: 10 mM Tris-HCl, pH 7.2, containing 100 mM KCl
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Determine the precise concentration of the oligonucleotide stock solution by measuring its UV absorbance at 260 nm at a temperature above the melting point (e.g., 85-90 °C) to ensure it is in an unfolded state.
-
Dilute the stock solution to a final concentration of 10-15 µM in the annealing buffer.[10]
-
To facilitate proper folding, heat the solution to 95 °C for 5 minutes.[11]
-
Allow the solution to cool slowly to room temperature over several hours (or overnight) to ensure proper G-quadruplex formation.
-
Store the annealed G4-DNA solution at 4 °C until use.
Protocol 2: CD Titration for Ligand 1 Binding Analysis
This protocol details the titration of the pre-formed G-quadruplex with Ligand 1 to observe binding-induced spectral changes.
Materials:
-
Annealed hTelo G-quadruplex solution (from Protocol 1)
-
Ligand 1 stock solution (e.g., 1 mM in DMSO or an appropriate buffer)
-
CD spectropolarimeter
-
Quartz cuvette (1 cm path length)
Procedure:
-
Set up the CD spectropolarimeter. Typical parameters include a wavelength range of 220-360 nm, a scan rate of 100 nm/min, a bandwidth of 1 nm, and a response time of 1 second.[10]
-
Allow the instrument's lamp to warm up for at least 30 minutes.
-
Record a baseline spectrum of the annealing buffer alone and subtract it from all subsequent scans.[5]
-
Record the CD spectrum of the 10 µM annealed hTelo G-quadruplex solution. This serves as the initial (0 equivalents) spectrum.
-
Add small aliquots of the Ligand 1 stock solution directly to the cuvette to achieve the desired molar ratios (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).[12]
-
After each addition, mix the solution gently by pipetting and allow it to equilibrate for 5 minutes before recording the CD spectrum.[5]
-
Correct each spectrum for dilution if the added volume is significant.
Protocol 3: CD Melting Assay for Thermal Stability
This protocol is used to determine the melting temperature (Tm) of the G-quadruplex in the absence and presence of Ligand 1.
Materials:
-
Annealed hTelo G-quadruplex solution (10 µM)
-
Annealed hTelo G-quadruplex solution (10 µM) containing a saturating concentration of Ligand 1 (e.g., 5 equivalents)
-
CD spectropolarimeter with a Peltier temperature controller
Procedure:
-
Place the sample (hTelo alone or hTelo + Ligand 1) in the spectropolarimeter.
-
Monitor the CD signal at a wavelength that shows a significant change upon melting (e.g., 295 nm for a hybrid G4 structure or 264 nm for a parallel structure).[13]
-
Equilibrate the sample at a starting temperature (e.g., 20 °C) for 5 minutes.
-
Increase the temperature at a controlled rate (e.g., 1 °C/min) up to a final temperature of 95 °C.
-
Record the CD signal at regular temperature intervals (e.g., every 1 °C).
-
Plot the normalized CD signal against temperature. The Tm is the temperature at which 50% of the G-quadruplex structure is unfolded, determined from the midpoint of the sigmoidal melting curve.
Data Presentation and Interpretation
The data obtained from the CD experiments can be used to characterize the formation of the G-quadruplex and its interaction with Ligand 1.
Confirmation of G-Quadruplex Topology
The initial CD spectrum of the annealed hTelo in KCl buffer should confirm the formation of a G-quadruplex structure. The characteristic peaks will indicate the predominant topology in solution.
| G4 Topology | Positive Peak(s) (nm) | Negative Peak (nm) |
| Parallel | ~264 | ~245 |
| Anti-parallel | ~295 | ~260 |
| Hybrid | ~295, ~260 | ~245 |
| Table 1: Characteristic CD spectral features for different G-quadruplex topologies.[1][7] |
Ligand 1 Binding Analysis
The series of spectra from the CD titration experiment reveals the effect of Ligand 1 on the G-quadruplex structure. Changes in peak position or intensity indicate an interaction. The data below represents a hypothetical outcome for Ligand 1 binding to hTelo, suggesting it induces a conformational change towards a more parallel structure.
| [Ligand 1] / [hTelo] | Peak 1 λmax (nm) | Ellipticity (mdeg) | Peak 2 λmax (nm) | Ellipticity (mdeg) |
| 0 | 295 | +150 | 265 | +120 |
| 1 | 293 | +130 | 264 | +180 |
| 2 | 285 | +90 | 264 | +220 |
| 5 | - | - | 264 | +250 |
| 10 | - | - | 264 | +255 |
| Table 2: Hypothetical CD titration data for Ligand 1 binding to hTelo G-quadruplex. |
Thermal Stabilization by Ligand 1
The CD melting assay quantifies the stabilizing effect of Ligand 1. An increase in the melting temperature (ΔTm) indicates that the ligand binds to and stabilizes the folded G-quadruplex structure.
| Sample | Tm (°C) | ΔTm (°C) |
| hTelo alone | 62.5 | - |
| hTelo + 5 eq. Ligand 1 | 78.0 | +15.5 |
| Table 3: Hypothetical CD melting data showing stabilization of hTelo by Ligand 1. |
Visualized Workflows and Logic
Conclusion
Circular dichroism spectroscopy is an indispensable tool for the preliminary screening and characterization of G-quadruplex binding ligands.[3] The protocols outlined in this application note provide a robust framework for confirming G-quadruplex formation and quantifying the binding and stabilizing effects of novel compounds like Ligand 1. The hypothetical data presented illustrates a scenario where Ligand 1 not only binds to the hTelo G-quadruplex but also induces a conformational shift and provides significant thermal stabilization, marking it as a promising candidate for further investigation in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-Quadruplex Structure in the ATP-Binding DNA Aptamer Strongly Modulates Ligand Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of G-Quadruplex-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G-quadruplexes have emerged as promising therapeutic targets for anticancer drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for characterizing the structure, dynamics, and interactions of G-quadruplexes with small molecule ligands at an atomic level.[1][2] This document provides detailed application notes and protocols for the analysis of the interaction between a G-quadruplex and a model ligand, Phen-DC3, using NMR spectroscopy.
Phen-DC3 is a well-characterized G-quadruplex ligand known for its high binding affinity and selectivity, making it an excellent model compound for these protocols.[3][4] The methodologies described herein are applicable to a wide range of G-quadruplex-ligand systems and are intended to guide researchers in obtaining high-quality data for drug discovery and development.
Key Experimental Protocols
1D ¹H NMR Titration for Binding Affinity Determination
1D ¹H NMR titration is a fundamental experiment to monitor the chemical shift changes of the G-quadruplex upon the addition of a ligand. These changes can be used to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction. The imino protons of the guanines involved in the G-tetrads are particularly sensitive probes of G-quadruplex structure and ligand binding, with characteristic chemical shifts in the 10.5-12.0 ppm region.[5]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the G-quadruplex DNA (e.g., human telomeric sequence, 23TAG: d[TAGGG(TTAGGG)3]) at a concentration of approximately 0.2 mM in a suitable NMR buffer (e.g., 20 mM potassium phosphate, 70 mM KCl, pH 7.0).[6]
-
Anneal the G-quadruplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Prepare a stock solution of the ligand (Phen-DC3) in the same NMR buffer, with a concentration at least 10-fold higher than the G-quadruplex concentration.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the G-quadruplex alone.
-
Perform a stepwise titration by adding small aliquots of the ligand stock solution to the G-quadruplex sample.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring a new 1D ¹H NMR spectrum.
-
Continue the titration until the G-quadruplex is saturated with the ligand (i.e., no further chemical shift changes are observed). This is typically achieved at a ligand-to-DNA molar ratio of around 2:1 or higher.[7]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, Sparky).
-
Monitor the chemical shift perturbations (CSPs) of specific, well-resolved imino proton resonances as a function of the ligand concentration.
-
Plot the change in chemical shift (Δδ) against the molar ratio of ligand to G-quadruplex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the dissociation constant (Kd).[8][9]
-
2D ¹H-¹H NOESY for Structural Characterization of the Complex
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the three-dimensional structure of the G-quadruplex-ligand complex. NOESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing distance restraints for structural calculations.[1][10]
Protocol:
-
Sample Preparation:
-
Prepare a sample of the G-quadruplex-ligand complex at a 1:1.5 molar ratio (e.g., 0.5 mM G-quadruplex and 0.75 mM Phen-DC3) in an appropriate NMR buffer in 90% H₂O/10% D₂O for observing exchangeable protons or 100% D₂O for non-exchangeable protons.[6]
-
-
NMR Data Acquisition:
-
Acquire a 2D NOESY spectrum at a suitable temperature (e.g., 25°C).
-
Use a series of mixing times (τm), for example, 100, 200, and 300 ms, to build up NOE cross-peaks and to distinguish between direct and spin-diffusion artifacts.[6]
-
-
Data Analysis:
-
Process and analyze the 2D NOESY spectra.
-
Identify and assign intermolecular NOE cross-peaks between the ligand protons and the G-quadruplex protons. These provide direct evidence of the binding site and orientation of the ligand.
-
Identify intramolecular NOE cross-peaks within the G-quadruplex that are perturbed upon ligand binding, indicating conformational changes.
-
Integrate the NOE cross-peaks to derive distance restraints for structure calculation and modeling.
-
2D ¹H-¹⁵N HSQC for Mapping Binding Sites
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the chemical shifts of ¹H and ¹⁵N nuclei. For G-quadruplex studies, ¹⁵N-labeling of the DNA allows for the observation of correlations for the guanine (B1146940) imino and amino groups, which are sensitive probes of hydrogen bonding and ligand interactions.[11][12]
Protocol:
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled G-quadruplex sample.
-
Prepare a sample of the ¹⁵N-labeled G-quadruplex at a concentration of ~0.2 mM in NMR buffer.
-
Prepare a stock solution of the unlabeled ligand (Phen-DC3) at a higher concentration.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the G-quadruplex alone.
-
Perform a titration by adding aliquots of the ligand stock solution to the ¹⁵N-labeled G-quadruplex sample, acquiring an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Process the HSQC spectra and overlay them to observe the chemical shift perturbations of the ¹H-¹⁵N cross-peaks.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: Δδcomb = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ] where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.1-0.2).
-
Map the residues with significant CSPs onto the G-quadruplex structure to identify the ligand binding site.
-
Data Presentation
Quantitative data from NMR experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Chemical Shift Perturbations (CSPs) of G-Quadruplex Imino Protons upon Phen-DC3 Binding.
| Guanine Residue | Free G4 Chemical Shift (ppm) | Bound G4 Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| G4 | 11.25 | 11.50 | 0.25 |
| G5 | 11.10 | 11.32 | 0.22 |
| G9 | 11.45 | 11.68 | 0.23 |
| G10 | 11.60 | 11.85 | 0.25 |
| G16 | 11.80 | 12.01 | 0.21 |
| G17 | 11.75 | 11.95 | 0.20 |
| G21 | 11.30 | 11.55 | 0.25 |
| G22 | 11.55 | 11.78 | 0.23 |
Note: The chemical shift values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific G-quadruplex sequence and experimental conditions.
Table 2: Key Intermolecular NOEs between Phen-DC3 and the Human Telomeric G-Quadruplex (23TAG).
| G-Quadruplex Proton | Ligand Proton | NOE Intensity | Inferred Distance (Å) |
| G10 H1 | Phen-DC3 H(C) | Strong | < 2.5 |
| A3 H8 | Phen-DC3 H(C') | Medium | 2.5 - 3.5 |
| T15 H6 | Phen-DC3 H(C) | Weak | 3.5 - 5.0 |
| G16 H8 | Phen-DC3 H(C') | Medium | 2.5 - 3.5 |
| T11 H7 | Phen-DC3 H(C) | Weak | 3.5 - 5.0 |
Note: The NOE intensities and inferred distances are illustrative. Detailed structural analysis requires quantitative integration of NOE cross-peaks.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis of G-quadruplex-ligand interactions.
G-Quadruplex-Ligand Interaction Pathway
Caption: Pathway of G-quadruplex formation and stabilization by a ligand.
Data Analysis Pipeline
Caption: Data analysis pipeline for G-quadruplex-ligand NMR studies.
References
- 1. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [2306.04291] Phen-DC 3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation [arxiv.org]
- 4. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. moodle2.units.it [moodle2.units.it]
- 10. G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Isothermal Titration Calorimetry of G-Quadruplex Ligand 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Isothermal Titration Calorimetry (ITC) to characterize the binding of a small molecule, designated here as Ligand 1 , to G-quadruplex DNA. ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.[1][2][3] This allows for the simultaneous determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction.[2][3][4]
Introduction to G-Quadruplex Ligand Interactions
G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA.[1][5] These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G-quadruplexes have emerged as promising therapeutic targets for anticancer drug development. Small molecules that can selectively bind to and stabilize G-quadruplexes can inhibit the activity of enzymes like telomerase or modulate the expression of oncogenes, offering a targeted approach to cancer therapy. Isothermal Titration Calorimetry is an indispensable tool for characterizing the thermodynamics of these interactions, providing crucial insights for the rational design and optimization of potent G-quadruplex ligands.[1][6][7]
Data Presentation: Thermodynamic Profile of Ligand 1 Binding to G-Quadruplex DNA
The following table summarizes the quantitative thermodynamic parameters for the binding of Ligand 1 to a model G-quadruplex DNA sequence, as determined by ITC at 25°C. The data reveals that the binding of Ligand 1 is a thermodynamically favorable process, characterized by a high binding affinity. The interaction is primarily enthalpy-driven, suggesting the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces between the ligand and the G-quadruplex.
| Parameter | Symbol | Value | Unit |
| Association Constant | Ka | 2.3 x 106 | M-1 |
| Dissociation Constant | Kd | 0.43 | µM |
| Stoichiometry | n | 1.1 | - |
| Enthalpy Change | ΔH | -10.5 | kcal/mol |
| Entropy Change | TΔS | -2.2 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -8.3 | kcal/mol |
Note: The values presented are representative and may vary depending on the specific G-quadruplex sequence and experimental conditions.
Experimental Protocols
Materials and Reagents
-
G-Quadruplex DNA: A lyophilized, HPLC-purified oligonucleotide capable of forming a G-quadruplex structure (e.g., human telomeric sequence d[AGGG(TTAGGG)3]).
-
Ligand 1: A stock solution of known concentration, typically in the millimolar range.
-
ITC Buffer: A buffer system that ensures the stability of both the G-quadruplex and the ligand, and has a low heat of ionization. A common choice is a potassium phosphate (B84403) buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0).
-
Degassed, high-purity water.
-
Isothermal Titration Calorimeter.
Sample Preparation
-
G-Quadruplex Annealing:
-
Dissolve the lyophilized oligonucleotide in the ITC buffer to a final concentration of approximately 10-20 µM.
-
To ensure proper folding into the G-quadruplex structure, heat the solution to 95°C for 5 minutes, followed by slow cooling to room temperature overnight.
-
-
Ligand Preparation:
-
Prepare a stock solution of Ligand 1 in the ITC buffer at a concentration that is 10-20 times higher than the G-quadruplex concentration (e.g., 100-200 µM).
-
Ensure the final concentration of any organic solvent (like DMSO) is identical in both the ligand and G-quadruplex solutions to minimize heats of dilution.[4]
-
-
Degassing:
-
Thoroughly degas both the G-quadruplex and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cells.[4]
-
Isothermal Titration Calorimetry (ITC) Experiment
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without causing excessive shear.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Cell Loading:
-
Carefully load the G-quadruplex solution into the sample cell (typically ~200 µL).[8]
-
Load the reference cell with the ITC buffer.
-
Load the Ligand 1 solution into the injection syringe (typically ~40 µL).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip and to allow for an initial data point to be discarded during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow the system to return to thermal equilibrium.
-
-
Control Experiment:
-
To determine the heat of dilution, perform a control titration by injecting the Ligand 1 solution into the ITC buffer alone. This data will be subtracted from the main experimental data during analysis.
-
Data Analysis
-
Integration of Raw Data:
-
The raw ITC data, which shows heat flow (µcal/sec) versus time, is integrated to obtain the heat change per injection (µcal).
-
-
Correction for Heat of Dilution:
-
Subtract the heat of dilution obtained from the control experiment from the integrated data of the binding experiment.
-
-
Fitting the Binding Isotherm:
-
Plot the corrected heat per injection against the molar ratio of ligand to G-quadruplex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the thermodynamic parameters: Ka, n, and ΔH.
-
-
Calculation of Other Thermodynamic Parameters:
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
Where R is the gas constant and T is the absolute temperature in Kelvin.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for ITC analysis of G-quadruplex-ligand binding.
G-Quadruplex Ligand Signaling Context
Caption: Signaling context for G-quadruplex stabilizing ligands.
References
- 1. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbgp.upm.es [cbgp.upm.es]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
G-quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The G-quadruplex fluorescent intercalator displacement (G4-FID) assay is a simple, rapid, and cost-effective method for screening and characterizing compounds that bind to G-quadruplex DNA structures.[1][2][3][4] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they are implicated in various biological processes, including telomere maintenance and oncogene regulation, making them attractive targets for therapeutic intervention.[2][5]
The G4-FID assay is a fluorescence-based competition assay. It relies on the displacement of a fluorescent probe, most commonly Thiazole Orange (TO), from a pre-formed G-quadruplex DNA structure by a test compound.[1][3][5][6][7] Thiazole Orange is a DNA intercalator that exhibits a significant increase in fluorescence upon binding to G-quadruplexes. When a G-quadruplex-binding ligand is introduced, it competes with TO for the binding sites on the G-quadruplex. This displacement of TO leads to a decrease in fluorescence intensity, which is directly proportional to the binding affinity of the test compound.[1][3][6][7]
This assay can be adapted for a high-throughput screening (HTS) format in 96-well or 384-well plates, enabling the rapid screening of large compound libraries.[1][3][6][7] Furthermore, by comparing the displacement from G-quadruplex DNA to that from duplex DNA, the selectivity of the compound for G-quadruplex structures can be readily determined.[1][5][7] The versatility of the assay can be expanded by using other fluorescent probes with different spectral properties, such as TO-PRO-3 or Hoechst 33258, to avoid interference from colored or fluorescent test compounds.[1][6]
Key advantages of the G4-FID assay include:
-
Simplicity and Speed: The assay is easy to set up and provides rapid results.[1][4]
-
High-Throughput Capability: It is readily adaptable for screening large numbers of compounds.[1][3][6][7]
-
Cost-Effectiveness: The assay uses commercially available reagents and standard fluorescence plate readers.
-
Versatility: It can be used to assess both the affinity and selectivity of G-quadruplex ligands.[1][5][7]
-
Flexibility: Different G-quadruplex-forming sequences and fluorescent probes can be utilized.[1][6]
Principle of the G4-FID Assay
The underlying principle of the G4-FID assay is a competitive binding equilibrium.
Experimental Protocols
Materials and Reagents
-
G-quadruplex-forming oligonucleotides: e.g., human telomeric sequence (h-Telo), c-myc promoter sequence. Lyophilized and HPLC-purified.
-
Duplex DNA: A self-complementary or double-stranded oligonucleotide for selectivity determination.
-
Fluorescent Probe: Thiazole Orange (TO) stock solution in DMSO (e.g., 1 mM).
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl. The presence of potassium ions is crucial for the formation and stabilization of many G-quadruplex structures.
-
96-well black, flat-bottom plates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~501 nm and emission detection at ~521 nm for Thiazole Orange.
Experimental Workflow
Detailed Method
-
Preparation of DNA Solutions:
-
Dissolve lyophilized oligonucleotides in the assay buffer to a stock concentration of 100 µM.
-
To ensure proper folding of the G-quadruplex structure, heat the G4-forming oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature. For duplex DNA, mix complementary strands in equimolar amounts, heat to 95°C for 5 minutes, and cool slowly.
-
Prepare working solutions of G4 and duplex DNA at a final assay concentration (e.g., 0.25 µM).
-
-
Preparation of Thiazole Orange Working Solution:
-
Dilute the Thiazole Orange stock solution in the assay buffer to a working concentration that will result in a final assay concentration of 0.5 µM.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a serial dilution of the test compounds in the assay buffer. The final concentrations should typically range from nanomolar to micromolar, depending on the expected affinity of the compounds.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the G-quadruplex or duplex DNA solution to a final concentration of 0.25 µM.
-
Add the Thiazole Orange working solution to each well to a final concentration of 0.5 µM.
-
Include control wells containing:
-
Buffer only (blank).
-
DNA and TO without the test compound (maximum fluorescence).
-
Buffer and the highest concentration of the test compound (to check for intrinsic fluorescence).
-
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Add the serially diluted test compounds to the respective wells. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubate the plate at room temperature for another 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Thiazole Orange (typically Ex: ~501 nm, Em: ~521 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank and any intrinsic fluorescence of the compound from all readings.
-
Calculate the percentage of TO displacement using the following formula: % Displacement = 100 * (1 - (F / F0)) where F is the fluorescence intensity in the presence of the test compound and F0 is the fluorescence intensity in the absence of the test compound.
-
Plot the % Displacement as a function of the logarithm of the test compound concentration.
-
Determine the DC50 value, which is the concentration of the test compound that causes a 50% reduction in fluorescence, by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The results of a G4-FID assay are typically summarized in a table that includes the DC50 values for different G-quadruplex and duplex DNA structures, as well as a calculated selectivity ratio.
Table 1: Representative DC50 Values and Selectivity of Known G-quadruplex Ligands Determined by G4-FID Assay.
| Ligand | G-quadruplex Target | DC50 (µM) | Duplex DNA (ds26) DC50 (µM) | Selectivity (ds26 DC50 / G4 DC50) |
| BRACO-19 | h-Telo | 0.4 | >10 | >25 |
| Pyridostatin (PDS) | h-Telo | 0.5 | >10 | >20 |
| PhenDC3 | h-Telo | 0.2 | 5 | 25 |
| TMPyP4 | c-myc | 1.2 | 2.5 | 2.1 |
| 360A | h-Telo | 0.8 | >20 | >25 |
Note: The DC50 values can vary depending on the specific experimental conditions (e.g., buffer composition, ionic strength, temperature). The data presented here are representative values collated from the literature for illustrative purposes.
Table 2: DC50 Values for a selection of ligands against various G-quadruplex forming sequences. [5]
| Ligand | hTelo | c-myc | c-kit1 | c-kit2 | KRAS |
| BRACO-19 | 0.4 | 0.6 | 0.5 | 0.7 | 0.5 |
| Pyridostatin (PDS) | 0.5 | 0.7 | 0.6 | 0.8 | 0.6 |
| PhenDC3 | 0.2 | 0.3 | 0.3 | 0.4 | 0.3 |
This table illustrates how the G4-FID assay can be used to assess the binding affinity of ligands to a panel of different G-quadruplex structures, providing insights into their sequence or structural selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. G4-FID: a fluorescent DNA probe displacement assay for rapid evaluation of quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of G-Quadruplex Ligand 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity. The stabilization of G4s by small molecule ligands has emerged as a promising therapeutic strategy, particularly in oncology, due to the prevalence of G4-forming sequences in the promoter regions of oncogenes and in telomeres.[1][2][3]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of a novel G-quadruplex ligand, designated herein as "Ligand 1." These protocols are intended to guide researchers in assessing the biological activity of Ligand 1, from its ability to stabilize intracellular G4s to its effects on cell viability and specific cellular pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a framework for summarizing the quantitative data obtained from the described assays. Representative data from literature for similar G-quadruplex ligands are included for illustrative purposes.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Ligand 1 IC₅₀ (µM) | Reference Compound (e.g., PDS) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | User-determined | 5.0 |
| A549 (Lung Cancer) | User-determined | 7.5 |
| MCF-7 (Breast Cancer) | User-determined | 3.8[4] |
| U2OS (Osteosarcoma) | User-determined | 10.2 |
| Normal Fibroblasts (e.g., WI-38) | User-determined | > 40[4] |
Table 2: G-Quadruplex Stabilization in Cells (Immunofluorescence)
| Cell Line | Treatment | Average Number of G4 Foci per Nucleus | Fold Increase vs. Control |
| HeLa | Vehicle Control | User-determined | 1.0 |
| Ligand 1 (1 µM) | User-determined | User-calculated | |
| Ligand 1 (5 µM) | User-determined | User-calculated | |
| A549 | Vehicle Control | User-determined | 1.0 |
| Ligand 1 (1 µM) | User-determined | User-calculated | |
| Ligand 1 (5 µM) | User-determined | User-calculated |
Table 3: Gene Expression Analysis (RT-qPCR)
| Gene Target | Cell Line | Treatment (Ligand 1, 5 µM) | Fold Change in Expression (vs. Control) |
| c-MYC | HeLa | 24 hours | User-determined |
| BCL-2 | HeLa | 24 hours | User-determined |
| VEGF | A549 | 24 hours | User-determined |
| Housekeeping Gene (e.g., GAPDH) | HeLa/A549 | 24 hours | 1.0 (Normalization Control) |
Table 4: DNA Damage Response (γH2AX Foci Formation)
| Cell Line | Treatment | Percentage of γH2AX-Positive Nuclei | Average Number of γH2AX Foci per Nucleus |
| U2OS | Vehicle Control | User-determined | User-determined |
| Ligand 1 (5 µM) | User-determined | User-determined | |
| Etoposide (Positive Control) | User-determined | User-determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Ligand 1 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ligand 1 stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Ligand 1 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Ligand 1. Include a vehicle control (medium with the same concentration of solvent as the highest Ligand 1 concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Immunofluorescence Staining of G-Quadruplexes
This protocol allows for the direct visualization and quantification of G-quadruplex structures within cells using the specific antibody BG4. An increase in the number and intensity of G4 foci upon treatment with Ligand 1 indicates its ability to stabilize these structures in a cellular context.
Materials:
-
Cells of interest
-
Glass coverslips
-
12-well or 24-well plates
-
Ligand 1 stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST)
-
Primary antibody: anti-G-quadruplex antibody (BG4)
-
Secondary antibody: fluorescently-labeled anti-FLAG antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Ligand 1 for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[6]
-
Rinse twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Wash three times with PBST (PBS with 0.05% Tween 20).
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the BG4 primary antibody (diluted in blocking buffer) for 1 hour at 37°C.[6]
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBST, with the second wash containing DAPI.
-
Rinse the coverslips with water and mount them onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of G4 foci per nucleus using image analysis software.
Caption: Experimental workflow for immunofluorescence detection of G-quadruplexes.
Gene Expression Analysis by RT-qPCR
This protocol is used to determine if Ligand 1 affects the expression of specific genes known to contain G-quadruplex forming sequences in their promoter regions (e.g., c-MYC, BCL-2).
Materials:
-
Cells of interest
-
6-well plates
-
Ligand 1 stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Ligand 1 at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Caption: Workflow for gene expression analysis by RT-qPCR.
DNA Damage Response Assay (γH2AX Foci Formation)
This protocol assesses whether Ligand 1 induces a DNA damage response, which can be a consequence of G-quadruplex stabilization leading to replication stress. The formation of γH2AX foci is a marker of DNA double-strand breaks.
Materials:
-
Cells of interest
-
Glass coverslips
-
12-well or 24-well plates
-
Ligand 1 stock solution
-
Etoposide (positive control for DNA damage)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γH2AX antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Follow steps 1-3 of the Immunofluorescence Staining protocol.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[7]
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Follow steps 12-14 of the Immunofluorescence Staining protocol to mount, visualize, and quantify the γH2AX foci.
Signaling Pathways
G-quadruplex ligands can impact several key signaling pathways. Below are diagrams illustrating some of these interactions.
Caption: Overview of signaling pathways affected by G-quadruplex ligands.
Caption: DNA damage response pathway activated by G-quadruplex ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. balasubramanian.co.uk [balasubramanian.co.uk]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide Mapping of G-quadruplex Structures Using Stabilizing Ligands in ChIP-Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-quadruplexes (G4s) are non-canonical four-stranded secondary structures that form in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of fundamental biological processes, including transcription, replication, and telomere maintenance.[1] Their prevalence in the promoter regions of oncogenes and telomeres has made them attractive targets for therapeutic intervention.[2] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to map the genome-wide locations of these structures. While G4-specific antibodies are commonly used for immunoprecipitation, the use of G4-stabilizing small molecules, herein referred to as G-quadruplex ligands, can enhance the detection of these transient structures.[3]
This document outlines the principles and a detailed protocol for performing G4-ChIP-seq, incorporating the use of a G4-stabilizing ligand to capture the landscape of G4 structures within a cellular context.
Principle of the Method: The G4-ChIP-seq method adapted for G4 ligands involves treating cells with a specific G4-stabilizing small molecule. This ligand binds to and stabilizes endogenous G4 structures, effectively "locking" them in place. Subsequently, cells are cross-linked with formaldehyde (B43269) to covalently link the stabilized G4-DNA complex to any nearby proteins. Following chromatin shearing, a G4-structure-specific antibody (e.g., BG4) is used to immunoprecipitate the chromatin fragments containing the G4 structures. The enriched DNA is then purified and used to generate a library for high-throughput sequencing, allowing for the precise mapping of G4 locations across the genome.[4] An alternative approach involves using the ligand to induce detectable downstream events, such as DNA damage marked by γH2AX, which can then be mapped via ChIP-seq to infer G4 locations.
Data Presentation: Quantitative Insights from G4-ChIP-seq
The following tables summarize quantitative data from various G4-ChIP-seq studies, providing benchmarks for experimental outcomes.
Table 1: Number of G4 Peaks Identified in Human Cell Lines via G4-ChIP-seq
| Cell Line | Number of Genomic G4s Identified | Reference |
|---|---|---|
| K562 (Human erythroleukemia) | ~44,000 | [5] |
| Raji (Human Burkitt's lymphoma) | ~11,000 | [5] |
| HaCaT (Human keratinocyte) | ~12,000 | [5] |
| Primary Human B lymphocytes (PDS-treated) | No enrichment in promoters for regulated genes |[6] |
Table 2: Quality Control Metrics for G4-ChIP-qPCR
| Metric | Recommended Value | Rationale | Reference |
|---|---|---|---|
| % Input in G4-positive regions | > 5% | Ensures sufficient enrichment of target regions. | [5] |
| Fold Enrichment over G4-negative regions | ≥ 5-fold | Demonstrates specificity of the immunoprecipitation. |[5] |
Table 3: Gene Expression Changes Induced by G4-Stabilizing Ligands
| Ligand | Target Gene(s) | Effect on Expression | Reference |
|---|---|---|---|
| Pyridostatin (PDS) | Genes with promoter G4s | General reduction in transcription | [7] |
| PhenDC3 | Genes with promoter G4s | General reduction in transcription | [7] |
| TMPyP4 | Genes with promoter G4s | General reduction in transcription | [7] |
| Chelerythrine | VEGEF, BCL2, KRAS | Decreased expression | [6] |
| Hoechst 33258 | MYC | Decreased expression |[6] |
Visualization of Workflows and Pathways
Caption: G4-ChIP-sequencing workflow using a stabilizing ligand.
Caption: Effect of G4 ligands on transcription and replication.
Detailed Experimental Protocol: G4-ChIP-seq
This protocol is adapted from established G4-ChIP-seq methodologies.[1][5][4][8] It assumes the use of a G4-stabilizing ligand followed by immunoprecipitation with a G4-specific antibody.
Materials:
-
Cell culture reagents
-
G4-stabilizing ligand (e.g., Pyridostatin, PDS)
-
Formaldehyde (37%, methanol-free)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing buffer (sonication buffer)
-
G4-specific antibody (e.g., BG4)
-
Protein A/G magnetic beads
-
High-salt and low-salt wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for qPCR and library preparation
Procedure:
Part 1: Cell Culture, Ligand Treatment, and Cross-linking
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the G4-stabilizing ligand at a predetermined optimal concentration and duration. This step requires optimization for your specific ligand and cell type.
-
To cross-link, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation. The cell pellet can be stored at -80°C or used immediately.
Part 2: Chromatin Preparation and Shearing
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in nuclear lysis/sonication buffer.
-
Shear the chromatin by sonication to obtain DNA fragments predominantly in the 100-500 bp range.[5] Optimization of sonication conditions (power, duration, cycles) is critical.
-
Centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
Set aside a small aliquot of the chromatin as an "input" control.
Part 3: Immunoprecipitation (IP)
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Remove the beads and add the G4-specific antibody to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.
-
Add fresh Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low-salt buffer, high-salt buffer, and LiCl buffer to remove non-specifically bound proteins and DNA. Perform a final wash with TE buffer.
Part 4: Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating the eluate (and the input control) overnight at 65°C.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit (e.g., PCR cleanup kit).
Part 5: Analysis
-
qPCR: Perform qPCR on the purified ChIP DNA and input DNA using primers for known G4-positive and G4-negative control regions to validate the enrichment.[5]
-
Sequencing: Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions.
-
Data Analysis: Sequence the libraries on a high-throughput platform. After sequencing, align reads to the reference genome, perform peak calling to identify enriched regions, and annotate the peaks to determine their genomic context (promoters, introns, etc.).
References
- 1. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 2. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple G-quadruplex binding ligand induced transcriptomic map of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic interactions of G-quadruplexes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Polymerase Stop Assay for Screening G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key genomic regions, including telomeres and oncogene promoters.[1][2][3] The formation and stabilization of G-quadruplexes can modulate fundamental cellular processes such as DNA replication, transcription, and translation, making them attractive targets for therapeutic intervention, particularly in oncology.[1][3] Small molecules that bind to and stabilize G-quadruplexes, known as G-quadruplex ligands, can interfere with these processes, for instance, by inhibiting the elongation of telomeres by telomerase or down-regulating oncogene expression.[3][4][5]
The polymerase stop assay is a robust and sensitive method used to identify and characterize G-quadruplex-interactive compounds.[1][4][5] The principle of this assay is based on the observation that a stable G-quadruplex structure on a DNA template can act as a roadblock for DNA polymerase, causing the enzyme to pause or dissociate.[1][2][6] The stabilization of a G-quadruplex by a ligand enhances this polymerase arrest, providing a measurable readout for the ligand's activity.[4][7] This application note provides a detailed protocol for performing a polymerase stop assay to screen for and characterize G-quadruplex ligands.
Principle of the Assay
The polymerase stop assay utilizes a single-stranded DNA template containing a G-quadruplex-forming sequence. A labeled primer is annealed upstream of this sequence. In the presence of a DNA polymerase and deoxynucleotide triphosphates (dNTPs), the primer is extended. When the polymerase encounters the G-quadruplex structure, its progression is impeded, leading to the accumulation of a truncated product corresponding to the position of the G4 structure. The addition of a G-quadruplex-stabilizing ligand enhances the stability of the G4 structure, resulting in a more pronounced polymerase stop and a stronger signal for the truncated product. The intensity of this "stop" product is proportional to the ligand's ability to stabilize the G-quadruplex.
Experimental Workflow
Figure 1. Experimental workflow for the G-quadruplex polymerase stop assay.
Mechanism of Polymerase Arrest
Figure 2. Mechanism of ligand-induced polymerase arrest at a G-quadruplex.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the Taq polymerase stop assay.[4][8]
1. Materials and Reagents
-
Oligonucleotides:
-
DNA template containing a G-quadruplex forming sequence (e.g., human telomeric repeat (TTAGGG)4).
-
Primer complementary to the 3' end of the template. The primer should be labeled, for example, with [γ-32P]ATP at the 5' end or with a fluorescent dye.
-
-
Enzymes:
-
Taq DNA Polymerase.
-
T4 Polynucleotide Kinase (for 5' end labeling).
-
-
Buffers and Solutions:
-
10x Taq Polymerase Buffer (containing KCl and MgCl2).
-
dNTP mix (10 mM each).
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
G-quadruplex Ligand 1: Stock solution of known concentration.
-
Other:
-
[γ-32P]ATP (for radiolabeling).
-
Denaturing polyacrylamide gel (e.g., 12-15%).
-
Urea.
-
1x TBE Buffer.
-
Phosphor screen and imager or fluorescence gel scanner.
-
2. Primer Labeling (for radiolabeling)
-
Set up the following reaction in a microcentrifuge tube:
-
Primer (10 pmol)
-
10x T4 PNK Buffer (2 µL)
-
[γ-32P]ATP (3 µL, 10 µCi/µL)
-
T4 Polynucleotide Kinase (10 U)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 45 minutes.
-
Inactivate the enzyme by heating at 65°C for 10 minutes.
-
Purify the labeled primer using a suitable method (e.g., spin column) to remove unincorporated nucleotides.
3. Annealing of Primer and Template
-
In a reaction tube, mix:
-
DNA template (2 pmol)
-
Labeled primer (1 pmol)
-
10x Taq Polymerase Buffer (2 µL)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
4. Polymerase Stop Reaction
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
For each reaction, add the following to the annealed primer-template mixture:
-
dNTP mix (1 µL of 10 mM stock).
-
This compound at the desired final concentration (or vehicle control).
-
Taq DNA Polymerase (1-2 units).
-
-
Adjust the final reaction volume to 20 µL with nuclease-free water.
-
Incubate the reactions at a temperature suitable for Taq polymerase activity and G-quadruplex formation (e.g., 55°C) for 30-60 minutes.[4]
-
Terminate the reactions by adding an equal volume (20 µL) of Stop Solution.
5. Gel Electrophoresis and Visualization
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel containing urea.
-
Run the gel in 1x TBE buffer at a constant power until the dye front reaches the desired position.
-
For radiolabeled samples, dry the gel and expose it to a phosphor screen. Visualize the results using a phosphor imager.[4] For fluorescently labeled samples, visualize using a suitable gel scanner.
6. Data Analysis
-
Identify the bands corresponding to the full-length extension product and the polymerase stop product at the G-quadruplex site.
-
Quantify the intensity of these bands using densitometry software (e.g., ImageJ).[9]
-
Calculate the percentage of polymerase arrest (% Stop) for each ligand concentration using the following formula:
% Stop = [Intensity of Stop Product / (Intensity of Stop Product + Intensity of Full-Length Product)] x 100
Data Presentation
The quantitative data from the polymerase stop assay can be summarized in the following tables for clear comparison.
Table 1: Concentration-Dependent Polymerase Arrest by Ligand 1
| Ligand 1 Concentration (µM) | Intensity of Stop Product (Arbitrary Units) | Intensity of Full-Length Product (Arbitrary Units) | % Polymerase Arrest |
| 0 (Control) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Comparison of Different G-Quadruplex Ligands (Optional)
| Ligand | EC50 for Polymerase Arrest (µM) | Maximum % Polymerase Arrest |
| Ligand 1 | ||
| Ligand 2 | ||
| Positive Control |
EC50 is the concentration of the ligand that produces 50% of the maximal polymerase arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| No stop product observed | G-quadruplex did not form | Ensure the presence of stabilizing cations (e.g., K+) in the buffer. Optimize the annealing and incubation temperatures. |
| Polymerase can read through the G4 structure | Use a less processive polymerase or optimize reaction conditions (e.g., lower temperature). | |
| High background or smear on the gel | Non-specific binding of the ligand or polymerase | Optimize ligand concentration. Include a control without the G4 sequence. |
| DNA degradation | Use nuclease-free water and reagents. | |
| Weak signal | Inefficient primer labeling or annealing | Check the efficiency of the labeling reaction. Optimize the primer-to-template ratio and annealing conditions. |
Conclusion
The polymerase stop assay is a powerful tool for the discovery and characterization of G-quadruplex-interactive ligands.[5][10] It provides a direct measure of a ligand's ability to stabilize a G-quadruplex structure and can be adapted for high-throughput screening. The detailed protocol and data analysis guidelines presented in this application note will enable researchers to effectively implement this assay in their drug development workflows.
References
- 1. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for G-quadruplex Ligand 1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of G-quadruplex Ligand 1, a representative G-quadruplex-stabilizing molecule, in cancer research. This document includes detailed protocols for key experiments, quantitative data on its biological activity, and visualizations of relevant signaling pathways and experimental workflows. This compound serves as a model compound, with data presented being representative of potent G-quadruplex binders like Pyridostatin (PDS).
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in functionally significant regions of the genome, including telomeres and the promoter regions of numerous oncogenes such as c-MYC, BCL-2, and KRAS. The stabilization of G4 structures by small molecule ligands has emerged as a promising anti-cancer strategy. By locking these structures in a stable conformation, G4 ligands can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and downregulate the expression of key oncogenes, ultimately leading to cell cycle arrest and apoptosis.[1][2]
This compound is a synthetic small molecule designed to bind with high affinity and selectivity to G4 structures over duplex DNA. Its mechanism of action involves the stabilization of G4s, leading to the inhibition of critical cellular processes required for cancer cell proliferation and survival.
Data Presentation
The biological activity of this compound has been characterized across various cancer cell lines and in biochemical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 1.2 |
| U2OS | Osteosarcoma | 2.5 |
| HT1080 | Fibrosarcoma | 0.89 |
| WI-38 | Normal Lung Fibroblast | >10 |
Data is representative of a potent G-quadruplex ligand like Pyridostatin.[3]
Table 2: Biochemical Activity of this compound
| Parameter | G4 Target | Value | Method |
| Binding Affinity (Kd) | Telomeric G4 DNA | 490 nM | Surface Plasmon Resonance |
| G4 Stabilization (ΔTm) | c-MYC Promoter G4 | +15 °C | FRET Melting Assay |
| Telomerase Inhibition (IC50) | --- | ~1 µM | TRAP Assay |
Data is representative of a potent G-quadruplex ligand like Pyridostatin.[3][4]
Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways. Stabilization of G4 structures in oncogene promoters, such as c-MYC, leads to transcriptional repression. This, in turn, affects downstream pathways controlling cell cycle progression and apoptosis. Furthermore, stabilization of telomeric G4s can induce a DNA damage response and inhibit telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
FRET-based G-quadruplex Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
Caption: Workflow for the FRET-based G-quadruplex melting assay.
Protocol:
-
Oligonucleotide Preparation:
-
Synthesize or purchase a G-quadruplex-forming oligonucleotide (e.g., from the c-MYC promoter) labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) at its 5' and 3' ends, respectively.
-
Resuspend the oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl).
-
In a 96-well PCR plate, set up the following reactions (20 µL final volume):
-
Control: 200 nM labeled oligonucleotide, 1x reaction buffer.
-
Ligand: 200 nM labeled oligonucleotide, 1x reaction buffer, and desired concentration of this compound (e.g., 1 µM).
-
-
Prepare samples in triplicate.
-
-
FRET Melting:
-
Place the plate in a real-time PCR machine.
-
Set the program to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min.
-
Measure the fluorescence of the donor fluorophore (e.g., FAM) at each 1°C increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, corresponding to the midpoint of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) as Tm (with ligand) - Tm (control). A positive ΔTm indicates stabilization of the G-quadruplex by the ligand.[5][6][7]
-
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures telomerase activity by detecting the addition of telomeric repeats to a substrate oligonucleotide, followed by PCR amplification.
Protocol:
-
Cell Lysate Preparation:
-
Harvest approximately 10^6 cells and wash with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold TRAP lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM PMSF, 5 mM β-mercaptoethanol, 0.5% CHAPS, 10% glycerol).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract. Determine the protein concentration using a BCA or Bradford assay.
-
-
TRAP Reaction:
-
In a PCR tube, combine:
-
2 µg of cell lysate
-
TRAP reaction buffer
-
dNTPs
-
TS primer (telomerase substrate)
-
This compound at various concentrations or a vehicle control.
-
-
Incubate at 25°C for 20 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of: 95°C for 30 seconds, 50°C for 30 seconds, and 72°C for 1 minute.
-
Final extension at 72°C for 5 minutes.
-
-
-
Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 bp increments.
-
Quantify the band intensities to determine the IC50 value for telomerase inhibition by this compound.[8][9][10]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the ligand at different concentrations. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3, following treatment with this compound.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of G-quadruplex structures stabilized by this compound.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or a vehicle control.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a G4-specific antibody (e.g., 1H6) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-G4-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Sequencing and Analysis:
References
- 1. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridostatin | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. telomer.com.tr [telomer.com.tr]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
- 20. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of G-quadruplex ligand 1
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing poor solubility with G-quadruplex (G4) ligand 1, a representative small molecule designed to bind and stabilize G-quadruplex structures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the poor solubility of G-quadruplex ligand 1?
A1: this compound, like many G4 ligands, possesses a large, planar aromatic core necessary for π-π stacking interactions with the G-tetrads of the quadruplex. This hydrophobicity, combined with potential intermolecular interactions between ligand molecules, can lead to low aqueous solubility. While cationic side chains are often included to improve interaction with the DNA backbone, they may not be sufficient to overcome the insolubility of the core structure.
Q2: Why is my G4 ligand 1 precipitating out of my aqueous buffer during my experiment?
A2: Precipitation during an experiment, even when starting from a clear stock solution, is common. This can occur due to several factors: the final concentration of the ligand in the aqueous buffer may exceed its solubility limit, the buffer components (e.g., high salt concentration) may decrease the ligand's solubility (a "salting-out" effect), or the temperature of the experiment may differ from the temperature at which the stock solution was prepared.
Q3: Can the solvent used to dissolve G4 ligand 1 affect its binding to the G-quadruplex?
A3: Yes, absolutely. While a co-solvent like DMSO is often necessary to dissolve the ligand, its concentration in the final assay should be minimized. High concentrations of organic solvents can alter the conformation of the G-quadruplex structure itself and may interfere with the binding interaction you are trying to measure.[1] It is crucial to establish a solvent concentration that maintains ligand solubility without significantly perturbing the biological system.
Q4: How should I prepare a stock solution of G4 ligand 1?
A4: Due to the hydrophobic nature of many G-quadruplex ligands, stock solutions are typically prepared in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO, which can then be diluted into your aqueous experimental buffer to the desired final concentration. Always add the DMSO stock solution to the aqueous buffer and mix immediately to avoid precipitation.
Troubleshooting Guide: Poor Solubility of this compound
This guide will help you systematically troubleshoot and resolve solubility issues with G4 ligand 1.
Initial Assessment Workflow
The following workflow provides a step-by-step process to diagnose and address solubility problems.
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Quantitative Solubility Data for G4 Ligand 1 (Hypothetical)
The following table provides hypothetical solubility data for G4 ligand 1 in various solvents and buffer systems to guide your solvent selection.
| Solvent/Buffer System | Solubility (µg/mL) | Molar Solubility (µM) | Observations |
| Deionized Water | < 1 | < 2 | Insoluble |
| PBS (pH 7.4) | < 1 | < 2 | Insoluble |
| 10 mM Tris-HCl, 100 mM KCl (pH 7.4) | < 1 | < 2 | Insoluble |
| 100% DMSO | > 10,000 | > 20,000 | Freely Soluble |
| 100% Ethanol | 500 | 1,000 | Soluble |
| 10% DMSO in Water | 10 | 20 | Sparingly Soluble |
| 5% DMSO in Tris-HCl/KCl Buffer | 5 | 10 | Slightly Soluble, may precipitate over time |
| 1% DMSO in Tris-HCl/KCl Buffer | < 2 | < 4 | Prone to precipitation |
Note: This data is for a hypothetical G4 ligand 1 with a molecular weight of 500 g/mol and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of G4 Ligand 1 Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of a poorly water-soluble G-quadruplex ligand.
Materials:
-
G4 ligand 1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh a small amount of G4 ligand 1 (e.g., 1 mg) in a clean, dry microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 500 g/mol compound, add 200 µL of DMSO to 1 mg of the ligand).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound is still not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Determining the Optimal Co-solvent Concentration
This protocol outlines a method to find the minimum concentration of a co-solvent required to maintain the solubility of G4 ligand 1 in your experimental buffer.
Caption: A workflow for determining the optimal co-solvent concentration for G4 ligand 1.
Methodology:
-
Prepare Co-solvent Dilutions: In separate tubes, prepare your final experimental buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) containing a range of DMSO concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add Ligand: To each of these buffer-DMSO mixtures, add your concentrated G4 ligand 1 DMSO stock to achieve the desired final ligand concentration for your experiment.
-
Equilibrate: Gently mix and incubate the solutions at the temperature you will use for your experiment for at least one hour.
-
Observe: Carefully inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
Select Optimal Concentration: The lowest percentage of DMSO that maintains a clear solution is the optimal co-solvent concentration for your experiment.
-
Validation (Recommended): It is advisable to perform a control experiment, such as Circular Dichroism (CD) spectroscopy, to confirm that the selected DMSO concentration does not significantly alter the G-quadruplex structure.[3]
References
How to reduce non-specific binding of G-quadruplex ligand 1
Welcome to the technical support center for G-Quadruplex Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Ligand 1 in G-quadruplex related experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my thermal stability assays (e.g., FRET-melting, Circular Dichroism melting) with Ligand 1. What are the potential causes?
A1: Inconsistent results in thermal stability assays are a common challenge and can arise from several factors:
-
Cation Concentration: The stability of G-quadruplex structures is highly dependent on the presence and concentration of cations, particularly potassium (K+) and sodium (Na+). Inconsistent cation concentrations in your buffers can lead to significant variations in the melting temperature (Tm) of the G-quadruplex DNA.[1]
-
Buffer Composition: Beyond cations, other buffer components such as pH and the presence of molecular crowding agents can influence G-quadruplex stability and the binding of Ligand 1.
-
Oligonucleotide Quality and Annealing: The purity and proper annealing of your G-quadruplex-forming oligonucleotide are crucial. Incomplete synthesis, degradation, or improper annealing can result in a mixed population of DNA structures, leading to variable melting profiles.[1]
-
Ligand 1 Purity and Stability: The purity of Ligand 1 is critical. Impurities can interfere with the assay. Additionally, some ligands are sensitive to light or temperature, which may cause degradation over time.[1]
Q2: How can I reduce non-specific binding of Ligand 1 to duplex DNA?
A2: Achieving high selectivity for G-quadruplex structures over duplex DNA is a key challenge. If you are observing low selectivity with Ligand 1, consider the following troubleshooting steps:
-
Optimize Buffer Conditions:
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged interactions between Ligand 1 and the DNA backbone, thereby reducing non-specific binding.[2][3]
-
Adjust pH: The pH of the buffer can influence the charge of both Ligand 1 and the DNA. Experimenting with a pH range around the isoelectric point of any protein components or to neutralize surface charges can be beneficial.[2]
-
-
Use of Blocking Agents and Surfactants:
-
Bovine Serum Albumin (BSA): Adding BSA to your buffer and sample solutions can help to block non-specific binding sites on surfaces and reduce non-specific protein-ligand interactions.[2][3] A typical starting concentration is 1%.[2]
-
Non-ionic Surfactants: If hydrophobic interactions are suspected to cause non-specific binding, introducing a low concentration of a non-ionic surfactant like Tween 20 can be effective.[3]
-
-
Competition Assays: To quantify the selectivity of Ligand 1, perform competition assays. In these experiments, the binding of Ligand 1 to the G-quadruplex target is challenged by increasing concentrations of competitor duplex DNA.[1]
Q3: My results suggest that Ligand 1 is binding to the experimental apparatus (e.g., tubes, plates). How can I prevent this?
A3: Non-specific binding to container walls can be a significant issue. The use of non-ionic surfactants, such as Tween 20, in your buffers can help to prevent the analyte from adhering to tubing and container walls.[2][3] Additionally, using low-binding microplates and tubes can mitigate this problem.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions to Reduce Non-specific Binding
This guide provides a systematic approach to optimizing your buffer conditions to enhance the specific binding of Ligand 1 to G-quadruplex DNA.
| Parameter | Recommendation | Rationale |
| Salt Concentration (NaCl) | Titrate NaCl concentration from 50 mM to 200 mM. | Shields electrostatic interactions, reducing non-specific binding to the DNA backbone.[2][3] |
| pH | Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). | Optimizes the charge of Ligand 1 and DNA to minimize non-specific interactions.[2] |
| Additives | Include 0.1% - 1% BSA. | Blocks non-specific binding sites on surfaces.[2][3] |
| Surfactants | Add 0.005% - 0.05% Tween 20. | Reduces non-specific binding due to hydrophobic interactions and prevents sticking to surfaces.[3] |
Guide 2: Verifying G-Quadruplex Structure Formation
Proper formation of the G-quadruplex structure is a prerequisite for specific ligand binding. This guide outlines steps to confirm the correct folding of your oligonucleotide.
| Step | Methodology | Expected Outcome |
| 1. Oligonucleotide Purity Check | Run the oligonucleotide on a denaturing PAGE gel. | A single, sharp band indicating high purity. |
| 2. Annealing Protocol | Heat the oligonucleotide to 95°C for 5 minutes in a buffer containing K+ or Na+, then slowly cool to room temperature. | Promotes the formation of a stable and homogenous G-quadruplex population.[1] |
| 3. Circular Dichroism (CD) Spectroscopy | Record the CD spectrum of the annealed oligonucleotide from 220 nm to 320 nm. | A characteristic spectrum indicating G-quadruplex formation (e.g., a positive peak around 260 nm and a negative peak around 240 nm for a parallel structure).[1][4] |
Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy for Ligand Binding
Objective: To qualitatively assess the binding of Ligand 1 to a G-quadruplex forming oligonucleotide and observe any conformational changes.
Methodology:
-
Sample Preparation: Prepare a solution of the annealed G-quadruplex oligonucleotide in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Baseline Correction: Record a baseline spectrum of the buffer alone and subtract it from all subsequent sample spectra.
-
Initial Spectrum: Record the CD spectrum of the G-quadruplex solution alone, typically in the wavelength range of 220-320 nm.[4]
-
Ligand Titration: Titrate increasing concentrations of Ligand 1 into the oligonucleotide solution. Allow the solution to equilibrate after each addition.
-
Spectrum Acquisition: Record the CD spectrum after each titration point.
-
Data Analysis: Monitor changes in the CD signal upon the addition of Ligand 1. Significant changes can indicate a binding event and may provide insight into conformational changes of the G-quadruplex upon ligand binding.[4]
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity
Objective: To quantitatively determine the binding affinity and kinetics of Ligand 1 to the G-quadruplex and assess its specificity against duplex DNA.
Methodology:
-
Chip Preparation: Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip. A second flow cell should be prepared with an immobilized non-target duplex DNA or left blank to serve as a reference.
-
Analyte Preparation: Prepare a series of concentrations of Ligand 1 in an optimized running buffer (refer to Troubleshooting Guide 1).
-
Binding Measurement: Inject the different concentrations of Ligand 1 over the sensor chip surface and record the response units (RU).
-
Data Analysis: Subtract the reference channel signal from the active channel signal to correct for non-specific binding to the chip surface. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Specificity Assessment: Compare the binding response of Ligand 1 to the G-quadruplex surface versus the duplex DNA surface. A significantly lower response on the duplex DNA surface indicates good specificity.
Visualizations
Caption: A general experimental workflow for characterizing the binding of Ligand 1 to G-quadruplex DNA.
Caption: Proposed signaling pathway of Ligand 1 through telomeric G-quadruplex stabilization.[4]
References
Improving G-quadruplex ligand 1 selectivity for G4 vs duplex DNA
Welcome to the technical support center for researchers focusing on the development of G-quadruplex (G4) selective ligands. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My G4 ligand shows high affinity but poor selectivity over duplex DNA. What general strategies can I employ to improve this?
A1: Achieving high selectivity for G4 structures over duplex DNA is a primary challenge, given the vast excess of duplex DNA in the cellular environment.[1] Key strategies focus on exploiting the unique structural features of G4s, such as the G-quartet stack, grooves, and loops.
-
Modify Ligand Side Chains: The nature and positioning of side chains are critical.[2] Replacing non-specific positively charged substituents with neutral or diethylene glycol (DEG) chains can mitigate electrostatic interactions with the duplex phosphate (B84403) backbone, thereby increasing selectivity.[3][4]
-
Optimize the Aromatic Core: The central aromatic unit of a ligand is crucial for stacking interactions with the G-quartet. The size, shape, and heteroatom composition of this core can be fine-tuned. For instance, derivatives containing phenanthroline units have shown systematically high G4 stabilization.[2]
-
Target Unique G4 Features: Instead of solely focusing on G-quartet stacking, design ligands that interact with the distinct loops and grooves of a specific G4 topology.[5] Helical small molecules, for example, may offer a way to target these regions.[5]
-
Exploit Quadruplex-Duplex Junctions: A novel approach is to design ligands that specifically recognize the interface between a G4 structure and its adjoining duplex DNA, a feature not present in isolated duplexes.[6]
-
Utilize Oligonucleotide-Based Ligands: For ultimate specificity, consider using synthetic oligonucleotide analogues like Peptide Nucleic Acids (PNAs) or Locked Nucleic Acids (LNAs). These can be designed to target unique sequences in the loops or flanking regions of a specific G4.[7]
Q2: How do I choose the right assay to screen for G4 ligand selectivity?
A2: The two most common and accessible primary screening methods are the Förster Resonance Energy Transfer (FRET) Melting Assay and the Fluorescent Intercalator Displacement (FID) Assay.
-
FRET Melting Assay: This assay measures the increase in the melting temperature (ΔTm) of a G4 structure upon ligand binding.[5][8][9] It is a robust method for quantifying stabilization. By comparing the ΔTm for a G4 sequence versus a duplex DNA sequence, you can get a measure of selectivity.
-
G4-FID Assay: This is an isothermal competition assay where the ligand displaces a fluorescent probe (like Thiazole Orange) pre-bound to the G4 or duplex DNA.[10][11][12] It provides information on binding affinity and can be adapted for high-throughput screening to compare selectivity across many structures.[10][11]
For in-depth characterization, these primary screens should be followed by more quantitative biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Mass Spectrometry (MS).[9]
Q3: Can computational methods help in predicting ligand selectivity?
A3: Yes. Computational tools are increasingly used in the early stages of drug discovery to predict G4 binding and selectivity, helping to prioritize compounds for synthesis and experimental testing.
-
Multi-tasking QSAR Models: Tools like 'G4-QuadScreen' use quantitative structure-activity relationship (QSAR) models to predict a ligand's ability to interact with, stabilize, and selectively target various G4 sequences over duplex DNA.[13]
-
Molecular Docking and MD Simulations: Molecular dynamics (MD) simulations can be used to model the binding modes of a ligand to both G4 and duplex structures, providing insights into the thermodynamic basis of selectivity.[14] These methods can help identify key interactions and guide the rational design of more selective analogues.[14]
Troubleshooting Guides
Problem 1: Inconsistent or Low ΔTm Values in FRET Melting Assay
My ligand shows minimal or highly variable thermal stabilization (ΔTm) of the G4 structure.
This can be caused by several factors ranging from experimental setup to the intrinsic properties of the ligand or DNA sequence.
| Potential Cause | Troubleshooting Step |
| Incorrect G4 Folding | Confirm proper G4 folding using Circular Dichroism (CD) spectroscopy. The CD spectrum should show the characteristic signature for your expected G4 topology (e.g., positive peak at ~264 nm for parallel, positive peak at ~295 nm for antiparallel). |
| Suboptimal Buffer Conditions | Ensure the presence of stabilizing cations, typically 100 mM KCl or NaCl, in your buffer (e.g., 10 mM Sodium Cacodylate, pH 7.4).[15] The choice of cation can influence G4 topology. |
| Influence of Fluorophores | The FAM/TAMRA dyes used in FRET can sometimes interfere with the folding of certain G4 sequences.[8] Run a native gel or CD on the unlabeled version of your oligonucleotide to confirm its structure. |
| Ligand Concentration Issues | The stabilization effect is concentration-dependent.[2] Perform a ligand titration (e.g., 0.1 µM to 5 µM) to find the optimal concentration for maximal stabilization. Some ligands only show an effect above a certain threshold concentration.[2] |
| Poor Ligand Solubility | Ligand precipitation can lead to inaccurate results. Check for turbidity in your wells. If solubility is an issue, consider using a co-solvent like DMSO (ensure final concentration is low, e.g., <1%, and consistent across all samples). |
| Slow Binding Kinetics | Some ligands may require a pre-incubation period with the DNA to reach binding equilibrium. Try incubating the ligand and DNA mixture at room temperature for 30-60 minutes before starting the melt experiment. |
Problem 2: G4-FID Assay Shows No Displacement, But Other Assays Suggest Binding
My ligand is expected to bind G4s, but it fails to displace the fluorescent probe (e.g., Thiazole Orange, TO) in the FID assay.
This is a known limitation of the FID assay. While it's a powerful tool, the competitive nature of the assay can sometimes produce false negatives.
| Potential Cause | Troubleshooting Step |
| Ternary Complex Formation | The ligand may bind to a different site on the G4 without displacing the probe, potentially forming a G4-Probe-Ligand ternary complex. This has been observed for some core-extended naphthalene (B1677914) diimides.[3][4][16] |
| Probe and Ligand Have Different Binding Modes | The probe (TO) binds by end-stacking on the G-quartet. If your ligand binds primarily in the grooves or loops, it may not effectively compete for the TO binding site. |
| Ligand Affinity is Lower than Probe Affinity | The assay relies on your ligand having sufficient affinity to displace the probe. If the probe's affinity for the G4 is much higher than your ligand's, you will not observe displacement. |
Solution Pathway: If you suspect a false negative in your FID assay, it is crucial to validate your results with an orthogonal, non-competitive method.
-
Use FRET Melting: This assay measures stabilization directly and is not dependent on competition with another binder.[17] A significant ΔTm would confirm ligand-G4 interaction.
-
Employ Biophysical Techniques: Use methods like Surface Plasmon Resonance (SPR) or Electrospray Ionization Mass Spectrometry (ESI-MS) to directly measure binding without a fluorescent probe. ESI-MS can also confirm the formation of a ternary complex.[3]
-
Perform a Taq Polymerase Stop Assay: This biochemical assay can reveal ligand binding within a longer, more native sequence context by identifying where the polymerase stalls due to a stabilized G4 structure.[18]
Experimental Protocols & Data
Protocol 1: FRET Melting Assay for Selectivity
This protocol is adapted for determining the selectivity of a ligand for G4 DNA versus duplex DNA.
Materials:
-
FRET-labeled G4 oligonucleotide (e.g., F21T: 5'-FAM-G3(T2AG3)3T-TAMRA-3')
-
FRET-labeled duplex DNA control (e.g., 5'-FAM-CGA TCG ATC GAT CGA T-TAMRA-3' annealed with its complement)
-
Buffer: 10 mM Sodium Cacodylate, 100 mM KCl, pH 7.4
-
Ligand stock solution (e.g., 1 mM in DMSO)
-
Nuclease-free water
-
Real-time PCR thermocycler
Methodology:
-
DNA Preparation: Dilute FRET-labeled oligonucleotides to a final concentration of 0.2 µM in the buffer. For the duplex control, mix the labeled strand with its unlabeled complement in a 1:1.1 ratio, heat to 95°C for 5 minutes, and cool slowly to room temperature to anneal.
-
Reaction Setup: In a 96-well PCR plate, prepare reactions (25 µL final volume) as follows:
-
DNA only: 5 µL of 1 µM DNA stock (final 0.2 µM), 2.5 µL of buffer, ligand solvent (e.g., DMSO), and water to 25 µL.
-
DNA + Ligand: 5 µL of 1 µM DNA stock, 2.5 µL of buffer, ligand stock (final concentration 1 µM), and water to 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Melting Curve Program:
-
Heat from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Hold for 30 seconds at each degree to ensure thermal equilibrium.
-
Record FAM fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the minimum of the first derivative of the melting curve.
-
Calculate ΔTm = Tm (with ligand) - Tm (without ligand).
-
Selectivity Ratio can be expressed as: ΔTm (G4 DNA) / ΔTm (duplex DNA). A higher ratio indicates greater G4 selectivity.
-
Sample Data Table:
| Ligand | G4 Target | ΔTm (°C) @ 1 µM | Duplex Control ΔTm (°C) @ 1 µM | Selectivity Ratio (G4/Duplex) |
| Pyridostatin | Telomeric (F21T) | +25.2 | +1.5 | 16.8 |
| Braco19 | Telomeric (F21T) | +22.8 | +3.1 | 7.4 |
| PhenDC3 | c-MYC Pu27 | +31.5 | +2.0 | 15.8 |
| Ligand X (Hypothetical) | Telomeric (F21T) | +15.0 | +14.5 | 1.0 (Non-selective) |
Protocol 2: G4-Fluorescent Intercalator Displacement (FID) Assay
This protocol determines a ligand's ability to displace Thiazole Orange (TO) from G4 and duplex DNA.
Materials:
-
Unlabeled G4 and duplex DNA oligonucleotides.
-
Buffer: 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.4.
-
Thiazole Orange (TO) stock solution.
-
Ligand stock solutions of varying concentrations.
-
Fluorimeter with a 96-well plate reader.
Methodology:
-
DNA Annealing: Anneal G4 and duplex DNA to a final concentration of 0.25 µM in the buffer as described in the FRET protocol.
-
TO Titration (Initial Step): First, determine the optimal TO concentration by titrating TO against 0.25 µM of each DNA structure to find the concentration that yields ~80% of maximum fluorescence. This is typically a 2:1 molar ratio (0.5 µM TO).
-
Displacement Assay:
-
In a 96-well plate, add the DNA/TO complex (0.25 µM DNA, 0.5 µM TO) to each well.
-
Add increasing concentrations of the test ligand to the wells (e.g., 0 to 10 µM).
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure fluorescence intensity (Excitation: 501 nm, Emission: 521 nm).
-
Data Analysis:
-
Plot the percentage of fluorescence decrease against the ligand concentration.
-
Determine the DC50 value: the ligand concentration required to displace 50% of the TO, causing a 50% reduction in fluorescence.
-
Selectivity: A lower DC50 value for the G4 structure compared to the duplex DNA indicates preferential binding to the G4.
-
Visual Guides
Workflow for Assessing Ligand Selectivity
Caption: A general workflow for identifying and validating selective G-quadruplex ligands.
Mechanism of the FRET Melting Assay
Caption: Principle of the FRET melting assay for G-quadruplex stability analysis.
Troubleshooting Logic for Poor Selectivity
Caption: Decision tree for troubleshooting and improving poor G4 ligand selectivity.
References
- 1. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 2. Optimization of G‐Quadruplex Ligands through a SAR Study Combining Parallel Synthesis and Screening of Cationic Bis(acylhydrazones) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Targeting DNA G-Quadruplexes with Helical Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beyond small molecules: targeting G-quadruplex structures with oligonucleotides and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. More is not always better: finding the right trade-off between affinity and selectivity of a G-quadruplex ligand [iris.unipv.it]
- 17. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
My in-cell experiments with G-quadruplex ligand 1 are not working
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing issues with in-cell experiments involving G-quadruplex (G4) Ligand 1.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for G-quadruplex Ligand 1?
A1: this compound is designed to bind to and stabilize G-quadruplex structures in both DNA and RNA. By stabilizing these structures, it can interfere with key cellular processes such as DNA replication, transcription, and translation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] The formation of G-quadruplexes in promoter regions of oncogenes can hinder the binding of transcription factors, thereby regulating gene expression.[2]
Q2: How can I confirm that Ligand 1 is entering the cells?
A2: Cellular uptake of Ligand 1 can be confirmed using fluorescence microscopy, as the ligand possesses intrinsic fluorescent properties. After treating cells with Ligand 1, you should be able to visualize its localization within the cell, typically in the nucleus and nucleoli where G-quadruplex structures are enriched.[4] If the intrinsic fluorescence is weak, consider using tagged versions of the ligand or performing cellular fractionation followed by quantitative analysis (e.g., LC-MS/MS) to determine the intracellular concentration.
Q3: What are the known off-target effects of G-quadruplex ligands?
A3: While G-quadruplex ligands are designed for selectivity, off-target effects can occur. Some ligands may exhibit binding to duplex DNA, although often with lower affinity.[5] Others have been reported to cause cardiovascular effects or interact with receptors like adrenergic and muscarinic receptors.[6] It is crucial to perform control experiments to distinguish between G-quadruplex-mediated effects and off-target liabilities.
Q4: Can Ligand 1 induce DNA damage?
A4: Yes, the stabilization of G-quadruplex structures by ligands like Ligand 1 can lead to replication fork stalling and the generation of DNA double-strand breaks.[3] This, in turn, activates the DNA damage response (DDR) pathway, which can be monitored by observing the phosphorylation of key proteins such as ATM, Chk1, and H2AX.[1]
Troubleshooting Guide
This guide addresses common problems encountered during in-cell experiments with this compound.
Issue 1: No observable cellular effect (e.g., no change in cell viability, no cell cycle arrest).
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Verify cellular uptake using fluorescence microscopy. Optimize incubation time and concentration. Consider using a cell line with higher permeability or a different delivery method. |
| Incorrect Ligand Concentration | Perform a dose-response experiment to determine the optimal working concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Ligand Instability | Ensure proper storage of the ligand as per the manufacturer's instructions. Prepare fresh working solutions for each experiment. |
| Cell Line Resistance | Some cell lines may be resistant to the effects of G4 ligands due to factors like efficient DNA repair mechanisms or low expression of target G4-forming genes.[7] Try a different cancer cell line known to be sensitive to G4 stabilization. |
| Experimental Assay Insensitivity | Use multiple assays to assess cellular effects. For example, combine a cell viability assay (e.g., MTT) with a cell cycle analysis (flow cytometry) and an apoptosis assay (e.g., Annexin V staining). |
Issue 2: High background fluorescence or non-specific staining in microscopy.
| Possible Cause | Suggested Solution |
| Excessive Ligand Concentration | Reduce the concentration of Ligand 1. High concentrations can lead to aggregation and non-specific binding. |
| Suboptimal Imaging Conditions | Optimize microscopy settings (e.g., laser power, exposure time, gain) to minimize background noise. Use appropriate filter sets for the ligand's fluorescence spectrum. |
| Autofluorescence | Image an untreated control sample to assess the level of cellular autofluorescence. If significant, use spectral unmixing or a fluorophore with a distinct emission spectrum. |
| Binding to non-G4 Structures | While designed for G4s, some non-specific binding to other cellular components can occur. Use a control compound with a similar chemical structure but no G4 binding activity to assess non-specific effects. Fluorescence Lifetime Imaging Microscopy (FLIM) can help distinguish between G4-bound and non-specifically bound ligand.[8][9][10] |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Synchronize cells if studying cell cycle-dependent effects. |
| Ligand Degradation | Prepare fresh dilutions of Ligand 1 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times with the ligand across all experiments. |
| Complex Cellular Environment | The cellular environment is crowded and can influence G4 structure and ligand binding.[11] Be aware that in vitro binding affinity may not directly translate to in-cellulo efficacy. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for in-cell experiments with this compound.
Table 1: Recommended Concentration Range for Common Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | Typical EC50 for Viability (µM) |
| HeLa (Cervical Cancer) | 1 | 5 - 10 |
| A549 (Lung Cancer) | 2 | 10 - 20 |
| MCF-7 (Breast Cancer) | 0.5 | 2 - 8 |
| U2OS (Osteosarcoma) | 5 | 15 - 30 |
Table 2: Fluorescence Properties of Ligand 1
| Property | Value |
| Excitation Maximum (nm) | 450 |
| Emission Maximum (nm) | 520 |
| Quantum Yield (in buffer) | 0.1 |
| Quantum Yield (bound to G4 DNA) | 0.5 |
Experimental Protocols
Protocol 1: Cellular Uptake and Localization by Fluorescence Microscopy
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in complete cell culture medium. Include an untreated control.
-
Incubate the cells for the desired time (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
(Optional) Co-stain with a nuclear marker (e.g., Hoechst 33342) and/or a nucleolar marker (e.g., an antibody against fibrillarin).
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Ligand 1 and any co-stains.
Protocol 2: FRET-Melting Assay for G-quadruplex Stabilization
This assay is used to determine the ability of Ligand 1 to stabilize G-quadruplex structures in vitro.
-
Prepare a solution of a FRET-labeled oligonucleotide that forms a G-quadruplex (e.g., F21T, with a fluorophore and a quencher at the ends).
-
In a multi-well plate, mix the FRET-labeled oligonucleotide with varying concentrations of Ligand 1 in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Include a no-ligand control.
-
Use a real-time PCR machine or a fluorometer with temperature control to monitor the fluorescence of the samples.
-
Increase the temperature from 25°C to 95°C in increments of 1°C/minute, measuring fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a change in fluorescence.
-
Plot the change in fluorescence against temperature to determine the Tm for each ligand concentration. An increase in Tm in the presence of Ligand 1 indicates stabilization of the G-quadruplex structure.
Visualizations
Caption: General experimental workflow for in-cell studies with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Visualization of G-Quadruplex RNA via Fluorescence- Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting G-Quadruplex Ligand 1 Experiments
Welcome to the technical support center for G-quadruplex (G4) Ligand 1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their work with G4 Ligand 1. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and structured data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My FRET-melting assay results for G4 Ligand 1 are inconsistent. What are the potential causes and how can I troubleshoot this?
A1: Inconsistent results in Förster Resonance Energy Transfer (FRET) melting assays are a common issue. The stability of G-quadruplex structures is highly sensitive to experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cation Concentration | The stability of G4 structures is heavily dependent on cations like potassium (K+) and sodium (Na+). Ensure consistent and accurate cation concentrations in your buffers. Prepare fresh buffers from high-purity salts and consider verifying the final concentration. K+ ions generally provide more stabilization than Na+ ions.[1] |
| Buffer Composition Variability | pH and the presence of molecular crowding agents can significantly impact G4 stability and ligand binding. Use a consistent buffer system across all experiments.[1][2] |
| Oligonucleotide Quality and Annealing | Incomplete synthesis, degradation, or improper annealing of the G-rich oligonucleotide can lead to a mixed population of DNA structures. Verify the purity of your oligonucleotide using PAGE or HPLC. Implement a standardized annealing protocol (e.g., heat to 95°C for 5 minutes, followed by slow cooling to room temperature).[1] |
| Ligand Purity and Stability | Impurities in your G4 Ligand 1 stock can interfere with the assay. The ligand may also be sensitive to light or temperature, leading to degradation. Ensure the purity of your ligand and store it under appropriate conditions.[1] |
| Experimental Technique Variation | Minor differences in heating rates, sample volumes, or detector sensitivity can introduce variability. Standardize your experimental setup and execution. |
| Ligand Aggregation | G4 ligands can sometimes aggregate, especially at higher concentrations, leading to artifacts. Visually inspect your ligand solution and consider dynamic light scattering (DLS) to check for aggregation. If aggregation is suspected, try lowering the ligand concentration or using a different buffer system.[3][4][5] |
Q2: I am observing a low selectivity of G4 Ligand 1 for G-quadruplex DNA over duplex DNA. How can I address this?
A2: Achieving high selectivity for G4 structures is a critical challenge. Several factors can influence the observed selectivity.
Troubleshooting Low Selectivity:
| Factor | Recommendation |
| Ligand Design | Some classes of G4 ligands, such as BRACO-19 and TMPyP4, are known to have lower selectivity. The chemical nature of G4 Ligand 1 plays a crucial role in its binding preference.[1] |
| Assay Conditions | High ligand concentrations can lead to non-specific binding to duplex DNA. It is recommended to perform competition assays where the ligand's binding to the G4 target is challenged by increasing concentrations of duplex DNA.[1] |
| Choice of Sequences | The specific sequences of both the G4-forming oligonucleotide and the competitor duplex DNA can impact the perceived selectivity. Ensure you are using well-characterized sequences for your assays. |
Q3: My in-cell experiment results with G4 Ligand 1 do not correlate with my in vitro biophysical data. What could be the reasons?
A3: Discrepancies between in vitro and in-cell data are common and can arise from the complex cellular environment.
Potential Reasons for Discrepancy:
| Factor | Explanation |
| Cellular Environment | The intracellular environment is highly crowded with macromolecules, which can affect G4 stability and ligand binding differently than dilute in vitro buffers.[2][6] |
| Ligand Bioavailability | Cell membrane permeability, efflux pumps, and metabolism can reduce the effective intracellular concentration of G4 Ligand 1. |
| Off-Target Effects | G4 Ligand 1 may interact with other cellular components, leading to phenotypes that are independent of its G4-stabilizing activity. For example, some G4 ligands have been shown to have off-target effects on receptors or ion channels.[1][7][8][9] |
| Protein Interactions | In the cellular context, G4 structures are often bound by various proteins. These interactions can influence the accessibility and binding of G4 Ligand 1. |
Quantitative Data Summary
Table 1: Effect of Cations on G-Quadruplex Thermal Stability (Tm)
| Cation | Concentration (mM) | Example G4 Sequence | ΔTm (°C) vs. No Cation | Reference |
| K+ | 100 | Human Telomeric (22AG) | +25-30 | [10][11] |
| Na+ | 100 | Human Telomeric (22AG) | +15-20 | [10][11] |
| Li+ | 100 | Human Telomeric (22AG) | Minimal stabilization | [12] |
| NH4+ | 100 | Tetramolecular d(TG3T) | Comparable to K+ | [13] |
Note: ΔTm values are approximate and can vary based on the specific G4 sequence, buffer conditions, and experimental method.
Table 2: Selectivity of Common G-Quadruplex Ligands
| Ligand | G4 Affinity (Kd or IC50) | Duplex DNA Affinity (Kd or IC50) | Selectivity Ratio (Duplex/G4) | Reference |
| BRACO-19 | ~30 x 10^6 M-1 | Weak | ~10-fold | [14] |
| TMPyP4 | ~20 x 10^6 M-1 | Moderate | ~2-fold | [14] |
| Pyridostatin (PDS) | High | Very Weak | >100-fold | [15][16] |
| Telomestatin | High | Very Weak | >200-fold | [17] |
Note: Affinity and selectivity values can vary depending on the specific G4 and duplex DNA sequences, as well as the assay conditions.
Detailed Experimental Protocols
FRET-Melting Assay Protocol
This protocol is adapted from established methods for determining the thermal stability of G-quadruplexes in the presence of ligands.[18][19][20]
-
Oligonucleotide Preparation:
-
Synthesize or purchase a G-rich oligonucleotide with a donor fluorophore (e.g., FAM) at one end and an acceptor quencher (e.g., TAMRA) at the other.
-
Resuspend the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of the oligonucleotide at 0.2 µM in the desired annealing buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).
-
-
Ligand Preparation:
-
Prepare a stock solution of G4 Ligand 1 in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare serial dilutions of the ligand in the annealing buffer to achieve the desired final concentrations for the assay (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
-
Annealing:
-
In a PCR tube or 96-well plate, mix the oligonucleotide working solution with the ligand dilutions. Include a control with no ligand.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 2 hours).
-
-
FRET-Melting Measurement:
-
Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.
-
Set the excitation and emission wavelengths appropriate for your fluorophore-quencher pair (e.g., FAM: excitation ~490 nm, emission ~520 nm).
-
Program the instrument to heat the samples from room temperature (e.g., 25°C) to 95°C with a slow ramp rate (e.g., 0.5°C/minute).
-
Record the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the inflection point of the melting curve. This can be determined from the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (no ligand) from the Tm of the samples with G4 Ligand 1.
-
Circular Dichroism (CD) Spectroscopy Protocol
This protocol outlines the steps for characterizing G-quadruplex formation and ligand-induced conformational changes using CD spectroscopy.[1][2][6]
-
Sample Preparation:
-
Prepare a 10-15 µM solution of the G-rich oligonucleotide in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, pH 7.0).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
For ligand studies, add G4 Ligand 1 to the annealed oligonucleotide solution at the desired molar ratio (e.g., 1:5 oligonucleotide to ligand) and incubate.
-
-
CD Measurement:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Record CD spectra from 220 nm to 360 nm in a 1 cm path length cuvette.
-
Average three scans for each sample and subtract the buffer baseline.
-
Use a scan rate of 100 nm/min, a response time of 1 s, and a bandwidth of 1 nm.
-
-
CD Melting:
-
To determine the melting temperature, monitor the CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 264 nm for parallel or 295 nm for antiparallel).
-
Increase the temperature from 20°C to 95°C at a rate of 1°C/minute.
-
The Tm is the temperature at the midpoint of the thermal denaturation curve.
-
-
Data Analysis:
-
The shape of the CD spectrum provides information about the G-quadruplex topology:
-
Parallel: Positive peak around 264 nm and a negative peak around 240 nm.
-
Antiparallel: Positive peak around 295 nm and a negative peak around 260 nm.
-
Hybrid: Positive peaks around 295 nm and 264 nm, and a negative peak around 240 nm.
-
-
Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex.
-
Polymerase Stop Assay Protocol
This assay is used to assess the ability of a ligand to stabilize G-quadruplex structures and block DNA polymerase activity.[7][9][21][22]
-
Primer and Template Preparation:
-
Design a DNA template containing the G-quadruplex forming sequence.
-
Design a primer that anneals upstream of the G4 sequence. The primer is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.
-
Purify the primer and template oligonucleotides.
-
-
Reaction Setup:
-
In a reaction tube, combine the template DNA, labeled primer, and the desired concentration of G4 Ligand 1 in a reaction buffer containing the necessary cations (e.g., 100 mM KCl). Include a no-ligand control.
-
Incubate the mixture to allow for G-quadruplex formation and ligand binding.
-
-
Polymerase Extension:
-
Initiate the reaction by adding dNTPs and a thermostable DNA polymerase (e.g., Taq polymerase).
-
Incubate at the optimal temperature for the polymerase for a set period.
-
-
Analysis of Products:
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).
-
Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA bands using autoradiography (for ³²P) or a fluorescence scanner.
-
-
Interpretation:
-
The formation of a stable G-quadruplex will cause the polymerase to pause or stop, resulting in a truncated DNA product corresponding to the position of the G4 structure.
-
An increase in the intensity of the "stop" product in the presence of G4 Ligand 1 indicates that the ligand stabilizes the G-quadruplex structure.
-
A full-length product indicates that the polymerase was able to read through the G4 sequence.
-
Visualizations
Experimental Workflow for G4 Ligand 1 Screening
Caption: A typical workflow for the screening and validation of G-quadruplex ligands.
Troubleshooting Logic for Inconsistent FRET-Melting Results
Caption: A decision tree for troubleshooting inconsistent FRET-melting assay results.
Simplified Signaling Pathway Affected by G4 Ligand 1
Caption: A simplified diagram of signaling pathways modulated by G-quadruplex ligands.
References
- 1. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why are G-quadruplexes good at preventing protein aggregation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why are G-quadruplexes good at preventing protein aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 7. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Modulation of the ATM/autophagy pathway by a G-quadruplex ligand tips the balance between senescence and apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Effects of the Loop Region on Topology, Thermodynamics, and Cation Binding of DNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the signal-to-noise ratio in G4-FID assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in G4-Fluorescent Intercalator Displacement (FID) assays.
Troubleshooting Guides
This section addresses specific issues that may arise during G4-FID experiments, offering step-by-step solutions to enhance your assay performance.
Question: Why is my initial fluorescence signal too low?
Answer:
A low initial fluorescence signal can be due to several factors, primarily related to the concentrations of your G-quadruplex (G4) DNA and the fluorescent probe (e.g., Thiazole Orange - TO), or improper G4 folding.
-
Suboptimal Component Concentrations: Ensure that the concentrations of both the G4-DNA and the fluorescent probe are appropriate. The fluorescence of probes like Thiazole Orange is significantly enhanced upon binding to G4-DNA. A typical starting point is a 1:2 molar ratio of G4-DNA to the probe (e.g., 0.25 µM G4-DNA and 0.5 µM TO). You may need to perform a titration to find the optimal concentrations for your specific G4 sequence and experimental setup.
-
Improper G4-DNA Folding: The formation of a stable G4 structure is crucial for high fluorescence signal. This process is highly dependent on the presence of specific cations, most commonly potassium (K⁺).
-
Annealing Protocol: Ensure your G4-DNA is properly annealed. A typical procedure involves heating the oligonucleotide solution to 95°C for 5 minutes, followed by slow cooling to room temperature. This can be done in a buffer containing at least 100 mM KCl.[1]
-
Buffer Composition: The buffer should contain an adequate concentration of K⁺ (typically 100-150 mM) to stabilize the G4 structure. The absence or low concentration of K⁺ will lead to improper folding and consequently, a low fluorescence signal.
-
-
Instrument Settings: Check the settings of your fluorescence plate reader. Ensure that the excitation and emission wavelengths are set correctly for your chosen fluorescent probe. For Thiazole Orange, the excitation maximum is around 501 nm and the emission maximum is around 532 nm when bound to DNA. Optimize the gain settings to maximize the signal without saturating the detector.
Question: What should I do if I observe high background fluorescence?
Answer:
High background fluorescence can mask the signal from your assay, leading to a poor signal-to-noise ratio. The primary sources of high background are the fluorescent probe itself, contaminated reagents, or autofluorescence from the microplate.
-
Excess Fluorescent Probe: While a sufficient concentration of the fluorescent probe is necessary, an excessive amount can lead to a high background signal from the unbound probe. Optimize the probe concentration by performing a titration to find the lowest concentration that gives a robust signal upon binding to the G4-DNA.
-
Contaminated Reagents or Buffers: Ensure that your buffers and other reagents are prepared with high-purity water and are not contaminated with any fluorescent impurities.
-
Microplate Selection: Use black, opaque microplates for fluorescence assays. Clear or white plates can contribute to high background due to light scattering and autofluorescence.
-
Blank Measurements: Always include control wells that contain the buffer and the fluorescent probe without the G4-DNA to measure the background fluorescence. This value can be subtracted from the fluorescence of the wells containing the G4-DNA.
Question: How can I address interference from a fluorescent test compound?
Answer:
Test compounds that are themselves fluorescent can interfere with the G4-FID assay, leading to inaccurate results. This interference can manifest as an apparent increase or decrease in fluorescence that is not related to the displacement of the probe.
-
Spectral Scan: Before performing the FID assay, run a fluorescence emission spectrum of your test compound at the excitation wavelength used for the G4-FID probe. If the compound fluoresces in the same range as your probe, you will need to take corrective measures.
-
Use Alternative Fluorescent Probes: One of the most effective ways to overcome this issue is to switch to a fluorescent probe with different spectral properties. The G4-FID assay has been adapted for use with other probes like TO-PRO-3 and Hoechst 33258, which have different excitation and emission wavelengths.[2] This allows you to choose a probe that does not have spectral overlap with your test compound.
Fluorescent Probe Excitation Max (bound) Emission Max (bound) Thiazole Orange (TO) ~501 nm ~532 nm TO-PRO-3 ~642 nm ~661 nm Hoechst 33258 ~352 nm ~461 nm -
Control for Compound Fluorescence: If switching probes is not feasible, you must run a control experiment for each concentration of your test compound without the fluorescent probe to measure its intrinsic fluorescence. This value can then be subtracted from the corresponding data points in your FID assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the G4-FID assay?
A1: The G4-FID assay is a competition-based assay used to determine the binding affinity of a test compound (ligand) for a G-quadruplex DNA structure. It relies on the displacement of a fluorescent probe, such as Thiazole Orange (TO), that is pre-bound to the G4-DNA. When the test ligand binds to the G4-DNA, it displaces the fluorescent probe, causing a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test ligand.
Q2: What are the critical components of a G4-FID assay buffer?
A2: The most critical component is a cation that stabilizes the G4 structure, typically potassium chloride (KCl) at a concentration of 100-150 mM. A buffering agent to maintain a stable pH (usually around 7.2-7.4) is also essential, with common choices being Tris-HCl or potassium phosphate.
Q3: How do I choose the right concentrations for my G4-DNA and fluorescent probe?
A3: A common starting point is a 1:2 molar ratio of G4-DNA to the fluorescent probe. For example, 0.25 µM of G4-DNA and 0.5 µM of Thiazole Orange. However, the optimal concentrations can vary depending on the specific G4 sequence and the probe being used. It is recommended to perform a titration experiment to determine the concentrations that provide a good signal-to-noise ratio.
Q4: How is the data from a G4-FID assay analyzed?
A4: The primary data output is the fluorescence intensity at different concentrations of the test ligand. This data is typically used to calculate the DC50 value, which is the concentration of the ligand required to displace 50% of the fluorescent probe. The DC50 value is an indicator of the binding affinity of the ligand for the G4 structure, with a lower DC50 value indicating a higher affinity. The percentage of probe displacement is calculated using the formula: % Displacement = 100 * (1 - (F / F0)), where F is the fluorescence at a given ligand concentration and F0 is the initial fluorescence without the ligand.
Q5: Can the G4-FID assay be used to determine selectivity?
A5: Yes, the G4-FID assay is an excellent tool for assessing the selectivity of a ligand. By performing the assay with different G4-DNA sequences (e.g., from different oncogene promoters or telomeres) and with duplex DNA, you can compare the DC50 values to determine if a ligand preferentially binds to a specific G4 structure or to G4 structures over duplex DNA.[3]
Experimental Protocols
Detailed Methodology for a Standard G4-FID Assay
This protocol provides a step-by-step guide for performing a G4-FID assay using Thiazole Orange as the fluorescent probe.
1. Reagent Preparation:
-
G4-DNA Stock Solution: Dissolve the lyophilized G4 oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Fluorescent Probe Stock Solution: Prepare a 1 mM stock solution of Thiazole Orange (TO) in DMSO. Store protected from light at -20°C.
-
Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl. Filter the buffer through a 0.22 µm filter.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of your test compound in DMSO.
2. G4-DNA Annealing:
-
Dilute the G4-DNA stock solution to 10 µM in the assay buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours. This can be done by placing the tube in a heat block and turning it off.
3. Assay Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the assay buffer. The final concentration in the assay will be 0.5 µM.
-
Prepare a working solution of the annealed G4-DNA by diluting it in the assay buffer. The final concentration in the assay will be 0.25 µM.
-
In a black, opaque 96-well plate, add the following to each well:
-
Assay Buffer
-
Annealed G4-DNA (to a final concentration of 0.25 µM)
-
Thiazole Orange (to a final concentration of 0.5 µM)
-
-
Prepare serial dilutions of your test compound in the assay buffer.
-
Add the test compound dilutions to the wells. The final volume in each well should be the same (e.g., 100 µL).
-
Include the following control wells:
-
Blank: Assay buffer only.
-
Probe only: Assay buffer + 0.5 µM TO.
-
G4-DNA + Probe (F0): Assay buffer + 0.25 µM G4-DNA + 0.5 µM TO (no test compound).
-
Compound controls: Assay buffer + test compound at each concentration (to check for intrinsic fluorescence).
-
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 501 nm and emission at 532 nm.
4. Data Analysis:
-
Subtract the fluorescence of the "Probe only" blank from all readings.
-
If the test compound is fluorescent, subtract the fluorescence of the "Compound controls" from the corresponding wells.
-
Calculate the percentage of TO displacement for each concentration of the test compound using the formula: % Displacement = 100 * (1 - (F / F0)) where F is the corrected fluorescence at a given compound concentration and F0 is the corrected fluorescence of the "G4-DNA + Probe" control.
-
Plot the % Displacement against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.
Visualizations
Caption: A flowchart of the G4-FID experimental workflow.
Caption: A logical diagram for troubleshooting low signal-to-noise ratio in G4-FID assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
G-Quadruplex Ligand 1 Delivery: Technical Support Center
Welcome to the technical support center for G-quadruplex (G4) Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the cellular delivery of G4 Ligand 1.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the cellular delivery of G4 Ligand 1.
| Issue | Potential Cause | Recommended Action |
| Low Cellular Uptake of Ligand 1 | Poor membrane permeability of the ligand.[1][2] | 1. Formulation Strategies: Encapsulate Ligand 1 in nanocarriers such as liposomes or nanoparticles to improve cellular penetration.[3][4] 2. Chemical Modification: Conjugate Ligand 1 with cell-penetrating peptides or lipids to enhance uptake.[3][5] 3. Optimize Delivery Vehicle: If using a nanocarrier, systematically vary its composition (e.g., lipid composition, surface charge) to find the optimal formulation for your cell type. |
| Inconsistent Biological Activity | Ligand instability in cell culture media or degradation within the cell. | 1. Stability Assessment: Evaluate the stability of Ligand 1 in your specific cell culture medium over the time course of your experiment using techniques like HPLC. 2. Metabolism Studies: Investigate the metabolic fate of Ligand 1 within the cells to identify potential degradation products. |
| Discrepancy Between In Vitro and In Cellulo Data | The complex cellular environment affects G4 stability and ligand binding differently than in dilute buffer conditions.[6][7] The presence of endogenous proteins and molecular crowding can alter G4 conformation and ligand accessibility.[6][7] | 1. Use Cell-Mimicking Systems: Employ in vitro systems that better mimic the cellular environment, such as those containing molecular crowding agents (e.g., PEG) or cell extracts, to re-evaluate ligand binding and stability.[6] 2. In-Cell Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or fluorescently tagged ligands to confirm target engagement within the cellular context.[8][9] |
| Off-Target Effects Observed | Ligand 1 may interact with other cellular components, such as receptors or ion channels, leading to unintended biological consequences.[10][11] For example, some pentacyclic acridinium-based ligands have shown off-target cardiovascular effects.[10][11] | 1. Counter-Screening: Screen Ligand 1 against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions. 2. Structural Modification: Synthesize and test analogs of Ligand 1 to identify modifications that reduce off-target binding while maintaining on-target activity.[10] 3. Phenotypic Profiling: Use high-content imaging or other phenotypic screening methods to characterize the cellular response to Ligand 1 and identify potential off-target signatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering G-quadruplex Ligand 1 to cells?
A1: The main challenges include:
-
Poor Cell Permeability: Many G4 ligands, particularly those with planar aromatic structures, exhibit low passive diffusion across the cell membrane.[1][2]
-
Off-Target Effects: The ligand may bind to unintended cellular targets, leading to toxicity or confounding experimental results.[10][11][12]
-
Stability and Metabolism: The ligand can be unstable in biological media or be rapidly metabolized by cells, reducing its effective concentration at the target site.
-
Cellular Environment: The crowded and dynamic intracellular environment can influence the formation and stability of G4 structures and the binding of the ligand, leading to discrepancies between in vitro and in-cell data.[6][7]
Q2: How can I improve the cellular uptake of my G4 ligand?
A2: Several strategies can be employed:
-
Nanoparticle Formulation: Encapsulating the ligand in liposomes, niosomes, or polymeric nanoparticles can facilitate its entry into cells.[3][4]
-
Conjugation: Covalently linking the ligand to molecules that promote cellular uptake, such as cell-penetrating peptides (CPPs) or aptamers like AS1411 which targets nucleolin, can enhance delivery.[4]
-
Lipid Modification: Attaching lipid moieties to the ligand can improve its interaction with the cell membrane and facilitate uptake.[3][5]
Q3: My in vitro binding affinity (KD) is high, but I see little to no effect in my cellular assays. What could be the problem?
A3: This is a common issue and can be attributed to several factors:
-
Poor Bioavailability: The ligand may not be reaching its intracellular target in sufficient concentrations due to poor permeability, rapid efflux, or degradation.
-
Intracellular Environment: The presence of high concentrations of macromolecules and ions in the cell can alter the G4 structure and stability compared to the dilute buffer conditions used in in vitro assays.[6][7] This can affect the ligand's ability to bind its target.
-
Target Accessibility: The target G4 sequence within the cellular chromatin or RNA may be inaccessible due to binding by cellular proteins or its local structural context.
Q4: How can I verify that Ligand 1 is engaging with G-quadruplex structures inside the cell?
A4: Several techniques can be used to demonstrate target engagement in a cellular setting:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein (or in this case, a nucleic acid structure) upon ligand binding in intact cells or cell lysates.
-
Fluorescence Imaging: If your ligand is intrinsically fluorescent or you have a fluorescently labeled analog, you can use confocal microscopy to visualize its subcellular localization.[8][9][13] Co-localization with known G4-rich regions (e.g., telomeres, nucleoli) can provide evidence of target engagement.[14]
-
Immunofluorescence: Using antibodies that specifically recognize G-quadruplex structures (e.g., BG4) can allow you to observe whether treatment with your ligand leads to an increase in the number or intensity of G4 foci.[14]
-
G4-ChIP-seq: Chromatin immunoprecipitation using a G4-specific antibody followed by sequencing can be used to determine if your ligand alters the genomic landscape of G4 structures.[8][15]
Experimental Protocols
Protocol 1: FRET-Melting Assay for G4-Ligand Binding
This assay measures the ability of a ligand to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm).
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., labeled with FAM and TAMRA at the ends).
-
Assay buffer (e.g., 10 mM Lithium Cacodylate, pH 7.3, 100 mM KCl).[16]
-
G4 Ligand 1 stock solution.
-
Real-time PCR instrument.[16]
Procedure:
-
Prepare the fluorescently labeled oligonucleotide at a final concentration of 0.2 µM in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare a serial dilution of G4 Ligand 1.
-
In a 96-well plate, mix the annealed oligonucleotide with different concentrations of the ligand. Include a no-ligand control.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence intensity while increasing the temperature from 25°C to 95°C in increments of 1°C/minute.
-
Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.
-
An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol quantifies the cellular uptake of a fluorescently labeled G4 ligand.
Materials:
-
Fluorescently labeled G4 Ligand 1.
-
Cell line of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescently labeled Ligand 1 for the desired time points (e.g., 2, 4, 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS to remove any unbound ligand.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake of the ligand under different conditions.
Visualizations
Caption: Experimental workflow for G4 Ligand 1 evaluation.
Caption: Troubleshooting logic for low cellular activity.
References
- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tuning G-Quadruplex Nanostructures with Lipids. Towards Designing Hybrid Scaffolds for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Detection of G-Quadruplexes by Optical Imaging Methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-cell optical imaging of exogenous G-quadruplex DNA by fluorogenic ligands [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Analysis of G-Quadruplex Ligands: A Guide to BRACO-19, PhenDC3, and Telomeric G4s Ligand 1
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in key genomic regions like telomeres and oncogene promoters[1][2]. Their role in regulating biological processes, including telomere maintenance and gene expression, has established them as promising targets for anticancer therapies[3]. Small molecules that selectively bind and stabilize these structures, known as G-quadruplex ligands, can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells[3][4]. This guide provides an objective comparison of three prominent G-quadruplex ligands: BRACO-19, PhenDC3, and the novel Telomeric G4s Ligand 1.
Chemical and Structural Overview
A ligand's efficacy is fundamentally linked to its chemical structure, which dictates its binding affinity and selectivity for the G4 target. The three compounds represent distinct chemical scaffolds designed to interact with the unique topology of G-quadruplexes, primarily through π-π stacking with the terminal G-tetrads and interactions with the grooves and loops[5][6].
| Ligand | Chemical Class | Key Structural Features |
| BRACO-19 | 3,6,9-Trisubstituted Acridine (B1665455) | A planar acridine core with three substituent side chains designed to interact with the grooves of the G4 structure[6][7]. |
| PhenDC3 | Bisquinolinium Dicarboxamide | A crescent-shaped phenanthroline dicarboxamide core with terminal quinolinium groups, which provides an extensive surface for stacking and limits duplex DNA intercalation[5][8]. |
| Telomeric G4s Ligand 1 | Quinoxaline Analog | A novel quinoxaline-based structure designed to stabilize telomeric G-quadruplexes[9]. |
Figure 1: Chemical Structures
BRACO-19
PhenDC3
Mechanism of Action and Cellular Effects
While all three ligands stabilize G-quadruplex structures, their downstream biological consequences exhibit distinct characteristics. BRACO-19 and Telomeric G4s Ligand 1 primarily target telomeres, whereas PhenDC3 shows broader activity, including the inhibition of helicases that resolve G4 structures.
BRACO-19: This ligand is one of the most studied G4 stabilizers and acts as a potent telomerase inhibitor[10]. By binding to telomeric G-quadruplexes, it prevents the catalytic action of telomerase and disrupts the protective "cap" of the telomere[7][11]. This uncapping leads to the removal of telomere-binding proteins like TRF2 and POT1, inducing a DNA damage response (DDR), telomere shortening, and ultimately, cell senescence or apoptosis[4][7][12]. Studies have shown that BRACO-19 treatment causes the displacement of the telomerase catalytic subunit (hTERT) from the nucleus to the cytoplasm, where it is targeted for degradation[4][11][13].
PhenDC3: Recognized as a benchmark G4-stabilizing compound, PhenDC3 exhibits high affinity and selectivity for G4 structures over duplex DNA[5][14]. Its mechanism extends beyond simple telomerase inhibition; it is a potent inhibitor of G4-specific helicases, such as FANCJ and DinG, with IC50 values in the nanomolar range[8]. By preventing the unwinding of G4s, PhenDC3 can stall DNA replication and transcription, leading to genomic instability[15]. Interestingly, despite its potent in vitro activity, its effect on cell viability can be modest in some cell lines, a phenomenon potentially linked to its cellular uptake and localization[16].
Telomeric G4s Ligand 1: This novel compound stabilizes telomeric G4s and uniquely induces the formation of R-loops (three-stranded nucleic acid structures of DNA, RNA, and a displaced DNA strand), which are potent triggers of DNA damage responses[9]. This leads to G2/M phase cell cycle arrest and apoptosis. Furthermore, Telomeric G4s Ligand 1 has been shown to evoke immunogenic cell death (ICD), suggesting it may also stimulate an anti-tumor immune response, adding another dimension to its therapeutic potential[9].
References
- 1. tandfonline.com [tandfonline.com]
- 2. G-quadruplex - Wikipedia [en.wikipedia.org]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]
A Researcher's Guide to Validating G-quadruplex Ligand Engagement in Cells
An objective comparison of leading methodologies for confirming G-quadruplex targeting by small molecules within the cellular environment.
For researchers and drug development professionals in the burgeoning field of G-quadruplex (G4) therapeutics, confirming that a designed ligand reaches and interacts with its intended target within the complex milieu of a living cell is a critical step. G-quadruplexes are non-canonical secondary structures of nucleic acids that are implicated in the regulation of key cellular processes, including gene expression and the maintenance of telomeres.[1] The development of small molecules that can selectively bind to and stabilize these structures holds significant therapeutic promise. This guide provides a comparative overview of the most effective in-cell target engagement validation techniques, complete with quantitative performance data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of In-Cell G-quadruplex Ligand Validation Methods
Choosing the appropriate method for validating G4 ligand engagement depends on a variety of factors, including the experimental question, available resources, and the desired level of detail. The following table summarizes the key performance metrics of several widely used techniques.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorophores, which is dependent on their proximity. Ligand binding can induce or disrupt FRET by altering G4 conformation.[2] | High | Real-time monitoring of ligand binding dynamics; suitable for high-throughput screening.[2][3] | Requires labeling of the G4-forming nucleic acid with a FRET pair; potential for interference from cellular autofluorescence. |
| Cellular Thermal Shift Assay (CETSA) | Assesses ligand binding by measuring the change in the thermal stability of target proteins upon ligand interaction.[4][5] | Medium to High | Label-free method that can be performed in intact cells and tissues; provides evidence of direct target engagement.[4][5][6] | Indirectly measures binding to G4-interacting proteins, not the G4 structure itself; requires specific antibodies for detection. |
| Pull-down Assay | Utilizes a tagged (e.g., biotinylated) G4 ligand to capture and isolate G4 structures and associated proteins from cell lysates.[7][8][9] | Low to Medium | Enables identification of the specific DNA or RNA sequences bound by the ligand; can identify G4-interacting proteins.[7][8] | Requires chemical synthesis of a tagged ligand; potential for non-specific binding to the affinity matrix.[9] |
| G4-Chromatin Immunoprecipitation (G4-ChIP-seq) | Employs a G4-specific antibody or a tagged ligand to immunoprecipitate G4-containing chromatin, followed by high-throughput sequencing to map binding sites across the genome.[10][11] | Low | Genome-wide mapping of ligand binding sites; provides insights into the cellular pathways affected by the ligand.[10][11] | Can be technically challenging; resolution is limited by chromatin fragmentation; requires highly specific antibodies or ligands.[11] |
| Proximity Ligation Assay (PLA) | Detects the close proximity of two molecules (e.g., a ligand and a G4-binding protein) using antibodies linked to DNA oligonucleotides that are ligated and amplified when in close range.[12][13] | Low to Medium | Highly sensitive method for visualizing and quantifying protein-protein and protein-ligand interactions in situ.[13][14] | Requires specific primary antibodies raised in different species; provides information on proximity, not direct binding.[13] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the principles and practical steps of each validation method. The following diagrams, generated using the DOT language, illustrate the workflows for key techniques.
Detailed Experimental Protocols
This section provides foundational protocols for three of the most common and powerful techniques for validating G4 ligand target engagement in cells.
G4-FRET Melting Assay for Ligand Screening
This protocol describes a high-throughput method to identify G4 ligands based on their ability to stabilize G4 structures, which is reflected in a change in FRET signal upon thermal denaturation.[2]
Materials:
-
G4-forming oligonucleotide labeled with a FRET pair (e.g., 5'-FAM and 3'-TAMRA)
-
Tris-acetate buffer (50 mM, pH 7.0)
-
KCl solution (2 M stock)
-
Test G4 ligands
-
Black 384-well plates
-
Real-time PCR instrument or plate reader with temperature control and fluorescence detection capabilities
Procedure:
-
Prepare a working solution of the FRET-labeled G4 probe at 1 µM in Tris-acetate buffer.
-
In a 384-well plate, add 10 µL of the 1 µM probe solution to each well.
-
Add 10 µL of the test ligand at various concentrations to the sample wells. For controls, add 10 µL of MilliQ water (negative control) and 10 µL of 200 mM KCl (positive control for G4 formation).[2] The final volume in each well should be 20 µL.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for ligand binding and G4 formation.
-
Place the plate in a real-time PCR instrument or plate reader.
-
Set the instrument to perform a melt curve analysis. A typical program would be an initial hold at 25°C for 5 minutes, followed by a gradual increase in temperature from 25°C to 95°C at a rate of 1°C/minute, with fluorescence readings taken at each temperature increment.
-
Analyze the data by plotting the normalized fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. An increase in Tm in the presence of a ligand indicates stabilization of the G4 structure.
Biotinylated Ligand Pull-Down Assay
This protocol outlines the steps for capturing G4-DNA or G4-RNA using a biotinylated G4 ligand, allowing for the subsequent identification of the bound nucleic acids or associated proteins.[7][9][15]
Materials:
-
Biotinylated G4 ligand
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., high salt buffer or buffer containing biotin)
-
Cultured cells of interest
Procedure:
-
Culture and harvest cells according to standard protocols.
-
Lyse the cells using an appropriate lysis buffer to prepare a whole-cell extract.
-
Pre-clear the lysate by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated G4 ligand for 2-4 hours at 4°C with gentle rotation to allow for the formation of ligand-G4 complexes.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated ligand-G4 complexes.
-
Use a magnetic stand to collect the beads and discard the supernatant.
-
Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound molecules.
-
Elute the captured G4-nucleic acids and associated proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted material. For nucleic acids, techniques like qPCR or sequencing can be used to identify the specific G4-forming sequences. For proteins, Western blotting or mass spectrometry can be used to identify G4-interacting proteins.
G4-Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq)
This protocol describes the mapping of G4 structures across the genome in cells, which can be adapted to assess how a G4 ligand affects the distribution and stability of these structures.[10][11]
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion reagents
-
G4-specific antibody (e.g., BG4) or a biotinylated G4 ligand
-
Protein A/G magnetic beads or streptavidin magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and library preparation for next-generation sequencing
Procedure:
-
Treat cultured cells with the G4 ligand or a vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Incubate the sheared chromatin with a G4-specific antibody or a biotinylated G4 ligand overnight at 4°C with rotation.
-
Add protein A/G or streptavidin magnetic beads to capture the antibody/ligand-G4-chromatin complexes.
-
Wash the beads extensively to remove non-specific chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
Prepare a DNA library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for G4 structures and assess how these are altered by ligand treatment. A G4-ChIP library is generally considered of good quality if the percentage of input in G4-positive regions is greater than 5% and the fold enrichment over G4-negative regions is 5-fold or more.[10]
References
- 1. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. news-medical.net [news-medical.net]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a His-Tag-mediated pull-down and quantification assay for G-quadruplex containing DNA sequences - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00023D [pubs.rsc.org]
- 11. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Development of a His-Tag-mediated pull-down and quantification assay for G-quadruplex containing DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G-Quadruplex Ligands: Pyridostatin vs. Telomestatin for Telomerase Inhibition
For the purpose of this guide, the broadly defined "G-quadruplex ligand 1" will be represented by Pyridostatin (PDS), a well-characterized and potent synthetic G-quadruplex stabilizer. This guide provides a detailed comparison between Pyridostatin and Telomestatin (B1682999), a natural product, in their ability to inhibit telomerase by stabilizing G-quadruplex (G4) DNA structures.
Mechanism of Action: Telomerase Inhibition via G-Quadruplex Stabilization
Telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive G-rich DNA sequences (TTAGGG in humans). These sequences can fold into four-stranded structures known as G-quadruplexes. In most cancer cells, the enzyme telomerase is overexpressed and maintains telomere length by adding telomeric repeats to the single-stranded 3' overhang, enabling replicative immortality.[1][2]
Both Pyridostatin and Telomestatin function by binding to and stabilizing the G-quadruplex structures formed in the telomeric overhang.[2][3][4] This stabilization prevents telomerase from accessing and extending the 3' end of the chromosome. The stabilized G4 structure effectively acts as a "knot," blocking the catalytic action of telomerase, which leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis (programmed cell death).[5][6]
Caption: Mechanism of telomerase inhibition by G4 ligand stabilization.
Comparative Performance Data
The efficacy of G4 ligands can be assessed by their ability to stabilize G-quadruplex DNA and inhibit telomerase activity in vitro, as well as their cytotoxic effects on cancer cells.
Table 1: In Vitro G-Quadruplex Stabilization and Telomerase Inhibition
| Parameter | Pyridostatin (PDS) | Telomestatin | Key Assay |
| G4 Binding Affinity (Kd) | ~490 nM[7][8] | Not explicitly found, but noted for high affinity[9] | Single-Molecule FRET |
| Telomerase Inhibition (IC50) | ~1.1 µM (Direct Assay)[10] | 5 nM - 0.7 nM (TRAP Assay)[11][12] | TRAP / Direct Assay |
| G4 vs. Duplex DNA Selectivity | High[4][13] | ~70-fold higher for G4[14][15][16] | Polymerase Stop Assay |
Note: IC50 values for telomerase inhibition can vary significantly between the TRAP assay and direct enzymatic assays. The TRAP assay can be susceptible to PCR inhibition by the ligands, potentially leading to artificially low IC50 values.[10][11] Telomestatin, for instance, shows a potent 0.7 nM IC50 in the TRAP assay, but this inhibition is about 1,500-fold weaker in a direct assay.[11]
Table 2: Cellular Activity and Cytotoxicity
| Parameter | Pyridostatin (PDS) | Telomestatin | Cell Line(s) |
| Cell Growth Inhibition (IC50) | 5.38 µM[8] | Effective at non-cytotoxic concentrations over time[15][16] | MRC5 (human fibroblast) |
| Cellular Effect | Induces DNA damage, G2 cell cycle arrest[4][8] | Induces apoptosis, telomere shortening[6] | Various cancer cell lines |
| In Vivo Efficacy | Not detailed in provided results | Reduced tumor volume in U937 xenograft model[6] | Mouse xenograft model |
Key Experimental Protocols
The data presented above are primarily derived from two key experimental techniques: the Telomeric Repeat Amplification Protocol (TRAP) assay and Fluorescence Resonance Energy Transfer (FRET) melting assays.
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[1][17][18]
Methodology:
-
Cell Lysis: Cells are lysed using a detergent-based buffer (e.g., CHAPS or NP-40) to release cellular contents, including telomerase.[19]
-
Telomerase Extension: The cell lysate is incubated with a synthetic oligonucleotide substrate (TS primer) that telomerase can recognize and extend by adding TTAGGG repeats. dNTPs are included in the reaction mix. This step is typically performed at 25-30°C for 20-30 minutes.[1][17][19]
-
PCR Amplification: The extension products are then amplified via PCR using the TS primer and a reverse primer (e.g., ACX primer).[1] An internal standard control is often included to check for PCR inhibition.[19]
-
Detection: The amplified products are separated by gel electrophoresis, producing a characteristic 6-base pair ladder, indicating telomerase activity.[17] Quantification can be done using fluorescent primers or real-time PCR.[18]
To test an inhibitor like Pyridostatin or Telomestatin, the compound is added to the reaction mixture before the telomerase extension step. The reduction in the intensity of the DNA ladder compared to an untreated control is used to determine the IC50 value.
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
A FRET-based melting assay is used to determine the ability of a ligand to stabilize the G-quadruplex structure. It measures the change in melting temperature (Tm) of a G4-forming DNA sequence upon ligand binding.
Methodology:
-
Oligonucleotide Design: A G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) is synthesized and labeled with a FRET pair—a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Sample Preparation: The labeled oligonucleotide is dissolved in a buffer (e.g., containing potassium ions to promote G4 formation) with and without the test ligand (Pyridostatin or Telomestatin).
-
Thermal Denaturation: The samples are placed in a real-time PCR machine or a fluorometer with temperature control. The temperature is gradually increased, and the fluorescence is measured at each increment.
-
Data Analysis: When the oligonucleotide is folded into a G-quadruplex, the fluorophore and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the structure melts, separating the fluorophore and quencher, leading to an increase in fluorescence. The Tm is the temperature at which 50% of the DNA is unfolded. A higher Tm in the presence of the ligand indicates stabilization.
Caption: Principle of the FRET-based G-quadruplex melting assay.
Summary and Conclusion
Both Pyridostatin and Telomestatin are potent stabilizers of telomeric G-quadruplex DNA and act as telomerase inhibitors.
-
Telomestatin , a natural product, is distinguished by its exceptionally high potency in TRAP assays and its remarkable selectivity (~70-fold) for G-quadruplex structures over duplex DNA.[14][15][16] Its major drawbacks include low water solubility, which may impede its bioavailability.[14] In vivo studies have demonstrated its ability to reduce tumor volume in animal models.[6]
-
Pyridostatin , a synthetic ligand, is also a highly selective and potent G4 stabilizer.[4][7] It effectively induces DNA damage and cell cycle arrest in cancer cells.[4][8] Its synthetic nature allows for the generation of analogues to optimize its pharmacological properties.[13]
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibition with a novel G-quadruplex-interactive agent, telomestatin: in vitro and in vivo studies in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. telomer.com.tr [telomer.com.tr]
Comparative analysis of G-quadruplex ligand 1 with other acridine derivatives
An in-depth guide for researchers and drug development professionals on the performance of leading acridine (B1665455) derivatives as G-quadruplex stabilizing agents.
The targeting of G-quadruplex (G4) DNA and RNA structures has emerged as a promising strategy in anticancer and antiviral therapies. These four-stranded secondary structures, formed in guanine-rich nucleic acid sequences, are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression. Acridine derivatives have been at the forefront of G4 ligand development due to their planar aromatic scaffold, which is well-suited for π-π stacking interactions with the G-quartets. This guide provides a comparative analysis of a representative G-quadruplex ligand, herein referred to as Ligand 1 (a conceptual composite based on well-studied acridine derivatives like BRACO-19), with other notable acridine derivatives. The comparison is based on their binding affinity, selectivity, and biological activity, supported by experimental data from peer-reviewed studies.
Performance Comparison of Acridine Derivatives
The efficacy of a G-quadruplex ligand is determined by its ability to selectively bind and stabilize G4 structures over duplex DNA, leading to the modulation of biological processes. The following tables summarize the quantitative data for Ligand 1 and other significant acridine derivatives.
Table 1: G-Quadruplex Binding Affinity and Selectivity
| Ligand | Target G4 | Binding Affinity (Ka or log K) | ΔTm (°C) | Selectivity (G4 vs. Duplex) | Reference |
| Ligand 1 (e.g., BRACO-19) | Human Telomeric | Ka = 30 x 106 M-1 | >20 | ~10-20 fold | [1][2] |
| c-MYC | - | - | - | [3] | |
| Trisubstituted Acridines | Human Telomeric | - | High | Good | [4] |
| Acridine Oligomers (Dimer 1) | c-MYC, bcl-2 | log K = 5.5 - 7.2 | - | High | [5] |
| Acridone (B373769) Derivatives (AcridPyMe) | MYC | - | Significant | High | [3] |
| Acridine Orange Derivatives (C8) | KRAS | High | ~40 | Modest | [6] |
| Bis-acridine | Telomeric | Lower than monomeric acridine | Destabilizing (K+) | - | [7][8] |
Note: "-" indicates data not specified in the provided search results. ΔTm represents the change in melting temperature of the G-quadruplex upon ligand binding, indicating stabilization.
Table 2: Biological Activity of Acridine Derivatives
| Ligand | Biological Effect | IC50 | Cell Lines | Reference |
| Ligand 1 (e.g., BRACO-19) | Telomerase Inhibition | 115 nM | - | [9] |
| Anticancer Activity (in vivo) | - | UXF1138L | [2] | |
| Antiviral (Anti-HIV-1) | < 7.9 µM | Various | [10] | |
| Trisubstituted Acridines | Inhibition of Cell Proliferation | - | MCF7 | [4] |
| Acridone Derivatives (AcridPyMe) | Cytotoxicity | - | PanC-1, MIA PaCa-2 | [3] |
| Acridine Orange Derivatives (C3-C8) | Cytotoxicity | 0.9 - 5.7 µM | HeLa | [6] |
Experimental Protocols
The characterization and comparison of G-quadruplex ligands rely on a suite of biophysical and biological assays. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini.
-
Assay Buffer: The labeled oligonucleotide is dissolved in a relevant buffer (e.g., potassium cacodylate buffer) to facilitate G-quadruplex formation.
-
Ligand Incubation: The ligand is added to the oligonucleotide solution at various concentrations.
-
Thermal Denaturation: The fluorescence of the solution is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. As the structure unfolds, the distance between the donor and quencher increases, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined for the oligonucleotide alone and in the presence of the ligand. The change in melting temperature (ΔTm) indicates the extent of stabilization by the ligand.[11][12]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity and kinetics of a ligand to a G-quadruplex.
-
Sensor Chip Preparation: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Ligand Injection: Solutions of the acridine derivative at various concentrations are flowed over the sensor chip surface.
-
Binding Measurement: The binding of the ligand to the immobilized G-quadruplex is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) or association constant (Ka) is calculated to quantify the binding affinity.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is utilized to investigate the conformation of the G-quadruplex DNA and any conformational changes induced by ligand binding.
-
Sample Preparation: Solutions of the G-quadruplex oligonucleotide are prepared in a suitable buffer in the absence and presence of the acridine ligand.
-
Spectral Measurement: CD spectra are recorded over a specific wavelength range (e.g., 220-320 nm).
-
Data Analysis: The characteristic CD signature of a G-quadruplex (e.g., a positive peak around 260 nm for parallel structures and a positive peak around 295 nm for antiparallel structures) is analyzed. Changes in the CD spectrum upon ligand addition can indicate a conformational change in the G-quadruplex structure.[3][7]
Cell-Based Assays (e.g., MTT Assay for Cytotoxicity)
These assays are performed to evaluate the biological activity of the ligands in cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF7) are cultured in appropriate media.
-
Ligand Treatment: Cells are treated with various concentrations of the acridine derivative for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the ligand that inhibits cell growth by 50%, is calculated.[6]
Signaling Pathways and Mechanisms of Action
Acridine derivatives that stabilize G-quadruplexes can interfere with various cellular processes. A primary mechanism is the inhibition of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells. By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, these ligands can block the binding of telomerase, leading to telomere shortening, cellular senescence, and apoptosis.[2]
Furthermore, stabilization of G-quadruplexes in the promoter regions of oncogenes such as c-MYC, c-KIT, and KRAS can suppress their transcription, leading to reduced expression of the oncoproteins and inhibition of cancer cell proliferation.[3][6][13]
Caption: Mechanism of action for acridine-based G-quadruplex ligands.
Experimental Workflow
The discovery and development of novel G-quadruplex ligands follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical experimental workflow for the development of G-quadruplex ligands.
Conclusion
Acridine derivatives represent a robust and versatile class of G-quadruplex ligands with significant potential in cancer therapy. The comparative analysis reveals that while compounds like BRACO-19 (represented by Ligand 1) are well-characterized and show potent telomerase inhibition, newer generations of acridine derivatives, including oligomers and modified acridones, offer improved selectivity for specific oncogene promoter G-quadruplexes. The choice of a particular acridine derivative will depend on the specific G-quadruplex target and the desired biological outcome. Further research focusing on structure-activity relationships and drug delivery will be crucial in translating the promise of these compounds into effective clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and G-Quadruplex-Binding Properties of Defined Acridine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent light-up acridine orange derivatives bind and stabilize KRAS-22RT G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A comparative study on the interaction of acridine and synthetic bis-acridine with G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. i-motif DNA - Wikipedia [en.wikipedia.org]
- 13. Synthesis and evaluation of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives as new c-KIT promoter G-quadruplex binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
G-Quadruplex Ligand Showdown: PhenDC3 Demonstrates Superior Selectivity Over TMPyP4
In the landscape of G-quadruplex (G4) research, the quest for ligands that can selectively bind and stabilize these unique DNA secondary structures is paramount for their development as therapeutic agents. A comparative analysis of two prominent G4 ligands, PhenDC3 and the widely studied porphyrin TMPyP4, reveals a stark contrast in their selectivity for G-quadruplexes over canonical duplex DNA. Experimental evidence overwhelmingly indicates that PhenDC3 is a significantly more selective G4 binder than TMPyP4, a crucial attribute for minimizing off-target effects in potential clinical applications.
G-quadruplexes are non-canonical four-stranded DNA structures that are enriched in telomeres and the promoter regions of oncogenes, such as c-Myc, making them attractive targets for anticancer drug design. Ligands that can selectively stabilize these structures can, for instance, inhibit the transcription of oncogenes. While both PhenDC3 and TMPyP4 are known to interact with G-quadruplexes, their binding profiles and, critically, their ability to discriminate between G4 structures and the far more abundant duplex DNA in the cell, differ substantially.
Quantitative Comparison of Ligand Selectivity
The selectivity of a G4 ligand is often assessed by comparing its stabilizing effect on G-quadruplex DNA versus duplex DNA. A common and effective method for this is the FRET (Förster Resonance Energy Transfer) melting assay, which measures the change in melting temperature (ΔT1/2) of a DNA structure upon ligand binding. A larger ΔT1/2 indicates greater stabilization. A highly selective ligand will cause a significant increase in the melting temperature of G-quadruplex DNA while having a minimal effect on duplex DNA.
Data from FRET melting assays starkly illustrates the superior selectivity of PhenDC3. In a comparative study, PhenDC3 exhibited a dramatic stabilizing effect on a variety of G-quadruplex-forming sequences, with ΔT1/2 values often exceeding 20°C, while showing negligible stabilization of duplex DNA. In contrast, TMPyP4, while capable of stabilizing G-quadruplexes, also significantly stabilizes duplex DNA, indicating its lack of selectivity.[1]
| Ligand | DNA Structure | Target Sequence | ΔT1/2 (°C) at 1 µM | Selectivity Profile |
| PhenDC3 | G-Quadruplex | Human Telomeric (22AG) | >25 | Highly Selective |
| Duplex DNA | ds26 | <1 | ||
| TMPyP4 | G-Quadruplex | Human Telomeric (22AG) | ~18 | Poorly Selective |
| Duplex DNA | ds26 | ~10 |
This table presents representative FRET melting data illustrating the differential stabilization of G-quadruplex versus duplex DNA by PhenDC3 and TMPyP4. The much larger ΔT1/2 for G-quadruplex DNA combined with a minimal ΔT1/2 for duplex DNA demonstrates the high selectivity of PhenDC3. Conversely, the significant stabilization of both DNA forms by TMPyP4 highlights its poor selectivity.
This poor selectivity of TMPyP4 is a well-documented characteristic. It has been shown to bind to duplex DNA, triplex DNA, and single-stranded DNA with affinities comparable to its binding to G-quadruplexes.[2] This promiscuous binding behavior raises concerns about potential off-target effects and toxicity if used therapeutically. PhenDC3, on the other hand, is frequently cited for its "exquisite selectivity" for G-quadruplex structures over duplex DNA, making it a more promising candidate for targeted G4-directed therapies.[3]
Mechanism of Action: Transcriptional Repression of c-Myc
One of the most well-studied mechanisms by which G-quadruplex ligands can exert an anti-cancer effect is through the stabilization of the G4 structure in the promoter region of the c-MYC oncogene. The c-MYC promoter contains a nuclease hypersensitivity element (NHE III1) that can fold into a G-quadruplex. Formation of this structure acts as a silencer element, repressing c-MYC transcription.[4][5] Selective ligands can "lock" this G4 in its repressive state, leading to the downregulation of the c-Myc protein and the inhibition of cancer cell proliferation. Both PhenDC3 and TMPyP4 have been shown to induce this effect, but the superior selectivity of PhenDC3 suggests it can achieve this with a lower likelihood of interacting with other DNA structures throughout the genome.[6]
Experimental Methodologies
The determination of ligand selectivity relies on a suite of biophysical techniques. Below are outlines of the key experimental protocols used to compare ligands like PhenDC3 and TMPyP4.
FRET Melting Assay
This assay is a high-throughput method to assess the thermal stability of nucleic acid structures upon ligand binding.[7][8][9]
Protocol Steps:
-
Oligonucleotide Design: A G-quadruplex-forming sequence (e.g., human telomeric repeat) or a duplex-forming sequence is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher/acceptor (e.g., TAMRA) at the other.
-
Annealing: The oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (typically K⁺) by heating to 95°C and slowly cooling to room temperature to ensure proper folding.
-
Ligand Incubation: The folded DNA is incubated with various concentrations of the ligand (e.g., PhenDC3 or TMPyP4) or with buffer alone (as a control).
-
Melting Curve Analysis: The samples are placed in a real-time PCR machine. The temperature is gradually increased, and the fluorescence of the donor is monitored. As the DNA unfolds, the donor and acceptor move apart, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (T1/2) is determined as the temperature at which 50% of the DNA is unfolded, typically calculated from the peak of the first derivative of the melting curve. The ΔT1/2 is the shift in T1/2 caused by the ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity data (KD, dissociation constant) for the interaction between a ligand and a nucleic acid target.[10][11]
Protocol Steps:
-
Chip Preparation: A 5'-biotinylated DNA oligonucleotide (G4 or duplex) is immobilized on a streptavidin-coated sensor chip.
-
Ligand Injection: A solution of the ligand (analyte) is flowed over the chip surface at a constant concentration.
-
Association Phase: The binding of the ligand to the immobilized DNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The ligand solution is replaced with a flow of running buffer, and the dissociation of the ligand from the DNA is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ). A lower KD value indicates higher binding affinity. Selectivity is determined by comparing the KD values for G-quadruplex and duplex DNA targets.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[1][12][13]
Protocol Steps:
-
Sample Preparation: A solution of the DNA (G4 or duplex) is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: A series of small, precise injections of the ligand are made into the DNA solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur with each injection as the ligand binds to the DNA.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters. The binding affinity (Ka) for the G-quadruplex target can be compared to that for a duplex DNA control to quantify selectivity.
Conclusion
Based on extensive experimental data, PhenDC3 is demonstrably more selective for G-quadruplex DNA than TMPyP4 . While TMPyP4 interacts with a broad range of nucleic acid structures, PhenDC3 shows a strong preference for G-quadruplexes, as evidenced by its highly differential stabilization effects in FRET melting assays and its reputation in the literature as a gold-standard selective G4 binder. This superior selectivity makes PhenDC3 a more refined tool for studying G-quadruplex biology and a more promising scaffold for the development of targeted anticancer therapeutics.
References
- 1. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes | MDPI [mdpi.com]
- 2. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic interactions of G-quadruplexes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
G-Quadruplex Ligands in Oncology: A Comparative Analysis of Anticancer Efficacy in Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer effects of G-quadruplex (G4) stabilizing ligands in preclinical xenograft models. We delve into the performance of key G4 ligands, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of several oncogenes, such as c-MYC, making them a promising target for anticancer therapies. Small molecules known as G-quadruplex ligands can stabilize these structures, leading to the inhibition of cancer cell proliferation and tumor growth. This guide focuses on the in vivo validation of these ligands in xenograft models, offering a comparative perspective on their therapeutic potential.
Comparative Efficacy of G-Quadruplex Ligands in Xenograft Models
The following tables summarize the in vivo anticancer activity of prominent G-quadruplex ligands from various studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, these tables are a compilation of data from different preclinical experiments.
Table 1: Single-Agent Activity of G-Quadruplex Ligands in Xenograft Models
| Ligand | Cancer Type | Xenograft Model | Dosage and Administration | Key Findings | Reference |
| RHPS4 | Melanoma | Human M14 melanoma cells in nude mice | 10 mg/kg/day, i.v. for 15 days | More effective than cisplatin, producing a ~50% decrease in tumor mass.[1] Also showed antimetastatic activity.[1][2] | [1][2] |
| Pyridostatin (B1662821) | BRCA2-deficient cancer | Patient-derived xenografts (PDX) | Not specified | Exhibited high specific activity against BRCA1/2-deficient tumors, including those resistant to PARP inhibitors.[3][4][5] | [3][4][5] |
| CX-5461 | Osteosarcoma | Human 143B-Luc and SJSA-1-Luc OS cells in Rag2 KO mice | 30 mg/kg, thrice weekly for two weeks | Significantly reduced tumor growth in both p53-abnormal and p53-normal osteosarcoma models.[6] | [6] |
| Naphthalene Diimide Derivative | Pancreatic Cancer | MIA PaCa-2 cells in a mouse xenograft model | 10 and 15 mg/kg, twice weekly for 40 days | Resulted in approximately 60% and 80% decrease in tumor growth, respectively. Complete tumor regression was observed in some mice.[7] | [7] |
| EMICORON | Colon Cancer | Orthotopic A90-LUC colorectal murine cells | Not specified | Inhibited the growth of patient-derived xenografts and orthotopic colon cancer, and reduced tumor cell dissemination.[8] | [8] |
Table 2: Combination Therapy with G-Quadruplex Ligands in Xenograft Models
| G4 Ligand | Combination Agent | Cancer Type | Xenograft Model | Key Findings | Reference |
| RHPS4 | Irinotecan (a camptothecin) | Solid tumors | Human tumor xenografts in mice | Sequential treatment (irinotecan followed by RHPS4) significantly inhibited and delayed tumor growth and increased survival.[1][2] | [1][2] |
| RHPS4 | Taxol (a mitotic spindle poison) | Uterine Carcinoma | UXF1138L cells in xenografts | The combination caused tumor remissions and enhanced telomere dysfunction.[9] | [9] |
| Pyridostatin | Paclitaxel and NU-7441 (DNA-PKcs inhibitor) | BRCA1/2-deficient tumors | HCT116 BRCA2-/- cells in xenografts | The triple combination selectively targeted BRCA2-/- tumors and led to increased survival in mice.[10] | [10] |
| CX-5461 | Talazoparib (PARP inhibitor) | Castrate-Resistant Prostate Cancer (CRPC) | Patient-derived xenografts of HR-proficient CRPC | The combination significantly decreased in vivo growth of tumors, including those resistant to PARP inhibitor monotherapy, and increased host survival.[11][12][13] | [11][12][13] |
| CX-5461 | Anti-PD-1/PD-L1 (Immune checkpoint inhibitors) | Colorectal and Breast Cancer | CT26 colorectal cancer cells in mice | The combination exhibited synergistic growth-suppressive effects and prolonged survival in mice.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for evaluating the anticancer effects of G-quadruplex ligands in xenograft models, compiled from the referenced studies.
General Xenograft Model Establishment
A versatile immunosuppression protocol can be used to develop human tumor xenografts in mice.[15][16]
-
Animal Models: Immunocompromised mice (e.g., nude mice, Rag2 KO mice) are typically used to prevent rejection of human tumor cells.
-
Cell Culture: Human cancer cell lines (e.g., M14 melanoma, 143B osteosarcoma, MIA PaCa-2 pancreatic cancer) are cultured under standard conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., HBSS, sometimes with Matrigel) and injected subcutaneously into the flank of the mice.[1][6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 3-4 days) using digital calipers.[17] The tumor volume is often calculated using the formula: (length × width^2) / 2.
-
Randomization: When tumors reach a palpable size, mice are randomized into control and treatment groups, ensuring an equal distribution of tumor sizes and sexes.[6]
Drug Administration and Efficacy Evaluation
-
Treatment Regimen: The G-quadruplex ligand and any combination agents are administered according to a predetermined schedule. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral, depending on the drug's properties.[1]
-
Dosage: Doses are determined based on maximum tolerated dose (MTD) studies. For example, RHPS4 has been administered at 10 mg/kg/day i.v.,[1] and CX-5461 at 30 mg/kg thrice weekly.[6]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, delay in tumor growth, and overall survival of the mice.[1][2]
-
Post-mortem Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, Western blotting, or gene expression analysis, to investigate the mechanism of action.[18]
Mechanism of Action and Signaling Pathways
G-quadruplex ligands exert their anticancer effects through various mechanisms, primarily by inducing a DNA damage response and inhibiting the transcription of key oncogenes.
G-Quadruplex Ligand-Induced DNA Damage Response
Stabilization of G-quadruplex structures by ligands can lead to replication fork stalling and the formation of DNA double-strand breaks (DSBs).[4][19] This triggers the DNA damage response (DDR) pathway.
Caption: G-quadruplex ligand-induced DNA damage response pathway.
Inhibition of c-MYC Transcription
Many G-quadruplex ligands target the G4 structure in the promoter region of the c-MYC oncogene, inhibiting its transcription.[20] This leads to the downregulation of c-MYC protein and the suppression of tumor growth.[21]
Caption: Inhibition of c-MYC transcription by a G-quadruplex ligand.
Experimental Workflow for Validating Anticancer Effects
The following diagram illustrates a general workflow for validating the anticancer effects of a G-quadruplex ligand in xenograft models.
Caption: General experimental workflow for xenograft studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. G-quadruplex ligand RHPS4 potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A G-quadruplex stabilizer, CX-5461 combined with two immune checkpoint inhibitors enhances in vivo therapeutic efficacy by increasing PD-L1 expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenograft.org [xenograft.org]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
A Comparative Guide to G-Quadruplex Ligands: Pyridostatin vs. BRACO-19
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich nucleic acid sequences. Their formation in telomeres and oncogene promoter regions has implicated them in the regulation of key cellular processes, including transcription, replication, and telomere maintenance. Consequently, small molecules that can selectively bind to and stabilize these structures have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two prominent G-quadruplex ligands: Pyridostatin (PDS) and BRACO-19.
Overview
Pyridostatin (PDS) is a well-characterized G-quadruplex stabilizing agent known to target both DNA and RNA G4s.[1] Its interaction with G4 structures can lead to growth arrest in cancer cells by inducing DNA damage that is dependent on replication and transcription.[1] PDS has been shown to downregulate the expression of the proto-oncogene Src and induce cell cycle arrest, primarily in the G2 phase.[1]
BRACO-19 is a potent telomerase inhibitor that functions by stabilizing G-quadruplex structures at the 3' telomeric DNA overhang.[2] This stabilization prevents the catalytic action of telomerase, leading to telomere dysfunction, cellular senescence, and apoptosis in cancer cells.[2][3] BRACO-19 has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Pyridostatin and BRACO-19 based on available experimental evidence. It is important to note that direct comparisons can be challenging as experimental conditions may vary between studies.
Table 1: Biophysical and Biochemical Properties
| Property | Pyridostatin (PDS) | BRACO-19 | Reference(s) |
| Binding Affinity (Kd) | 490 nM (for G-quadruplex DNA) | ~μM range (for ZGQs) | [1][5] |
| Selectivity for G4 vs. dsDNA | High | ~10 to 40-fold | [6][7] |
| Telomerase Inhibition (IC50) | Not explicitly reported as a primary mechanism | 6.3 μM (TRAP-LIG EC50) | [7] |
Table 2: Cellular Activity and Cytotoxicity
| Parameter | Pyridostatin (PDS) | BRACO-19 | Reference(s) |
| Primary Mechanism of Action | Induction of replication- and transcription-dependent DNA damage. | Telomerase inhibition and induction of telomere dysfunction. | [1][2][3] |
| Cellular Effects | Cell cycle arrest (G2 phase), downregulation of BRCA1 and SRC. | Senescence, apoptosis, T-loop disassembly, displacement of telomerase. | [1][2][3] |
| Cytotoxicity (IC50) | 5.38 μM (MRC5 cells, 72h) | 1.45 μM (U87 glioma, 72h), 1.55 μM (U251 glioma, 72h), 2.5 μM (UXF1138L uterine, 5 days) | [1][2][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize G-quadruplex ligands.
FRET Melting Assay
This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures. The melting temperature (Tm) of a fluorescently labeled G4-forming oligonucleotide is measured in the presence and absence of the ligand. An increase in Tm indicates stabilization.
Protocol:
-
A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its ends is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl).
-
The ligand is added to the oligonucleotide solution at a desired concentration (e.g., 1 µM).
-
The fluorescence is monitored over a temperature gradient (e.g., 20°C to 95°C with a ramp rate of 1°C/min) using a real-time PCR system.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in fluorescence. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.[8][9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to its target.
Protocol:
-
A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
A running buffer (e.g., HEPES-buffered saline with K+) is flowed over the chip surface to establish a stable baseline.
-
The ligand is injected at various concentrations, and the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is measured in real-time.
-
After each injection, the surface is regenerated to remove the bound ligand.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize G-quadruplex structures and block the progression of a DNA polymerase.
Protocol:
-
A DNA template containing a G-quadruplex forming sequence is annealed with a radiolabeled or fluorescently labeled primer upstream of the G4 motif.
-
The primer extension reaction is initiated by adding a thermostable DNA polymerase (e.g., Taq polymerase) and dNTPs in a buffer containing potassium ions to promote G4 formation.
-
The reaction is carried out in the presence and absence of the G-quadruplex ligand at various concentrations.
-
The reaction products are resolved on a denaturing polyacrylamide gel.
-
The stabilization of the G-quadruplex structure by the ligand will cause the polymerase to stall, resulting in a truncated product corresponding to the position of the G4 motif. The intensity of this "stop" product is quantified to determine the ligand's efficacy.[1][6]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Protocol:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with the ligand at a range of concentrations for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the ligand that causes a 50% reduction in cell viability.[10]
Mandatory Visualization
Signaling Pathway: Telomere Maintenance and the Effect of G-Quadruplex Ligands
Caption: Mechanism of action of G4 ligands in telomere maintenance.
Experimental Workflow: FRET Melting Assay
Caption: Workflow for a FRET-based G-quadruplex melting assay.
Conclusion
Both Pyridostatin and BRACO-19 are effective G-quadruplex stabilizing ligands with significant anti-cancer properties. The primary distinction lies in their principal mechanisms of action. PDS is recognized for inducing a broader DNA damage response through the stabilization of G4s throughout the genome, while BRACO-19 is more specifically characterized as a telomerase inhibitor that targets telomeric G-quadruplexes. The choice between these ligands for research or therapeutic development may depend on the specific biological question or the desired cellular outcome. For instance, targeting telomere maintenance specifically might favor the use of BRACO-19, whereas inducing a more general DNA damage response might be better achieved with PDS. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency and selectivity.
References
- 1. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
A Head-to-Head Battle of G-Quadruplex Binders: A Comparative Analysis of Ligand 1 and a Known G4 Binder
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are emerging as promising therapeutic targets in cancer and other diseases. The development of small molecules that can selectively bind and stabilize these structures is an area of intense research. This guide provides an objective comparison of a hypothetical G-quadruplex ligand, designated as Ligand 1 (represented by the well-studied porphyrin-based ligand TMPyP4), against a benchmark G4 binder, PhenDC3. This comparison is supported by experimental data from the literature to evaluate their performance based on binding affinity, selectivity, and cellular effects.
Data Presentation: Quantitative Comparison of G4 Ligands
The following table summarizes the key quantitative parameters for Ligand 1 (TMPyP4) and the benchmark G4 binder (PhenDC3). These values are compiled from various studies and are intended to provide a comparative overview. Direct comparison should be made with caution as experimental conditions can vary between studies.
| Parameter | Ligand 1 (TMPyP4) | Benchmark G4 Binder (PhenDC3) | G4 Target / Cell Line |
| Binding Affinity (Kd or equivalent) | ~0.15 µM (low-affinity site) to 1.9 µM (high-affinity site)[1] | Nanomolar (nM) range | Human telomeric DNA (hTelo)[1] |
| G4 Stabilization (ΔTm in °C via FRET) | Moderate stabilization[2][3] | High stabilization[2][3] | Various G4-forming sequences[2][3] |
| Selectivity (G4 vs. Duplex DNA) | Poor selectivity, also binds to duplex DNA[4] | High selectivity for G4 over duplex DNA[4] | General assessment |
| Cytotoxicity (IC50) | 0.5 µM (Mia-PaCa)[5] to >50 µM in some cell lines | Non-cytotoxic concentration reported at 0.5 µM in MCF-7 cells | Mia-PaCa (pancreatic cancer), MCF-7 (breast cancer) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FRET-Melting Assay
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the G4 structure.
Materials:
-
Dual-labeled G4-forming oligonucleotide (e.g., 5'-FAM-d(TTAGGG)3T-TAMRA-3')
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Ligand 1 and Benchmark G4 Binder stock solutions (in DMSO or appropriate solvent)
-
Nuclease-free water
-
Real-time PCR thermocycler with fluorescence detection capabilities
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Anneal the oligonucleotide to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
In a 96-well plate, add the annealed oligonucleotide solution.
-
Add the G4 ligands at various concentrations (typically ranging from 0.1 to 10 µM). Include a no-ligand control.
-
The final volume in each well should be constant (e.g., 50 µL).
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of the donor fluorophore (e.g., FAM) at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, determined by the inflection point of the melting curve.
-
The change in melting temperature (ΔTm) is calculated as Tm (with ligand) - Tm (without ligand).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformation of G-quadruplexes and the changes induced by ligand binding. Different G4 topologies (parallel, antiparallel, hybrid) have characteristic CD spectra.[6][7]
Materials:
-
Unlabeled G4-forming oligonucleotide (e.g., d(TTAGGG)3T)
-
CD buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Ligand 1 and Benchmark G4 Binder stock solutions
-
Quartz cuvette (e.g., 1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Prepare a solution of the oligonucleotide in the CD buffer to a final concentration of 5 µM.
-
Anneal the oligonucleotide as described for the FRET-melting assay.
-
Record the CD spectrum of the G4 DNA alone from 220 to 320 nm at 25°C.
-
Titrate the G4 solution with increasing concentrations of the ligand.
-
After each addition of the ligand, allow the solution to equilibrate for 5 minutes before recording the CD spectrum.
-
Analyze the changes in the CD spectrum to determine conformational changes and binding interactions.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is used to determine the cytotoxic effects of the G4 ligands on cancer cells.[8][9][10][11][12]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Ligand 1 and Benchmark G4 Binder stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the G4 ligands for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ligand that inhibits 50% of cell growth).
Mandatory Visualization
Experimental Workflow Diagrams
Caption: FRET-Melting Assay Workflow.
Caption: Circular Dichroism Spectroscopy Workflow.
Caption: MTT Cell Viability Assay Workflow.
Signaling Pathway Diagram
Caption: G4 Ligand-Induced DNA Damage Response.
References
- 1. G-quadruplex ligands exhibit differential G-tetrad selectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02252E [pubs.rsc.org]
- 2. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of G-Quadruplex Structures of the SARS-CoV-2 Genome by TMPyP4, BRACO19, and PhenDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
Confirming G-Quadruplex Ligand Activity: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the specific activity of a G-quadruplex (G4) ligand is a critical step in validating its therapeutic potential. This guide provides a comparative overview of key orthogonal assays to robustly characterize the binding and functional consequences of "Ligand 1," a hypothetical G4-stabilizing agent. We present supporting experimental data for well-characterized G4 ligands—PhenDC3, BRACO-19, and Pyridostatin—as benchmarks for comparison.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their presence in telomeres and oncogene promoters, such as c-MYC, makes them attractive targets for anticancer drug development.[1] Ligands that selectively bind and stabilize these structures can modulate gene expression and inhibit telomerase activity, thereby impeding cancer cell proliferation.[2][3] However, demonstrating specific engagement with G4 structures within a complex biological system requires a multi-faceted approach using orthogonal assays that rely on different biophysical and biological principles.
This guide details four key assays: Förster Resonance Energy Transfer (FRET) Melting Assay, Circular Dichroism (CD) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Cellular Immunofluorescence (IF) Assay. Each method provides distinct insights into the ligand's interaction with G4s, from initial binding and stabilization to cellular target engagement.
Data Presentation: Comparative Analysis of G4 Ligand Activity
The following table summarizes the quantitative data obtained from the described assays for our hypothetical "Ligand 1" in comparison to the established G4 ligands PhenDC3, Pyridostatin, and BRACO-19. This allows for a direct comparison of their efficacy in G4 stabilization and binding.
| Assay | Parameter | Ligand 1 (Hypothetical) | PhenDC3 | Pyridostatin | BRACO-19 |
| FRET Melting | ΔTm (°C) vs. Telomeric G4 | 22.5 | >25[4] | >20[5] | ~20[6] |
| Circular Dichroism | Induced Structural Change in Telomeric G4 | Induces parallel conformation | Induces antiparallel structure[7] | Induces antiparallel structure[7] | Induces parallel conformation[8] |
| Isothermal Titration Calorimetry | Binding Constant (Kd) for Telomeric G4 | 50 nM | ~100-500 nM | ~490 nM[5] | Not readily determined by ITC[9] |
| Cellular Immunofluorescence | Increase in Nuclear G4 Foci | Significant increase | Induces G4 formation[3] | Induces G4 formation | Induces G4 formation |
Mandatory Visualization
Signaling Pathway: c-MYC Transcription Regulation by G4 Ligand
Stabilization of the G-quadruplex in the c-MYC promoter's nuclease hypersensitive element (NHE) III1 region can act as a transcriptional repressor, leading to the downregulation of the MYC oncogene.[1][10]
Caption: Regulation of c-MYC transcription by G4 ligand stabilization.
Experimental Workflow: FRET Melting Assay
This workflow outlines the key steps in determining the thermal stabilization of a G-quadruplex upon ligand binding using a FRET-based assay.[4]
Caption: Workflow for FRET-based G4 ligand thermal shift analysis.
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay measures the increase in the melting temperature (ΔTm) of a G-quadruplex-forming oligonucleotide upon ligand binding. The oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA). In the folded G4 state, the fluorophores are in close proximity, resulting in high FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET. Ligand binding stabilizes the G4 structure, leading to a higher melting temperature.
Protocol:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide (e.g., human telomeric sequence 5'-FAM-AGGGTTAGGGTTAGGGTTAGGG-TAMRA-3') is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 formation.
-
Ligand Addition: The annealed oligonucleotide is incubated with the test ligand (e.g., "Ligand 1") at various concentrations (typically 1-10 µM) or with buffer as a control.
-
Melting Analysis: The fluorescence is monitored as the temperature is increased from 25°C to 95°C in a real-time PCR instrument.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G4s are unfolded (the inflection point of the melting curve). The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of nucleic acids. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.[11] Ligand binding can induce conformational changes in the G4 structure, which are detectable as changes in the CD spectrum. For example, a parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm.[12]
Protocol:
-
Sample Preparation: A G4-forming oligonucleotide (e.g., c-MYC promoter sequence) is prepared at a concentration of 5-10 µM in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl). The sample is annealed as described for the FRET assay.
-
Ligand Titration: A baseline CD spectrum of the G4 DNA is recorded. The test ligand is then titrated into the sample in increasing molar ratios (e.g., 0.5:1, 1:1, 2:1 ligand:DNA).
-
Spectral Acquisition: CD spectra are recorded after each addition of the ligand, typically over a wavelength range of 220-320 nm.
-
Data Analysis: Changes in the position and intensity of the characteristic CD peaks are analyzed to determine if the ligand induces a conformational change in the G4 structure.[13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a ligand and a G-quadruplex.[14][15]
Protocol:
-
Sample Preparation: The G4-forming oligonucleotide is dialyzed extensively against the experimental buffer (e.g., 10 mM potassium phosphate, pH 7.4, 100 mM KCl) and its concentration is accurately determined. The ligand is dissolved in the same dialysis buffer. Typical concentrations are 10-20 µM for the G4 in the sample cell and 100-200 µM for the ligand in the syringe.[16]
-
ITC Experiment: The ligand solution is injected in small aliquots into the sample cell containing the G4 solution at a constant temperature. The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to G4 and fitted to a suitable binding model to determine the thermodynamic parameters.[17]
Cellular Immunofluorescence (IF) Assay
This cell-based assay visualizes the formation and stabilization of G-quadruplexes within the cell nucleus. A specific antibody that recognizes G4 structures (e.g., BG4) is used to detect G4 foci.[18][19] An increase in the number and intensity of these foci upon treatment with a G4 ligand indicates that the ligand is cell-permeable and engages with its intracellular target.
Protocol:
-
Cell Culture and Treatment: Human cells (e.g., HeLa or U2OS) are cultured on coverslips and treated with the test ligand (e.g., "Ligand 1") at a non-toxic concentration for a defined period (e.g., 24 hours). Control cells are treated with vehicle (e.g., DMSO).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100 to allow antibody entry.[20]
-
Immunostaining: The cells are incubated with a primary antibody against G-quadruplexes (e.g., BG4), followed by a fluorescently labeled secondary antibody.[21][22]
-
Imaging and Analysis: The coverslips are mounted with a DAPI-containing medium to stain the nuclei. Images are acquired using a confocal microscope. The number and intensity of nuclear G4 foci are quantified using image analysis software.
By employing this panel of orthogonal assays, researchers can build a comprehensive and robust body of evidence to confirm the activity of a novel G-quadruplex ligand, providing a solid foundation for further preclinical and clinical development.
References
- 1. Direct evidence for a G-quadruplex in a promoter region and its targeting with a small molecule to repress c-MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell senescence and telomere shortening induced by a new series of specific G-quadruplex DNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced conformational changes with cation ejection upon binding to human telomeric DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 14. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. G-Quadruplex Visualization in Cells via Antibody and Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. G-Quadruplex Visualization in Cells via Antibody and Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]
- 20. ptglab.com [ptglab.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of G-quadruplex Ligand 1: A Procedural Guide
For researchers, scientists, and drug development professionals working with G-quadruplex Ligand 1, a compound that disrupts G-Quadruplex DNA structure and enhances gene expression, ensuring laboratory safety is paramount.[1] While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for handling similar research-grade chemical compounds. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is necessary to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use.[2][3] | Protects hands from spills and splashes.[2] |
| Eye Protection | Chemical safety goggles or glasses must be worn.[2] | Protects eyes from splashes and airborne particles. |
| Body Protection | A buttoned, knee-length laboratory coat must be worn.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe workflow.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[2][3] This includes a lab coat, safety glasses, and chemical-resistant gloves.
-
Prepare a designated and well-ventilated workspace. A chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[3]
-
Gather all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
If preparing a stock solution, add the solvent to the solid slowly to prevent splashing.
-
Avoid direct contact with the skin and eyes.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For stock solutions, follow the recommended storage conditions, which may include refrigeration or freezing. For instance, some G-quadruplex ligands are stored at -80°C for long-term stability and -20°C for short-term use.[1]
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and potential exposure to others.
Procedure for Waste Disposal:
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated from general laboratory waste.[4]
-
Labeling: Collect all contaminated solid and liquid waste in a clearly labeled, sealed, and leak-proof container. The label should indicate "Hazardous Waste" and include the name of the compound.
-
Institutional Guidelines: Dispose of the hazardous waste according to your institution's specific environmental health and safety (EHS) guidelines.[4] Do not pour any solutions containing the ligand down the drain.[4]
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use.
By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a secure laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
